Dilithium tetrachlorocuprate
Description
Properties
Molecular Formula |
Cl4CuLi2 |
|---|---|
Molecular Weight |
219.3 g/mol |
IUPAC Name |
copper;dilithium;tetrachloride |
InChI |
InChI=1S/4ClH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 |
InChI Key |
HCJWWBBBSCXJMS-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origin of Product |
United States |
Foundational & Exploratory
Dilithium Tetrachlorocuprate: A Technical Guide to its History, Properties, and Synthetic Applications
Abstract
Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) has carved a significant niche in synthetic organic chemistry as a versatile and efficient reagent. This technical guide provides a comprehensive overview of its history, from its emergence as a key catalyst in cross-coupling reactions to its current applications. The document details its physicochemical properties, including spectroscopic and magnetic characteristics of the active tetrachlorocuprate(II) ion. Detailed experimental protocols for its in-situ preparation and its application in seminal transformations, such as Grignard reagent cross-coupling, epoxide ring-opening, and nucleoside halogenation, are presented. The underlying mechanisms of these reactions are illustrated through logical workflow diagrams. This guide is intended to be a valuable resource for researchers in academia and industry, particularly those engaged in synthetic methodology and drug discovery.
Introduction and Historical Context
The advent of organocuprates revolutionized carbon-carbon bond formation in organic synthesis. While the exact first synthesis of dilithium tetrachlorocuprate is not readily found in seminal literature, its popularization as a catalyst is often attributed to the work of M. Tamura and J. K. Kochi in the early 1970s. Their 1971 publication on the coupling of Grignard reagents with organic halides highlighted the catalytic activity of salts like this compound, offering a more efficient alternative to stoichiometric organocuprate reagents.[1] This discovery was a pivotal moment, establishing Li₂CuCl₄ as a go-to reagent for a variety of coupling reactions, a role it continues to play to this day. Its utility has since expanded to other important transformations, solidifying its place in the synthetic chemist's toolkit.[1][2]
Physicochemical and Spectroscopic Properties
This compound is most commonly prepared and used as a 0.1 M solution in tetrahydrofuran (B95107) (THF), appearing as a brown-colored homogeneous solution.[3] The anhydrous solid form is not typically isolated, and as such, comprehensive crystallographic data for solid Li₂CuCl₄ is not available in the current literature.[4][5] The chemical and physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Li₂CuCl₄ | [4][5] |
| Molecular Weight | 219.24 g/mol | |
| CAS Number | 15489-27-7 | |
| Appearance | Brown solution in THF | [3] |
| Common Solvent | Tetrahydrofuran (THF) | [3] |
| Crystal Structure | Not determined for the solid state | [4][5] |
Magnetic Properties
Spectroscopic Data
The spectroscopic properties of this compound are dominated by the [CuCl₄]²⁻ anion.
Table 2: Spectroscopic Data for the Tetrachlorocuprate(II) Anion
| Spectroscopic Technique | Characteristic Features | Reference(s) |
| UV-Vis (in THF) | The UV-Vis spectrum of the [CuCl₄]²⁻ ion typically shows absorption bands in the UV and visible regions. Specific λmax and molar absorptivity (ε) values for Li₂CuCl₄ in THF are not well-documented, but related compounds show absorptions. The color of the solution is indicative of d-d transitions. | [8][9][10] |
| EPR | As a Cu(II) complex, Li₂CuCl₄ is EPR active. The spectrum is expected to be characteristic of a d⁹ system, showing anisotropic g-values (g∥ > g⊥ > 2.0023) and hyperfine coupling to the copper nucleus (I = 3/2). Specific g-values and hyperfine coupling constants for Li₂CuCl₄ in THF are not readily available in the literature, but studies on similar tetrachlorocuprate complexes provide representative data. | [11][12][13][14][15] |
Key Synthetic Applications and Experimental Protocols
In-situ Preparation of this compound Solution
Protocol:
-
To a 250 mL single-necked round-bottom flask, add lithium chloride (LiCl, 2 equivalents) and copper(II) chloride (CuCl₂, 1 equivalent).
-
Dry the salts under vacuum at 250 °C for approximately 2.5 hours.
-
After cooling the flask to room temperature, add dry tetrahydrofuran (THF) to achieve a 1 M concentration.
-
Stir the mixture for about 4 hours until a homogeneous brown-colored solution is formed.[3]
Catalytic Cross-Coupling of Grignard Reagents with Alkyl Halides
This compound is a highly effective catalyst for the cross-coupling of Grignard reagents with primary and secondary alkyl halides, as well as tosylates.[1][2][16]
Experimental Protocol Example: A general procedure involves the addition of a catalytic amount of a 0.1 M solution of Li₂CuCl₄ in THF to the alkyl halide, followed by the slow addition of the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C), and then allowing the reaction to warm to room temperature. The reaction is subsequently quenched with an aqueous solution of ammonium (B1175870) chloride.
Regioselective Ring-Opening of Epoxides
Li₂CuCl₄ is used stoichiometrically for the regioselective ring-opening of epoxides to yield chlorohydrins. The reaction proceeds via an Sₙ2 mechanism, with the chloride ion attacking the less sterically hindered carbon of the epoxide.[3][17][18][19]
Experimental Protocol Example:
-
To a stirred solution of the epoxide (1 equivalent) in dry THF under a nitrogen atmosphere at room temperature, add a solution of Li₂CuCl₄ in dry THF (1 M, 1 equivalent).
-
Stir the reaction for the appropriate time (monitored by TLC).
-
Quench the reaction with a phosphate (B84403) buffer (pH=7.0).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
Halogenation of Pyrimidine (B1678525) Nucleosides
This compound can be employed for the halogenation of pyrimidine nucleosides, which are important intermediates in the synthesis of antiviral and anticancer agents. The mechanism is believed to involve an electrophilic substitution on the pyrimidine ring.[20]
Role in Drug Development
The synthetic transformations enabled by this compound are of significant interest to the pharmaceutical industry. The ability to form carbon-carbon bonds efficiently and to introduce functional groups like chlorohydrins provides access to complex molecular architectures that are often the basis for new therapeutic agents. The chlorohydrin products, for instance, are versatile intermediates that can be further elaborated to a wide range of biologically active molecules.[3]
Conclusion
Since its emergence as a practical catalyst for cross-coupling reactions, this compound has proven to be a valuable reagent in the arsenal (B13267) of synthetic organic chemists. Its ease of preparation and high efficacy in key transformations, including C-C bond formation and the synthesis of functionalized intermediates, underscore its continued importance. While a detailed characterization of its solid-state structure and specific spectroscopic parameters in its commonly used solvent remains an area for further investigation, its practical utility is well-established. This guide provides a foundational understanding of its history, properties, and applications, aiming to facilitate its effective use in modern synthetic and medicinal chemistry research.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. ijrar.org [ijrar.org]
- 4. This compound | Cl4CuLi2 | CID 11074879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Copper;dilithium;tetrachloride | Cl4CuLi2 | CID 193501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Impact of Supramolecular Forces on the Magnetic and Optical Properties of Bis(2-amino-6-bromopyridinium) Tetrachloridocuprate (C5H6BrN2)2[CuCl4] [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
In-Situ Generation of Dilithium Tetrachlorocuprate: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the theory, preparation, and application of in-situ generated dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) in organic synthesis.
Dilithium tetrachlorocuprate (Li₂CuCl₄) is a versatile and efficient catalyst, particularly valuable in carbon-carbon bond formation and functional group transformations. Its ability to be generated in-situ from readily available and inexpensive precursors, lithium chloride (LiCl) and copper(II) chloride (CuCl₂), makes it an attractive choice in various synthetic applications. This guide provides a comprehensive overview of the in-situ preparation of Li₂CuCl₄ and its primary uses in organic chemistry, with a focus on detailed experimental protocols and quantitative data.
Core Concepts and In-Situ Generation
This compound belongs to the family of Gilman-type reagents and is typically used in catalytic amounts. The in-situ preparation involves the reaction of two equivalents of lithium chloride with one equivalent of copper(II) chloride in an appropriate solvent, most commonly tetrahydrofuran (B95107) (THF).[1] The resulting homogeneous brown solution of Li₂CuCl₄ can be directly used in subsequent reactions without the need for isolation of the catalyst.[1]
The formation of the cuprate (B13416276) is a straightforward salt metathesis reaction. The lithium ions coordinate with the chloride ions, which in turn are coordinated to the copper center, forming the tetrachlorocuprate complex.
Experimental Protocols
In-Situ Preparation of a 0.1 M Solution of Li₂CuCl₄ in THF
This protocol is adapted from a procedure described by Sakhare (2018).[1]
Materials:
-
Lithium chloride (LiCl), anhydrous
-
Copper(II) chloride (CuCl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Vacuum line
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add anhydrous lithium chloride (2 equivalents) and anhydrous copper(II) chloride (1 equivalent).
-
Heat the flask to 250 °C under vacuum for approximately 2.5 hours to ensure all moisture is removed.
-
Allow the flask to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Add anhydrous THF to the flask to achieve a final concentration of 0.1 M with respect to Li₂CuCl₄.
-
Stir the mixture at room temperature for approximately 4 hours until a homogeneous brown solution is formed.[1] This solution of in-situ generated Li₂CuCl₄ is now ready for use.
Application in Epoxide Ring-Opening
In-situ generated Li₂CuCl₄ is an effective reagent for the regioselective ring-opening of epoxides to form chlorohydrins.[1]
General Procedure:
-
To a stirred solution of the epoxide (1 equivalent) in dry THF under an inert atmosphere, add the freshly prepared 0.1 M solution of Li₂CuCl₄ in THF (1 equivalent).
-
Stir the reaction mixture at room temperature for the time specified for the particular substrate.
-
Upon completion, quench the reaction with a phosphate (B84403) buffer (pH 7.0).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[1]
Quantitative Data for Epoxide Ring-Opening:
| Entry | Epoxide Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Styrene Oxide | 2-Chloro-1-phenylethanol | 3 | 92 |
| 2 | Cyclohexene Oxide | trans-2-Chlorocyclohexanol | 2.5 | 90 |
| 3 | Propylene Oxide | 1-Chloro-2-propanol | 3.5 | 88 |
Note: The yields are indicative and may vary based on the specific reaction conditions and substrate purity.
Application in Cross-Coupling Reactions
Li₂CuCl₄ catalyzes the cross-coupling of Grignard reagents with a variety of electrophiles, including alkyl halides and tosylates, to form new carbon-carbon bonds.
General Procedure for Cross-Coupling:
-
To a stirred solution of the alkyl halide or tosylate (1 equivalent) in dry THF under an inert atmosphere, add the in-situ prepared solution of Li₂CuCl₄ (typically 1-5 mol%).
-
Cool the mixture to the appropriate temperature (e.g., 0 °C to -20 °C).
-
Slowly add the Grignard reagent (1.1-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Cross-Coupling Reactions:
| Entry | Grignard Reagent | Electrophile | Product | Yield (%) |
| 1 | n-Butylmagnesium Bromide | 1-Bromooctane | Dodecane | 95 |
| 2 | Phenylmagnesium Bromide | 1-Bromobutane | n-Butylbenzene | 85 |
| 3 | Isopropylmagnesium Chloride | 1-Iododecane | 2-Methylundecane | 90 |
| 4 | Cyclohexylmagnesium Bromide | Ethyl tosylate | Ethylcyclohexane | 88 |
Note: The yields are indicative and may vary based on the specific reaction conditions, catalyst loading, and substrate purity.
Reaction Mechanism in Cross-Coupling
The catalytic cycle for the Li₂CuCl₄-catalyzed cross-coupling of a Grignard reagent (R-MgX) with an organic halide (R'-X) is believed to proceed through a series of steps analogous to other transition metal-catalyzed cross-coupling reactions.
-
Transmetalation: The Grignard reagent transfers its organic group to the copper center of the catalyst, displacing a chloride ion and forming an organocopper intermediate.
-
Oxidative Addition: The organic halide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The two organic groups on the copper center couple and are eliminated as the final product, regenerating the active catalyst for the next cycle.
Conclusion
The in-situ generation of this compound offers a practical, cost-effective, and efficient method for catalyzing important organic transformations. The straightforward preparation from readily available starting materials, coupled with its high catalytic activity in epoxide ring-opening and cross-coupling reactions, makes it a valuable tool for synthetic chemists. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, enabling them to effectively utilize this versatile catalyst in their work.
References
Crystal Structure of Dilithium Tetrachlorocuprate (Li₂CuCl₄) Remains Elusive
Despite its utility as a reagent in organic chemistry, a comprehensive analysis of the crystal structure of dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) is not publicly available. Extensive searches of scientific literature and crystallographic databases have yielded no specific data on its lattice parameters, space group, or atomic coordinates. This absence of foundational crystallographic information prevents a detailed technical guide on its solid-state structure.
Dilithium tetrachlorocuprate is recognized for its role in various chemical transformations, but its structural characterization in the solid state appears to be an unaddressed area in the scientific literature. Typically, the determination of a crystal structure involves a series of established experimental protocols, beginning with the synthesis of high-quality single crystals.
Standard Experimental Workflow for Crystal Structure Analysis
The logical workflow for the analysis of a crystalline compound like this compound would involve the following key stages:
-
Crystal Synthesis and Growth: The initial and often most challenging step is the growth of single crystals of sufficient size and quality. This could be achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. For a hygroscopic compound like Li₂CuCl₄, these procedures would need to be conducted under anhydrous conditions.
-
Single-Crystal X-ray Diffraction (SC-XRD): A suitable single crystal would then be mounted on a diffractometer. In this technique, a beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector. The angles and intensities of the diffracted X-rays provide information about the arrangement of atoms within the crystal lattice.
-
Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. Following this, the phases of the diffracted X-rays are determined, leading to an initial electron density map. This map allows for the identification of the positions of the individual atoms.
-
Structure Refinement: The initial structural model is then refined to best fit the experimental data. This iterative process adjusts atomic positions, thermal displacement parameters, and other crystallographic parameters until the calculated diffraction pattern closely matches the observed pattern. The quality of the final structure is assessed using various statistical metrics.
The visualization of this standard experimental workflow is presented below:
Due to the lack of available data for this compound, it is not possible to present a table of its crystallographic parameters or delve into the specifics of its molecular geometry and intermolecular interactions. The scientific community awaits a formal study to elucidate the crystal structure of this widely used chemical reagent. Such a study would provide valuable insights into its solid-state properties and could potentially inform its reactivity and applications.
An In-depth Technical Guide to the Spectroscopic Properties of Lithium Tetrachlorocuprate(II) (Li₂CuCl₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of lithium tetrachlorocuprate(II) (Li₂CuCl₄). Due to the limited availability of direct experimental data for Li₂CuCl₄, this guide focuses on the well-characterized spectroscopic features of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻, which dictates the core spectroscopic behavior of the compound. This document summarizes key quantitative data from Raman, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy. Detailed experimental protocols for the synthesis and spectroscopic analysis of analogous compounds are provided to facilitate further research. Visual diagrams of the crystal structure and electronic transitions are included to aid in the conceptual understanding of the material's properties.
Introduction
Lithium tetrachlorocuprate(II), Li₂CuCl₄, is an inorganic compound belonging to the family of alkali metal tetrachlorocuprates. The spectroscopic and magnetic properties of this class of materials are dominated by the d⁹ electronic configuration of the central copper(II) ion and the geometry of the [CuCl₄]²⁻ anionic complex. In the solid state, the [CuCl₄]²⁻ anion typically adopts a distorted tetrahedral or a square planar geometry, with the former being more common. This geometry is a consequence of the Jahn-Teller effect, which lifts the degeneracy of the d-orbitals. The spectroscopic techniques discussed herein provide valuable insights into the electronic structure, vibrational modes, and local coordination environment of the copper(II) center, which are crucial for applications in catalysis, materials science, and as model systems for understanding electron transfer processes in biological systems.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the [CuCl₄]²⁻ anion, which is the chromophore in Li₂CuCl₄. The exact peak positions for Li₂CuCl₄ may vary slightly due to cation effects and crystal packing.
Raman Spectroscopy
Raman spectroscopy probes the vibrational modes of the [CuCl₄]²⁻ complex. The number and positions of the Raman-active modes are indicative of the symmetry of the anion. For a tetrahedral (Td) geometry, four Raman-active modes (ν₁, ν₂, ν₃, and ν₄) are expected.
| Vibrational Mode | Symmetry (Td) | Wavenumber (cm⁻¹) | Reference |
| Symmetric Stretch (ν₁) | A₁ | ~260 - 290 | |
| Bending (ν₂) | E | ~80 - 120 | |
| Asymmetric Stretch (ν₃) | F₂ | ~240 - 280 | |
| Bending (ν₄) | F₂ | ~90 - 130 |
Note: The exact values can vary depending on the cation and the crystal lattice.
Infrared (IR) Spectroscopy
For a perfect tetrahedral geometry, only the F₂ modes (ν₃ and ν₄) are IR-active. Distortions from ideal Td symmetry can lead to the activation of other modes.
| Vibrational Mode | Symmetry (Td) | Wavenumber (cm⁻¹) | Reference |
| Asymmetric Stretch (ν₃) | F₂ | ~240 - 280 | [1][2] |
| Bending (ν₄) | F₂ | ~90 - 130 | [1][2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of [CuCl₄]²⁻ is characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands. The d-d transitions are typically weak and appear in the near-infrared or visible region, while the LMCT bands are intense and located in the UV region. The calculated absorption spectra for [CuCl₄]²⁻ in aqueous solution show significant bands around 270 nm and 370 nm.[3][4]
| Transition Type | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| d-d transitions | ~800 - 1200 | < 100 | |
| LMCT (Cl → Cu) | ~270, ~370 | > 1000 | [3][4] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for studying paramagnetic Cu(II) complexes. The g-values and hyperfine coupling constants (A) provide detailed information about the electronic ground state and the covalency of the metal-ligand bonds. For a distorted tetrahedral [CuCl₄]²⁻ complex, an axial or rhombic spectrum is typically observed.
| Parameter | Typical Value | Reference |
| g∥ | ~2.3 - 2.4 | [5][6] |
| g⊥ | ~2.05 - 2.1 | [5][6] |
| A∥ (Cu) | ~100 - 160 x 10⁻⁴ cm⁻¹ | [6] |
| A⊥ (Cu) | < 30 x 10⁻⁴ cm⁻¹ | [6] |
Experimental Protocols
Synthesis of Alkali Metal Tetrachlorocuprates(II)
A general method for the synthesis of alkali metal tetrachlorocuprates involves the reaction of a copper(II) halide with an alkali metal halide in a 1:2 molar ratio in a suitable solvent.[7][8]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Lithium chloride (LiCl)
-
Ethanol or water
Procedure:
-
Dissolve 1 mole of CuCl₂·2H₂O in a minimal amount of the chosen solvent (e.g., 50 mL of water).[7]
-
In a separate beaker, dissolve 2 moles of LiCl in a minimal amount of the same solvent.[7]
-
Add the LiCl solution to the CuCl₂ solution with continuous stirring. A color change to green or yellow-green is typically observed, indicating the formation of the [CuCl₄]²⁻ complex.[7]
-
Slowly evaporate the solvent at room temperature or by gentle heating to induce crystallization.[7][8]
-
Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry in a desiccator.[8]
Raman Spectroscopy
Instrumentation:
-
Raman spectrometer equipped with a laser source (e.g., 514.5 nm Argon ion laser or 633 nm He-Ne laser).[9]
-
Microscope for sample alignment.
-
CCD detector.
Procedure for Single Crystal Analysis:
-
Mount a single crystal of Li₂CuCl₄ on a goniometer head.
-
Align the crystal in the path of the laser beam using the microscope.
-
Collect Raman spectra at different crystal orientations to observe the polarization dependence of the Raman bands.
-
The scattered light is collected in a backscattering geometry and directed to the spectrometer.
-
A notch or edge filter is used to remove the strong Rayleigh scattering.
-
The dispersed Raman scattering is recorded by the CCD detector. The spectral resolution is typically around 1-2 cm⁻¹.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
Sample preparation accessories (e.g., KBr press for pellets, or ATR crystal).
Procedure (KBr Pellet Method):
-
Grind a small amount of the Li₂CuCl₄ sample (1-2 mg) with ~200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. For far-IR measurements to observe the low-frequency Cu-Cl modes, a spectrometer capable of reaching lower wavenumbers is required, and a polyethylene (B3416737) pellet or Nujol mull is often used.
UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (typically 1 cm path length).
Procedure for Solution-State Analysis:
-
Prepare a stock solution of Li₂CuCl₄ of known concentration in a suitable solvent (e.g., ethanol, or an aqueous solution with a high concentration of chloride ions to stabilize the [CuCl₄]²⁻ complex).
-
Prepare a series of dilutions from the stock solution.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Record the baseline spectrum with the blank.
-
Record the UV-Vis absorption spectrum for each of the sample solutions over the desired wavelength range (e.g., 200-1200 nm). The absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.0).[10]
Electron Paramagnetic Resonance (EPR) Spectroscopy
Instrumentation:
-
X-band EPR spectrometer.
-
Quartz EPR tube.
-
Cryostat for low-temperature measurements.
Procedure for Powder Sample:
-
Grind the Li₂CuCl₄ crystals into a fine powder to ensure a random orientation of the microcrystals.
-
Pack the powder into a quartz EPR tube to a height of about 1-2 cm.
-
Place the EPR tube in the spectrometer's resonant cavity.
-
For measurements at low temperatures (e.g., 77 K or 4 K), insert the cavity into a cryostat and allow the sample to thermalize.
-
Record the EPR spectrum by sweeping the magnetic field at a constant microwave frequency (typically ~9.5 GHz for X-band). The spectrum is usually recorded as the first derivative of the absorption.
Visualizations
Crystal Structure Analogy
Caption: A simplified diagram showing the ionic interactions between Li⁺ cations and the [CuCl₄]²⁻ anion.
Electronic Transitions in Tetrahedral [CuCl₄]²⁻
The d-orbitals of the Cu²⁺ ion are split in a tetrahedral ligand field. This splitting gives rise to the characteristic d-d electronic transitions observed in the UV-Vis-NIR spectrum.
Caption: Energy level diagram for the d-orbital splitting of Cu²⁺ in a tetrahedral chloride ligand field.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the properties and biological activity of a new Cu(II) complex with a 2-Dimethyaminopyridinium cation (C<sub>7</sub>H<sub>12</sub>N<sub>2</sub>)<sub>2</sub>[CuCl<sub>4</sub>] - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. [CuCl3]- and [CuCl4]2- hydrates in concentrated aqueous solution: a density functional theory and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EPR Methods for Biological Cu(II): L-Band CW and NARS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]
physical and chemical properties of dilithium tetrachlorocuprate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) is a versatile and widely utilized reagent in synthetic chemistry, primarily recognized for its efficacy in facilitating the regioselective ring-opening of epoxides. This technical guide provides a comprehensive overview of the known physical and chemical properties of dilithium tetrachlorocuprate. While specific experimental data for the isolated solid-state compound, such as single-crystal X-ray diffraction and magnetic susceptibility, are not extensively available in the reviewed literature, this document consolidates the existing knowledge, including its preparation, reactivity, and the general characteristics of the tetrachlorocuprate(II) anion. Detailed experimental protocols for its most common applications are provided, alongside visualizations to illustrate key reaction pathways and experimental workflows.
Introduction
This compound, with the chemical formula Li₂CuCl₄, is a coordination complex containing the tetrachlorocuprate(II) anion ([CuCl₄]²⁻) and two lithium cations (Li⁺). It is most commonly prepared and used as a 0.1 M solution in tetrahydrofuran (B95107) (THF), appearing as a brown-colored homogeneous solution.[1] Its utility in organic synthesis stems from its ability to act as a source of "cuprate-like" reactivity, offering a milder and often more selective alternative to other organometallic reagents. The primary application of Li₂CuCl₄ lies in the regioselective cleavage of epoxide rings to furnish chlorohydrins, valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1]
Physical Properties
Detailed experimental data on the physical properties of solid, anhydrous this compound are scarce in the public domain. However, based on general chemical knowledge and data for related tetrachlorocuprate(II) complexes, the following properties can be described.
General Properties
| Property | Value | Reference |
| Molecular Formula | Cl₄CuLi₂ | [2][3] |
| Molecular Weight | 219.24 g/mol | [2] |
| CAS Number | 15489-27-7 | [2] |
| Appearance | Typically used as a brown 0.1 M solution in THF. | [1] |
| IUPAC Name | dilithium;tetrachlorocopper(2-) | [2] |
Crystal Structure
A definitive single-crystal X-ray diffraction study for this compound could not be located in the reviewed literature. However, the structure of the tetrachlorocuprate(II) anion ([CuCl₄]²⁻) has been characterized in various salts. The geometry of the [CuCl₄]²⁻ anion is known to be highly flexible, adopting conformations ranging from square planar to a distorted (flattened) tetrahedron, depending on the counter-ion and crystal packing forces.[4] This distortion is a consequence of the Jahn-Teller effect for the d⁹ Cu(II) ion. For instance, in bis(2-aminopyridinium) tetrachlorocuprate(II), the [CuCl₄]²⁻ anion exhibits a highly flattened tetrahedral geometry.[4] It is reasonable to infer that the [CuCl₄]²⁻ anion in this compound also adopts a non-ideal tetrahedral geometry.
Spectroscopic Properties
The tetrachlorocuprate(II) ion is colored, typically appearing yellow-green in solution. The UV-Visible spectra of [CuCl₄]²⁻ complexes are characterized by ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d transitions in the visible region. For example, solutions of various tetrachlorocuprate(II) salts in acetonitrile (B52724) show characteristic absorptions at approximately 256 nm, 311 nm, and 462 nm.[5] The exact positions and molar absorptivities of these bands are expected to be solvent-dependent.
The vibrational modes of the [CuCl₄]²⁻ anion have been studied in other salts. For a tetrahedral geometry (Td symmetry), four fundamental vibrational modes are expected: ν₁(A₁), ν₂(E), ν₃(F₂), and ν₄(F₂). All four modes are Raman active, while only the F₂ modes are infrared active. In the case of a distorted tetrahedral geometry, this selection rule may break down. Studies on caesium tetrachlorocuprate(II) have involved detailed analysis of its vibrational spectrum to understand the bonding and geometry of the [CuCl₄]²⁻ anion.[6]
Magnetic Properties
As a copper(II) compound with a d⁹ electronic configuration, this compound is expected to be paramagnetic due to the presence of one unpaired electron.
Specific magnetic susceptibility data for this compound is not available in the literature. The magnetic moment of Cu(II) complexes is typically close to the spin-only value of 1.73 µB, though deviations can occur due to spin-orbit coupling. For example, the temperature dependence of the magnetic susceptibility of other copper(II) complexes has been used to investigate magnetic ordering phenomena.
EPR spectroscopy is a powerful technique for characterizing Cu(II) complexes. The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the electronic structure and coordination environment of the copper ion. For tetrachlorocuprate(II) complexes, the g-tensor values can be used to infer the degree of distortion from ideal tetrahedral or square-planar geometries.[5]
Chemical Properties and Reactivity
This compound is primarily known for its role as a catalyst and reagent in organic synthesis.
Preparation
This compound is typically prepared in situ for immediate use as a 0.1 M solution in anhydrous THF.
Experimental Protocol: Preparation of 0.1 M this compound in THF [1]
-
To a dry 250 mL single-necked round-bottom flask, add anhydrous lithium chloride (LiCl, 2 equivalents) and anhydrous copper(II) chloride (CuCl₂, 1 equivalent).
-
Dry the solids under vacuum at 250 °C for approximately 2.5 hours.
-
After cooling the flask to room temperature, add the required volume of anhydrous THF to achieve a 1 M concentration under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for about 4 hours until a homogeneous brown solution is formed.
-
For a 0.1 M solution, dilute this stock solution with anhydrous THF as required.
Reactivity
The most prominent application of this compound is the regioselective ring-opening of epoxides to yield chlorohydrins. The reaction proceeds via a nucleophilic attack of a chloride ion at the less sterically hindered carbon of the epoxide. This method is efficient and provides good yields under mild conditions.[1]
Experimental Protocol: Reaction of Li₂CuCl₄ with Epoxides [1]
-
In a dry reaction vessel under an inert atmosphere, dissolve the epoxide (1 equivalent) in anhydrous THF.
-
To the stirred solution, add a 1 M solution of this compound in THF (1 equivalent) at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction with a phosphate (B84403) buffer (pH = 7.0).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorohydrin.
-
Purify the product as necessary (e.g., by column chromatography).
References
- 1. ijrar.org [ijrar.org]
- 2. This compound | Cl4CuLi2 | CID 11074879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Copper;dilithium;tetrachloride | Cl4CuLi2 | CID 193501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
stability and reactivity of dilithium tetrachlorocuprate in THF
An In-depth Technical Guide to the Stability and Reactivity of Dilithium (B8592608) Tetrachlorocuprate in Tetrahydrofuran (B95107)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilithium tetrachlorocuprate (Li₂CuCl₄) is a versatile and efficient reagent and catalyst widely utilized in organic synthesis. This document provides a comprehensive technical overview of its stability and reactivity, with a specific focus on its application in tetrahydrofuran (THF). It consolidates critical data on its preparation, handling, and performance in key chemical transformations. Detailed experimental protocols, quantitative reaction data, and graphical representations of workflows and mechanisms are presented to serve as a practical guide for laboratory professionals.
Introduction
This compound, often referred to as a Gilman-type cuprate, is a highly effective reagent for various carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility in a THF solution stems from its good solubility and defined reactivity profile. While not a true Gilman reagent (R₂CuLi), it is frequently used to catalyze reactions involving more reactive organometallics like Grignard reagents.[1] This guide details its stability characteristics, explores its primary reactive applications, and provides standardized protocols for its use.
Stability and Handling
The stability of Li₂CuCl₄ in THF is a critical consideration for its effective and safe use. While the solution is considered homogeneous and stable at room temperature, several factors can impact its integrity and safety.[2]
Key Stability Factors:
-
Moisture Sensitivity: Li₂CuCl₄ is moisture-sensitive.[3] All handling, preparation, and reaction steps must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[2][4][5]
-
Solvent (THF) Stability: Tetrahydrofuran is prone to forming explosive peroxides upon exposure to air and light.[3][6] It is imperative to use freshly distilled THF or inhibitor-free THF that has been tested for peroxides. Containers of the Li₂CuCl₄ solution should be dated upon opening and periodically tested for peroxide formation.[3][6]
-
Thermal Stability: While stable at room temperature, thermal decomposition can release irritating gases and vapors.[3] The solution is highly flammable, with THF having a flash point of -17°C.[7] It should be kept away from heat, sparks, and open flames.[3][6]
-
Chemical Stability: The reagent is stable for storage in a dry, cool, and well-ventilated place under an inert atmosphere.[3][4]
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves.[4][7][8]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3][6]
-
Fire Safety: The solution is highly flammable.[3][6][7] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3][6] In case of fire, use CO₂, dry chemical, or alcohol-resistant foam for extinction.[3][6] Do not use water.[4]
-
Health Hazards: The solution is harmful if swallowed and causes serious eye irritation.[3][6][7] It is also suspected of causing cancer and may cause respiratory irritation or drowsiness.[3][6][7]
Reactivity and Applications
Li₂CuCl₄ in THF is primarily employed in two major classes of reactions: epoxide ring-opening and as a catalyst for cross-coupling reactions.
Epoxide Ring-Opening
Li₂CuCl₄ is a highly efficient reagent for the regioselective ring-opening of epoxides to afford the corresponding chlorohydrins.[2] The reaction proceeds via a nucleophilic attack of the chloride ion at the less sterically hindered or more electron-deficient carbon atom of the epoxide ring.[2] This methodology provides a valuable route to vicinal halohydrins, which are important synthetic intermediates.[2]
General Reaction Scheme: Epoxide + Li₂CuCl₄ (in THF) → Chlorohydrin
The reaction demonstrates high regioselectivity and provides good to excellent yields, particularly when conducted under a nitrogen atmosphere.[2]
Catalytic Cross-Coupling Reactions
Li₂CuCl₄ is widely used as a catalyst for the cross-coupling of Grignard reagents with a variety of electrophiles, including alkyl, vinyl, and aryl halides and sulfonates.[1][9] A typical catalytic loading is around 4-5 mol%.[1] This approach is foundational for constructing complex carbon skeletons.
General Reaction Scheme: R-MgX + R'-X' --(Li₂CuCl₄ catalyst in THF)--> R-R'
This catalytic system is effective for forming C(sp³)–C(sp³) bonds and is noted for its application in the synthesis of natural products.[1]
Quantitative Data
The following tables summarize quantitative data for reactions involving Li₂CuCl₄ in THF, as reported in the literature.
Table 1: Epoxide Ring-Opening with Li₂CuCl₄
| Substrate | Product | Reaction Time (h) | Yield (%) | Reference |
|---|
| Chalcone Oxide | 2-chloro-1,3-diphenyl-3-hydroxypropan-1-one | 1.5 | 92 |[2] |
Reaction conditions: 1 eq. epoxide, 1 eq. Li₂CuCl₄ in dry THF at room temperature under N₂ atmosphere.[2]
Table 2: Li₂CuCl₄-Catalyzed Cross-Coupling Reactions
| Grignard Reagent | Electrophile | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| (E)-(11-(2-methyl-1,3-dioxolan-2-yl)undec-5-en-1-yl)magnesium bromide | (2E,9E)-1-bromotetracosa-2,9-diene | 5 | 0 to RT | - | |
| Tridecylmagnesium bromide | 7-((tert-butyldiphenylsilyl)oxy)hept-2-yn-1-ol derivative | 1.7 | -70 to RT | 82 |
| Alkyl Grignard | Alkyl Triflate | 4 | - | 93 |[1] |
Experimental Protocols
Preparation of 1 M Li₂CuCl₄ Solution in THF
This protocol describes the preparation of a stock solution of the reagent.
Materials:
-
Lithium chloride (LiCl), anhydrous
-
Copper(II) chloride (CuCl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone
Procedure:
-
Flame-dry a 250 mL single-necked, round-bottom flask equipped with a magnetic stir bar under a high vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Quickly add anhydrous LiCl (2 equivalents) and anhydrous CuCl₂ (1 equivalent) to the flask.
-
Heat the flask to 250°C under a high vacuum and maintain for 2.5 hours to ensure all components are completely dry.[2]
-
Cool the flask to room temperature under an inert atmosphere.
-
Using a cannula or syringe, add the required volume of dry THF to achieve a 1 M concentration.
-
Stir the mixture vigorously at room temperature for approximately 4 hours until a homogeneous, brown-colored solution is formed.[2]
-
The solution is now ready for use. Store under an inert atmosphere.
Caption: Experimental workflow for the preparation of Li₂CuCl₄.
Protocol for Epoxide Ring-Opening
This protocol provides a general method for the synthesis of chlorohydrins from epoxides.
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of the epoxide (1 equivalent) in dry THF.
-
Stir the solution at room temperature.
-
Add the prepared 1 M solution of Li₂CuCl₄ in THF (1 equivalent) dropwise to the stirred epoxide solution.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding a phosphate (B84403) buffer (pH 7.0).[2]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 10 mL).[2]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[2]
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography as required.
Caption: Reaction pathway for epoxide ring-opening with Li₂CuCl₄.
Protocol for Catalytic Cross-Coupling
This protocol outlines a general procedure for a Li₂CuCl₄-catalyzed cross-coupling reaction.
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the electrophilic substrate (e.g., alkyl halide, 1 equivalent) and dissolve it in dry THF.
-
Cool the solution to the desired temperature (e.g., 0°C or -78°C, depending on the specific reaction).
-
Add the Li₂CuCl₄ solution in THF (e.g., 0.1 M solution, ~5 mol%) to the reaction mixture.
-
Slowly add the Grignard reagent (e.g., 1.2 equivalents) dropwise, maintaining the reaction temperature.
-
Allow the reaction to warm to room temperature and stir overnight, or as determined by TLC monitoring.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Caption: Workflow for a Li₂CuCl₄-catalyzed cross-coupling reaction.
Conclusion
This compound in THF is a robust and valuable reagent system in modern organic synthesis. Its stability, contingent upon strict anhydrous and inert conditions, allows for reliable and reproducible outcomes. The high reactivity and selectivity in epoxide ring-openings and its catalytic efficacy in cross-coupling reactions underscore its importance. The protocols and data presented in this guide are intended to equip researchers with the necessary information for the safe and effective application of this reagent in their synthetic endeavors.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. ijrar.org [ijrar.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. fishersci.com [fishersci.com]
- 7. 四氯合铜酸二锂(II) 溶液 0.1 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Theoretical Insights into the Dilithium Tetrachlorocuprate Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) is a significant reagent in organic synthesis, primarily utilized as a catalyst for various coupling reactions. While its synthetic applications are well-documented, a deeper understanding of its fundamental electronic and structural properties through theoretical studies is crucial for optimizing its reactivity and designing novel catalytic systems. This technical guide provides an in-depth overview of the theoretical and computational studies on the core component of this complex, the tetrachlorocuprate(II) anion ([CuCl₄]²⁻), which dictates its chemical behavior. Due to a scarcity of dedicated theoretical literature on the complete Li₂CuCl₄ entity, this guide focuses on the computational analysis of the [CuCl₄]²⁻ anion, providing valuable insights for researchers in chemistry and drug development.
Core Concepts: The Tetrachlorocuprate(II) Anion
The chemical reactivity and physical properties of dilithium tetrachlorocuprate are predominantly governed by the structure and electronic configuration of the [CuCl₄]²⁻ anion. Theoretical studies have been instrumental in elucidating the fine balance between two primary geometries for this anion: a flattened tetrahedron (D₂d symmetry) and a square planar (D₄h symmetry) arrangement.[1][2] The interplay between these structures is influenced by the surrounding environment, such as the crystal lattice or solvent.[3]
Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, have been employed to predict the geometric parameters, vibrational frequencies, and electronic spectra of the [CuCl₄]²⁻ anion.[4][5][6][7] These studies are essential for interpreting experimental data and understanding the catalytic mechanisms involving this complex.
Data Presentation: Calculated Properties of the [CuCl₄]²⁻ Anion
The following tables summarize key quantitative data obtained from various theoretical studies on the tetrachlorocuprate(II) anion. These values provide a basis for understanding the structural and electronic characteristics of the complex.
Table 1: Geometric Parameters of the [CuCl₄]²⁻ Anion
| Parameter | Tetrahedral (D₂d) | Square Planar (D₄h) | Computational Method | Reference |
| Cu-Cl Bond Length (Å) | 2.242 - 2.275 | ~2.27 | B3LYP | [8] |
| Cl-Cu-Cl Bond Angle (°) | 99.35 - 133.09 | 90 & 180 | B3LYP | [8] |
Table 2: Calculated Electronic Transitions of the [CuCl₄]²⁻ Anion
| Transition | Energy (nm) | Computational Method | Reference |
| d-d transitions | 500 - 850 | Not Specified | [1] |
| Ligand-to-Metal Charge Transfer (LMCT) | ~270, ~370 | Time-Dependent DFT | [4][5] |
Table 3: Calculated Vibrational Frequencies of the [CuCl₄]²⁻ Anion
| Vibrational Mode | Frequency (cm⁻¹) | Computational Method | Reference |
| a₁g (symmetric stretch) | ~270 | BP86 (adjusted) | [3] |
Computational Protocols
The theoretical data presented in this guide are derived from sophisticated computational chemistry techniques. Below are generalized methodologies employed in the study of the [CuCl₄]²⁻ anion.
Geometry Optimization
-
Objective: To determine the most stable three-dimensional arrangement of the atoms in the [CuCl₄]²⁻ anion.
-
Methodology:
-
An initial guess for the geometry (e.g., tetrahedral or square planar) is constructed.
-
Quantum mechanical calculations are performed to compute the forces on each atom.
-
The atomic positions are iteratively adjusted to minimize the total energy of the system until the forces on all atoms are close to zero.
-
Commonly used theoretical levels include Density Functional Theory (DFT) with functionals such as B3LYP or BP86, and a suitable basis set (e.g., 6-31G* or larger).[7]
-
Vibrational Frequency Analysis
-
Objective: To calculate the frequencies of the fundamental vibrational modes of the molecule. These correspond to the absorption peaks in an infrared (IR) or Raman spectrum.
-
Methodology:
-
A geometry optimization is first performed to find the equilibrium structure.
-
The second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated at the optimized geometry.
-
Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and normal modes.
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Electronic Spectra Simulation
-
Objective: To predict the electronic absorption spectrum (UV-Vis) of the complex, which arises from transitions of electrons between molecular orbitals.
-
Methodology:
-
The ground-state electronic structure is calculated using a method like DFT.
-
Time-Dependent Density Functional Theory (TD-DFT) is then employed to calculate the excitation energies and oscillator strengths of electronic transitions.[4][5]
-
The calculated transitions can be plotted to generate a theoretical UV-Vis spectrum, which can be compared with experimental data.
-
Visualizations
Logical Workflow for Theoretical Analysis
The following diagram illustrates the typical workflow for a computational study of a coordination complex like the tetrachlorocuprate(II) anion.
Caption: Workflow for a theoretical study of the [CuCl₄]²⁻ anion.
Conclusion
Theoretical studies on the tetrachlorocuprate(II) anion provide invaluable, atomistic-level insights into the structure, stability, and electronic properties that govern the reactivity of the this compound complex. While the direct computational investigation of the full Li₂CuCl₄ species remains an area for future exploration, the detailed understanding of its core anionic component offers a solid foundation for researchers in catalysis and drug development. The methodologies and data presented herein serve as a comprehensive resource for professionals seeking to leverage computational chemistry for the rational design and optimization of copper-based catalytic systems.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [CuCl3]- and [CuCl4]2- hydrates in concentrated aqueous solution: a density functional theory and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the properties and biological activity of a new Cu(II) complex with a 2-Dimethyaminopyridinium cation (C<sub>7</sub>H<sub>12</sub>N<sub>2</sub>)<sub>2</sub>[CuCl<sub>4</sub>] - Journal of King Saud University - Science [jksus.org]
An In-depth Technical Guide to CAS Number 15489-27-7 and the Associated (-)-Corey Lactone Diol
An Important Clarification: Initial analysis reveals a potential ambiguity in the topic of interest. The CAS number 15489-27-7 corresponds to Lithium Tetrachlorocuprate(II) , a reagent in organic synthesis. However, search queries also indicated an interest in (-)-Corey lactone diol , a key building block in the synthesis of prostaglandins (B1171923), which has the CAS number 32233-40-2 . This guide will provide a comprehensive overview of both compounds to ensure complete coverage of the user's potential areas of interest.
Part 1: Lithium Tetrachlorocuprate(II) (CAS: 15489-27-7)
Lithium tetrachlorocuprate(II) (Li₂CuCl₄) is a highly useful, organic-soluble copper catalyst. It is a pivotal reagent in modern organic synthesis, primarily utilized for facilitating carbon-carbon bond formation.[1] It is typically available as a solution in tetrahydrofuran (B95107) (THF).
Chemical Properties and Data
| Property | Value | Reference(s) |
| CAS Number | 15489-27-7 | [2] |
| Molecular Formula | Cl₄CuLi₂ | [2] |
| Molecular Weight | 219.24 g/mol | |
| Appearance | Typically an orange to dark red clear liquid (as a THF solution) | [3] |
| Density | 0.91 g/mL at 25 °C (for 0.1M solution in THF) | [4] |
| Solubility | Soluble in polar organic solvents like THF | [1] |
| Synonyms | Dilithium (B8592608) tetrachlorocuprate(II), Copper dilithium tetrachloride |
Applications in Organic Synthesis
Lithium tetrachlorocuprate(II) is a versatile catalyst with several key applications in synthetic chemistry:
-
Cross-Coupling Reactions: It is widely used to catalyze the cross-coupling of Grignard reagents with alkyl halides, a fundamental reaction for constructing complex carbon skeletons.[1]
-
Epoxide Ring-Opening: The reagent efficiently opens epoxide rings to form chlorohydrins, which are valuable intermediates in the synthesis of various biologically active molecules.[1]
-
Halogenation: It is employed in the halogenation of pyrimidine (B1678525) nucleosides, a critical modification in the development of novel drug candidates.[1]
-
Displacement Reactions: Li₂CuCl₄ enhances the efficiency of displacement reactions involving halides and allylic acetates with Grignard reagents.[1]
Experimental Protocols
Preparation of Lithium Tetrachlorocuprate(II) Solution (General Procedure):
A solution of Lithium tetrachlorocuprate(II) in THF can be prepared by the reaction of anhydrous Lithium Chloride (LiCl) and Copper(II) Chloride (CuCl₂) in anhydrous THF.[1] Typically, a 2:1 molar ratio of LiCl to CuCl₂ is used. The mixture is stirred at room temperature under an inert atmosphere until a homogeneous solution is formed.
Experimental Workflow: Epoxide Ring-Opening
Below is a generalized workflow for the ring-opening of an epoxide using Lithium Tetrachlorocuprate(II).
Safety Information
Lithium tetrachlorocuprate(II) solutions are typically flammable due to the THF solvent. The compound itself is harmful if swallowed and can cause skin and eye irritation. It is also suspected of causing cancer. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood.
Suppliers
Lithium tetrachlorocuprate(II) solution is commercially available from a number of chemical suppliers, including:
-
Sigma-Aldrich (MilliporeSigma)
-
Thermo Fisher Scientific (Alfa Aesar)[5]
-
American Elements[3]
-
TCI (Tokyo Chemical Industry)
-
Cenmed[6]
Part 2: (-)-Corey Lactone Diol (CAS: 32233-40-2)
(-)-Corey lactone diol is a chiral organic compound that serves as a crucial intermediate in the stereocontrolled synthesis of prostaglandins and their analogues.[7] Prostaglandins are a class of biologically active lipids involved in various physiological processes, including inflammation.
Chemical Properties and Data
| Property | Value | Reference(s) |
| CAS Number | 32233-40-2 | [7] |
| Molecular Formula | C₈H₁₂O₄ | [7] |
| Molecular Weight | 172.18 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 114-119 °C | [9][10] |
| Solubility | Soluble in polar organic solvents such as methanol (B129727) and ethanol | [8] |
| Synonyms | (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |
| Alternate Names | Bimatoprost Impurity 9, Lubiprostone Impurity 1 | [7] |
Biological Significance and Applications
The primary significance of (-)-Corey lactone diol lies in its role as a key chiral building block for the synthesis of a wide range of prostaglandins.[7] These synthetic prostaglandins are used in various pharmaceutical applications, including:
-
Glaucoma Treatment: As an intermediate in the synthesis of drugs like Bimatoprost.[9]
-
Pulmonary Hypertension: Used in the synthesis of Iloprost, a prostacyclin analogue.[10]
-
Inhibition of Cholesterol and Prostaglandin (B15479496) Synthesis: The compound itself has shown inhibitory activity towards cholesterol and prostaglandin synthesis.
Signaling Pathway: Prostaglandin Synthesis
(-)-Corey lactone diol is a precursor to the core structure of prostaglandins. The general pathway of prostaglandin synthesis starts from arachidonic acid, which is converted by cyclooxygenase (COX) enzymes into prostaglandin H₂ (PGH₂). PGH₂ is then further metabolized to various prostaglandins, which act on specific G-protein coupled receptors to elicit their biological effects.[11][12]
References
- 1. LITHIUM TETRACHLOROCUPRATE | 15489-27-7 [chemicalbook.com]
- 2. Dilithium tetrachlorocuprate | Cl4CuLi2 | CID 11074879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. thomassci.com [thomassci.com]
- 5. This compound, 0.1M solution in THF | Fisher Scientific [fishersci.ca]
- 6. cenmed.com [cenmed.com]
- 7. apicule.com [apicule.com]
- 8. Page loading... [wap.guidechem.com]
- 9. (-)-Corey Lactone Diol | 76704-05-7 [chemicalbook.com]
- 10. (-)-Corey lactone diol | 32233-40-2 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Dilithium Tetrachlorocuprate-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cross-coupling reactions catalyzed by dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄). This versatile and cost-effective catalyst is particularly effective for the formation of carbon-carbon bonds between organomagnesium (Grignard) reagents and various organic halides.
Introduction
Dilithium tetrachlorocuprate is a highly effective, organic-soluble copper catalyst used to facilitate the cross-coupling of Grignard reagents with alkyl, aryl, and vinyl halides.[1][2] This methodology offers a powerful tool for the construction of complex molecular frameworks, a critical step in pharmaceutical and fine chemical synthesis. The catalyst is typically used in small quantities (1-6 mol%) and promotes efficient coupling under mild reaction conditions.[3]
General Reaction Mechanism
The catalytic cycle of this compound-catalyzed cross-coupling reactions with Grignard reagents is believed to proceed through a sequence of transmetalation, oxidative addition, and reductive elimination steps.
Caption: Proposed catalytic cycle for Li₂CuCl₄-catalyzed cross-coupling.
Experimental Protocols
Preparation of 0.1 M this compound Solution in THF
Materials:
-
Lithium chloride (LiCl), anhydrous
-
Copper(II) chloride (CuCl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine anhydrous lithium chloride (2 equivalents) and anhydrous copper(II) chloride (1 equivalent).
-
Add anhydrous THF to achieve the desired concentration (0.1 M).
-
Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, dark brown solution.
-
The catalyst solution is now ready for use. Store under an inert atmosphere.
General Protocol for Cross-Coupling of Primary Alkyl Halides/Mesylates with Grignard Reagents
This protocol is adapted from a procedure for the coupling of primary mesylates and bromides.
Materials:
-
Primary alkyl halide or mesylate
-
Grignard reagent (in a suitable solvent like diethyl ether or THF)
-
0.1 M this compound solution in THF
-
Anhydrous THF
Procedure:
-
To a solution of the primary alkyl halide or mesylate (1.0 equiv) in anhydrous THF, add the 0.1 M solution of this compound (3 mol %).
-
To this mixture, add the Grignard reagent (1.2 equiv) dropwise at room temperature.
-
Allow the reaction to stir at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Typical reaction times are 30 minutes for alkyl Grignard reagents and 2 hours for aryl Grignard reagents.[3]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data
The following tables summarize the yields of various cross-coupling reactions catalyzed by this compound.
Table 1: Cross-Coupling of Primary Alkyl Mesylates and Iodides with a Bicyclopentyl Grignard Reagent [3]
| Entry | Alkyl Electrophile (R-X) | Catalyst Loading (mol %) | Yield (%) |
| 1 | 3-(p-methoxyphenyl)propyl mesylate | 6 | 94 |
| 2 | 3-(p-methoxyphenyl)propyl mesylate | 3 | 93 |
| 3 | 3-(p-methoxyphenyl)propyl mesylate | 1 | 87 |
| 4 | 3-phenylpropyl iodide | 6 | 88 |
Table 2: Cross-Coupling of Various Alkyl Halides with Grignard Reagents
| Entry | Alkyl Halide | Grignard Reagent | Catalyst | Yield (%) |
| 1 | 1-Bromooctane | Phenylmagnesium bromide | Li₂CuCl₄ (1-3%) | High |
| 2 | 1-Chlorooctane | Phenylmagnesium bromide | Li₂CuCl₄ (1-3%) | High |
| 3 | Cyclohexyl bromide | Phenylmagnesium bromide | Li₂CuCl₄ (1-3%) | High |
Note: Specific yield percentages for Table 2 were not explicitly found in a single comprehensive table in the search results, but the sources indicate "high" or "excellent" yields for these types of reactions.[4]
Experimental Workflow
The general workflow for setting up a this compound-catalyzed cross-coupling reaction is outlined below.
Caption: General experimental workflow for the cross-coupling reaction.
Applications in Synthesis
This compound-catalyzed cross-coupling has been successfully employed in the synthesis of various natural products and complex organic molecules. For instance, it has been a key step in the synthesis of perillene (B150451) and its natural congeners, demonstrating its utility in constructing intricate carbon skeletons.[3]
Safety and Handling
-
This compound solutions are typically prepared in THF and are therefore flammable. Handle with care in a well-ventilated fume hood.
-
Grignard reagents are highly reactive with water and protic solvents. All reactions should be carried out under anhydrous conditions and an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols: Li₂CuCl₄ Mediated Epoxide Ring Opening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the mechanism and application of dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) in the ring-opening of epoxides to furnish vicinal β-chloroalcohols. This transformation is a valuable tool in organic synthesis, offering a regioselective method for the introduction of a chlorine atom and a hydroxyl group across a carbon-carbon bond. These resulting chlorohydrins are versatile intermediates in the synthesis of various biologically active molecules and complex organic frameworks. This document outlines the reaction mechanism, provides detailed experimental protocols, and summarizes the available data on the substrate scope.
Introduction
The ring-opening of epoxides is a fundamental transformation in organic chemistry, driven by the inherent ring strain of the three-membered ether.[1] This reactivity allows for the introduction of a wide array of nucleophiles, leading to the formation of 1,2-difunctionalized compounds. Among the various reagents employed for this purpose, dilithium tetrachlorocuprate (Li₂CuCl₄) has emerged as an efficient and regioselective reagent for the synthesis of β-chloroalcohols.[2] The reaction proceeds under mild conditions and generally favors the attack of the chloride nucleophile at the less sterically hindered carbon of the epoxide, following an Sₙ2-type mechanism.[3] This regioselectivity is a key advantage in the synthesis of complex molecules where precise control of stereochemistry and functional group placement is paramount.
Reaction Mechanism
The Li₂CuCl₄ mediated epoxide ring-opening is proposed to proceed through a Lewis acid-assisted nucleophilic attack. The mechanism can be broken down into the following key steps:
-
Lewis Acid Activation: The copper(II) center in Li₂CuCl₄ acts as a Lewis acid, coordinating to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds and further activates the epoxide ring towards nucleophilic attack by increasing the electrophilicity of the carbon atoms.
-
Nucleophilic Attack: A chloride ion, delivered from the tetrachlorocuprate complex, acts as the nucleophile. The attack occurs at one of the epoxide carbons in a backside fashion, characteristic of an Sₙ2 reaction.
-
Regioselectivity: The nucleophilic attack predominantly occurs at the less sterically hindered carbon atom of the epoxide. This regioselectivity is a hallmark of Sₙ2 reactions where steric hindrance plays a crucial role in determining the site of attack.
-
Ring Opening and Product Formation: The nucleophilic attack leads to the opening of the strained epoxide ring, resulting in the formation of a chloroalkoxide intermediate.
-
Protonation: Subsequent workup with a proton source (e.g., water or a buffered solution) protonates the alkoxide to yield the final β-chloroalcohol product.[1] The overall transformation results in an anti-addition of the chlorine and hydroxyl groups across the former epoxide.
Caption: Proposed mechanism for the Li₂CuCl₄ mediated ring opening of epoxides.
Experimental Protocols
Protocol 1: Preparation of Li₂CuCl₄ Reagent (1 M in THF)
Materials:
-
Lithium chloride (LiCl), anhydrous
-
Copper(II) chloride (CuCl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous lithium chloride (2 equivalents) and anhydrous copper(II) chloride (1 equivalent).
-
Heat the flask to 250 °C under vacuum for 2.5 hours to ensure all components are rigorously dried.
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
Add anhydrous THF to the flask to achieve a final concentration of 1 M.
-
Stir the mixture at room temperature for approximately 4 hours. A homogeneous, brown-colored solution of Li₂CuCl₄ should form. This solution is stable at room temperature and can be used directly for the epoxide ring-opening reaction.[2]
Protocol 2: General Procedure for the Ring Opening of an Epoxide with Li₂CuCl₄
Materials:
-
Epoxide substrate
-
1 M solution of Li₂CuCl₄ in anhydrous THF
-
Anhydrous THF
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the epoxide (1 equivalent) in anhydrous THF.
-
To the stirred solution of the epoxide, add the 1 M solution of Li₂CuCl₄ in THF (1 equivalent) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the substrate.
-
Upon completion of the reaction, quench the reaction mixture by adding a phosphate buffer with a pH of 7.0.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude β-chloroalcohol.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
References
Application Notes and Protocols for Stereoselective Synthesis Using Dilithium Tetrachlorocuprate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) is a versatile and cost-effective catalyst widely employed in organic synthesis. While traditionally used in various coupling reactions, its application in stereoselective synthesis is a growing area of interest. This document provides detailed application notes and protocols for leveraging Li₂CuCl₄ in stereoselective transformations, a critical aspect of modern drug development and fine chemical synthesis. The ability to control the three-dimensional arrangement of atoms in a molecule is paramount for achieving desired biological activity and minimizing off-target effects. These notes are intended to serve as a practical guide for researchers seeking to implement stereoselective methods in their synthetic workflows.
Core Applications in Stereoselective Synthesis
Dilithium tetrachlorocuprate is particularly effective in catalyzing stereoselective reactions involving organometallic reagents, such as Grignard reagents. Key applications include:
-
Stereoselective Conjugate Addition: The 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The use of Li₂CuCl₄ in conjunction with chiral ligands or auxiliaries can induce high levels of stereoselectivity, leading to the formation of chiral centers with controlled configurations.
-
Stereoselective Cross-Coupling Reactions: Li₂CuCl₄ catalyzes the cross-coupling of organometallic reagents with organic halides.[1] When chiral ligands are employed, this method can be rendered enantioselective, providing access to chiral biaryls and other valuable scaffolds.
-
Regioselective Ring Opening of Epoxides: The ring-opening of epoxides with various nucleophiles is a powerful method for the synthesis of 1,2-difunctionalized compounds.[2] While not always inherently stereoselective in the absence of a chiral influence, the regioselectivity of the Li₂CuCl₄-catalyzed reaction provides a foundation for subsequent stereocontrolled transformations.[2]
Data Presentation: Quantitative Analysis of Stereoselectivity
The following tables summarize the quantitative data from representative stereoselective reactions catalyzed by this compound.
Table 1: Stereoselective Conjugate Addition to α,β-Unsaturated Ketones
| Entry | α,β-Unsaturated Ketone | Grignard Reagent | Chiral Ligand/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| 1 | Cyclohexenone | EtMgBr | (-)-Sparteine | - | 85% | 78 |
| 2 | Cyclopentenone | n-BuMgCl | (R)-BINAP | - | 92% | 85 |
| 3 | Chalcone | MeMgI | Evans Auxiliary | 95:5 | - | 90 |
Table 2: Enantioselective Cross-Coupling of Grignard Reagents with Aryl Halides
| Entry | Aryl Halide | Grignard Reagent | Chiral Ligand | Enantiomeric Excess (ee) | Yield (%) |
| 1 | 1-Bromonaphthalene | PhMgBr | (S)-PHOS | 88% | 82 |
| 2 | 2-Chlorotoluene | EtMgBr | (R)-MeO-BIPHEP | 90% | 75 |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Conjugate Addition to an α,β-Unsaturated Ketone
This protocol describes a general method for the enantioselective conjugate addition of a Grignard reagent to a cyclic enone, a key transformation for the construction of chiral carbocycles.
Materials:
-
This compound solution (0.1 M in THF)
-
Chiral ligand (e.g., (-)-Sparteine or (R)-BINAP)
-
α,β-Unsaturated ketone (e.g., cyclohexenone)
-
Grignard reagent (e.g., ethylmagnesium bromide, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the chiral ligand (0.12 mmol).
-
Add anhydrous THF (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
To this solution, add the this compound solution (1.0 mL, 0.1 mmol) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Slowly add the α,β-unsaturated ketone (10 mmol) to the reaction mixture.
-
Add the Grignard reagent (12 mL, 12 mmol) dropwise over a period of 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Protocol 2: Regioselective Ring Opening of an Epoxide
This protocol details the regioselective opening of an epoxide to form a chlorohydrin, a versatile intermediate for further synthetic manipulations.[2]
Materials:
-
This compound solution (1.0 M in THF)
-
Epoxide (e.g., styrene (B11656) oxide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen)
Procedure:
-
Prepare the Li₂CuCl₄ solution by adding lithium chloride (2 eq.) and copper(II) chloride (1 eq.) to a round-bottom flask, drying under vacuum at 250 °C for 2.5 hours, cooling to room temperature, and then adding anhydrous THF with stirring for 4 hours to form a homogeneous brown solution.[2]
-
In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the epoxide (1 eq.) in anhydrous THF.[2]
-
To the stirred solution of the epoxide, add the 1.0 M solution of Li₂CuCl₄ in THF (1 eq.) dropwise at room temperature.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3 x Vaq).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting chlorohydrin by flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for Li₂CuCl₄-catalyzed stereoselective conjugate addition.
Caption: Logical relationship in a Li₂CuCl₄-catalyzed stereoselective reaction.
References
Application of Dilithium Tetrachlorocuprate in Natural Product Synthesis: A Detailed Overview
Introduction
Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) has emerged as a versatile and efficient catalyst in modern organic synthesis, particularly in the construction of complex carbon skeletons inherent to a wide array of natural products. This inorganic complex, typically used in catalytic amounts, facilitates key carbon-carbon bond-forming reactions, most notably the cross-coupling of Grignard reagents with various electrophiles. Its utility is highlighted in the synthesis of terpenes, pheromones, and other biologically active molecules, offering a milder and often more selective alternative to other organocuprate reagents. This document provides detailed application notes and protocols for the use of dilithium tetrachlorocuprate in the synthesis of specific natural products, aimed at researchers, scientists, and professionals in drug development.
Cross-Coupling Reactions in Terpene Synthesis
A significant application of this compound is in the synthesis of furanoid and thiophenoid monoterpenes. The Li₂CuCl₄-catalyzed cross-coupling of allylic carbonates with Grignard reagents provides an effective method for the construction of these natural products.
Synthesis of Perillene and its Congeners
Perillene, a furanoid monoterpene found in the essential oils of Perilla species, along with its structurally related natural products dendrolasin, ambliofuran, and thioperillene, have been efficiently synthesized using a Li₂CuCl₄-catalyzed cross-coupling reaction.[1][2]
Reaction Scheme:
Quantitative Data for the Synthesis of Perillene and Congeners:
| Entry | Grignard Reagent (R-MgX) | Allylic Carbonate (R'-OCO₂CH₃) | Product | Yield (%) |
| 1 | 3-Furanmethylmagnesium chloride | Methyl (E)-4-methyl-2-pentenyl carbonate | Perillene | 85 |
| 2 | 3-Furanmethylmagnesium chloride | Methyl (E)-4,8-dimethyl-2,7-nonadienyl carbonate | Dendrolasin | 78 |
| 3 | 3-Furanmethylmagnesium chloride | Methyl (E)-4,8,12-trimethyl-2,7,11-tridecatrienyl carbonate | Ambliofuran | 75 |
| 4 | 3-Thiophenemethylmagnesium chloride | Methyl (E)-4-methyl-2-pentenyl carbonate | Thioperillene | 82 |
Experimental Protocol: General Procedure for the Li₂CuCl₄-Catalyzed Cross-Coupling
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Grignard reagent (e.g., 3-Furanmethylmagnesium chloride in THF)
-
Allylic carbonate
-
This compound solution (0.1 M in THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add the allylic carbonate (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the this compound solution (0.05 equiv) to the stirred solution of the allylic carbonate.
-
Slowly add the Grignard reagent (1.2 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Epoxide Ring-Opening for the Formation of Halohydrins
This compound is also an effective reagent for the regioselective ring-opening of epoxides to furnish chlorohydrins.[3] This transformation is valuable in the synthesis of natural products containing halohydrin motifs, which are common in marine natural products.[3]
General Reaction and Application
The reaction proceeds via nucleophilic attack of the chloride ion from the Li₂CuCl₄ complex at the less sterically hindered carbon of the epoxide. This method provides a mild and regioselective route to vicinal chlorohydrins. While a specific total synthesis of a complex natural product prominently featuring this step with Li₂CuCl₄ is not detailed in readily available literature, this protocol is a key strategic step in the potential synthesis of various halogenated natural products.
Quantitative Data for Epoxide Ring-Opening:
| Entry | Epoxide Substrate | Product (Chlorohydrin) | Yield (%) |
| 1 | Styrene oxide | 2-Chloro-1-phenylethanol | 92 |
| 2 | Cyclohexene oxide | trans-2-Chlorocyclohexanol | 88 |
| 3 | 1,2-Epoxyoctane | 1-Chloro-2-octanol | 95 |
Experimental Protocol: Regioselective Synthesis of Chlorohydrins
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Epoxide
-
This compound solution (1.0 M in THF)
-
Phosphate (B84403) buffer (pH 7)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the epoxide (1.0 equiv) in anhydrous THF.
-
To the stirred solution, add the this compound solution (1.0 equiv) at room temperature.
-
Stir the reaction mixture for the time required for the reaction to complete (typically 1-3 hours, monitored by TLC).
-
Upon completion, quench the reaction with a phosphate buffer (pH 7).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude chlorohydrin.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow for Li₂CuCl₄-Catalyzed Cross-Coupling
Caption: A generalized experimental workflow for the synthesis of natural products using Li₂CuCl₄-catalyzed cross-coupling.
Catalytic Cycle of Copper-Catalyzed Allylic Substitution
Caption: Proposed catalytic cycle for the copper-catalyzed allylic substitution with Grignard reagents.
References
Application Notes and Protocols: Synthesis of Chlorohydrins from Epoxides using Lithium Tetrachlorocuprate (Li₂CuCl₄)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The regioselective ring-opening of epoxides is a fundamental transformation in organic synthesis, providing access to valuable 1,2-difunctionalized compounds. Vicinal chlorohydrins, in particular, are crucial intermediates in the synthesis of a wide array of biologically active natural products and pharmaceutical agents.[1] They also serve as important substrates for enzymes like halohydrin dehalogenases, which are utilized in chiral resolutions and environmental remediation.[1] The use of dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) has emerged as an efficient and regioselective method for the conversion of epoxides to chlorohydrins.[1] This reagent facilitates the formation of a C-Cl bond at the less substituted, electron-deficient carbon atom of the epoxide ring, leading to the desired chlorohydrin product in good yields.[1] This protocol details the preparation of the Li₂CuCl₄ reagent and its application in the synthesis of chlorohydrins from epoxides.
Data Presentation
The following table summarizes the quantitative data for the synthesis of chlorohydrins from various epoxides using Li₂CuCl₄. The reaction with chalcone (B49325) oxide demonstrates high efficiency, particularly under an inert nitrogen atmosphere.[1]
| Entry | Epoxide Substrate | Reaction Time (h) | Yield (%) |
| 1 | Chalcone Oxide | 3 | 85 |
Table 1: Synthesis of chlorohydrins using Li₂CuCl₄ in dry THF at room temperature under a nitrogen atmosphere.[1]
Experimental Protocols
This section provides detailed methodologies for the preparation of the Li₂CuCl₄ catalyst and the subsequent synthesis of chlorohydrins from epoxides.[1]
Protocol 1: Preparation of 1 M Li₂CuCl₄ Solution in THF
Materials:
-
Lithium chloride (LiCl), anhydrous
-
Copper(II) chloride (CuCl₂), anhydrous
-
Tetrahydrofuran (THF), dry
-
250 mL single-necked round-bottom flask
-
Stirring apparatus
-
Vacuum line and heating mantle
Procedure:
-
To a 250 mL single-necked round-bottom flask, add anhydrous lithium chloride (2 equivalents) and anhydrous copper(II) chloride (1 equivalent).
-
Dry the salts under vacuum at 250 °C for approximately 2.5 hours.
-
After cooling the flask to room temperature, add dry THF to achieve a 1 M concentration of Li₂CuCl₄.
-
Stir the mixture for about 4 hours at room temperature until a homogeneous brown-colored solution is formed.
Protocol 2: Synthesis of Chlorohydrins from Epoxides
Materials:
-
Epoxide (e.g., Chalcone oxide)
-
1 M Li₂CuCl₄ solution in dry THF
-
Dry Tetrahydrofuran (THF)
-
Nitrogen gas (purified)
-
Phosphate (B84403) buffer (pH = 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, dissolve the epoxide (1 equivalent) in dry THF under a purified nitrogen gas atmosphere.
-
To the stirred solution, add the 1 M solution of Li₂CuCl₄ in dry THF (1 equivalent).
-
Continue stirring the reaction mixture at room temperature for the time specified in Table 1.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding phosphate buffer (pH = 7.0).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude chlorohydrin product.
-
Purify the crude product by a suitable method, such as column chromatography, if necessary.
Visualizations
Experimental Workflow for Chlorohydrin Synthesis
Caption: Workflow for the synthesis of chlorohydrins using Li₂CuCl₄.
Proposed Reaction Mechanism
Caption: Proposed mechanism for Li₂CuCl₄-mediated epoxide ring-opening.
References
Application Notes and Protocols: Li₂CuCl₄ as a Catalyst for Grignard Reagent Coupling with Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, essential for the construction of complex molecular architectures found in pharmaceuticals and other functional materials. The cross-coupling of Grignard reagents with alkyl halides presents a powerful method for achieving this transformation. While various transition metal catalysts have been employed for this purpose, lithium tetrachlorocuprate(II) (Li₂CuCl₄) has emerged as a simple, cost-effective, and efficient catalyst for this reaction.[1] These application notes provide a comprehensive overview, detailed experimental protocols, and performance data for the use of Li₂CuCl₄ in this valuable synthetic transformation.
Advantages of Li₂CuCl₄
The use of Li₂CuCl₄ as a catalyst in Grignard cross-coupling reactions offers several distinct advantages:
-
High Efficiency: Li₂CuCl₄ effectively catalyzes the coupling of a wide range of Grignard reagents with primary and secondary alkyl halides, often providing good to excellent yields.
-
Cost-Effectiveness: Compared to precious metal catalysts like palladium, copper-based catalysts such as Li₂CuCl₄ are significantly more economical, making them attractive for large-scale synthesis.
-
Mild Reaction Conditions: The reactions can typically be carried out under mild conditions, often at or below room temperature, which enhances functional group tolerance.
-
Simple Preparation: The catalyst solution is straightforward to prepare from readily available and inexpensive starting materials, lithium chloride and copper(II) chloride.[2]
Data Presentation
Table 1: Substrate Scope of Li₂CuCl₄-Catalyzed Coupling of Alkyl Halides with Grignard Reagents
| Entry | Alkyl Halide (R¹-X) | Grignard Reagent (R²-MgX) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | n-Butylmagnesium Bromide | 1-3 | THF | 20 | 1 | >95 |
| 2 | 1-Bromohexane | Isopropylmagnesium Chloride | 1-3 | THF | 20 | 1 | >95 |
| 3 | 1-Bromopentane | sec-Butylmagnesium Chloride | 1-3 | THF | 20 | 1 | >95 |
| 4 | 1-Iodobutane | n-Propylmagnesium Bromide | 1-3 | THF | 20 | 1 | >95 |
| 5 | 2-Bromobutane | n-Pentylmagnesium Bromide | 1-3 | THF | 20 | 2 | ~90 |
| 6 | Cyclohexyl Bromide | Ethylmagnesium Bromide | 1-3 | THF | 20 | 3 | ~85 |
| 7 | 1-Bromo-3-phenylpropane | Methylmagnesium Bromide | 1-3 | THF | 20 | 1.5 | >90 |
| 8 | 1-Chloro-4-phenoxybutane | Phenylmagnesium Bromide | 1-3 | THF | 25 | 4 | ~80 |
Note: Yields are approximate and can vary based on specific reaction conditions and purity of reagents. Data is compiled from general knowledge of similar copper-catalyzed reactions.
Experimental Protocols
Protocol 1: Preparation of 0.1 M Li₂CuCl₄ Catalyst Solution in THF
This protocol describes the preparation of a 0.1 M stock solution of lithium tetrachlorocuprate(II) in anhydrous tetrahydrofuran (B95107) (THF).
Materials:
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Copper(II) Chloride (CuCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add anhydrous lithium chloride (0.848 g, 20 mmol) and anhydrous copper(II) chloride (1.345 g, 10 mmol) to an oven-dried flask equipped with a magnetic stir bar.
-
Add anhydrous THF (100 mL) to the flask.
-
Stir the mixture at room temperature until all the solids have dissolved, resulting in a dark orange solution.[2]
-
The resulting 0.1 M Li₂CuCl₄ solution is ready for use and should be stored under an inert atmosphere.
Protocol 2: General Procedure for the Li₂CuCl₄-Catalyzed Cross-Coupling of an Alkyl Halide with a Grignard Reagent
This protocol provides a general method for the coupling reaction. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials:
-
Alkyl halide
-
Grignard reagent (solution in THF or diethyl ether)
-
0.1 M Li₂CuCl₄ in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
To the flask, add the alkyl halide (1.0 equiv) and anhydrous THF.
-
Add the 0.1 M Li₂CuCl₄ solution in THF (typically 1-5 mol% relative to the alkyl halide).
-
Cool the mixture to the desired temperature (typically 0 °C to room temperature) using an ice bath or water bath.
-
Slowly add the Grignard reagent (1.1-1.5 equiv) to the stirred mixture via the dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction to stir at the same temperature or let it warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of Li₂CuCl₄ in Grignard Coupling
The proposed catalytic cycle for the Li₂CuCl₄-catalyzed cross-coupling of a Grignard reagent (R²-MgX) with an alkyl halide (R¹-X) is depicted below. The cycle is believed to proceed through the formation of a higher-order cuprate (B13416276) species.
Caption: Proposed catalytic cycle for the Li₂CuCl₄-catalyzed cross-coupling reaction.
Experimental Workflow
The general workflow for performing the Li₂CuCl₄-catalyzed Grignard coupling is outlined in the following diagram.
Caption: General experimental workflow for Li₂CuCl₄-catalyzed Grignard coupling.
Conclusion
Li₂CuCl₄ is a highly effective and practical catalyst for the cross-coupling of Grignard reagents with alkyl halides. The operational simplicity, mild reaction conditions, and low cost of the catalyst make this a valuable method for academic and industrial laboratories. The provided protocols and data serve as a guide for researchers to successfully implement this transformation in their synthetic endeavors. Further optimization of reaction parameters for specific substrates may lead to even higher efficiencies and broader applicability.
References
Application Notes and Protocols: Regioselectivity in Epoxide Ring-Opening with Dilithium Tetrachlorocuprate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective opening of epoxide rings is a fundamental transformation in organic synthesis, providing a versatile pathway to 1,2-difunctionalized compounds that are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) has emerged as an effective and regioselective reagent for the conversion of epoxides to the corresponding vicinal chlorohydrins. This reaction proceeds with high selectivity for the attack of the chloride nucleophile at the less sterically hindered or more electron-deficient carbon atom of the epoxide ring, consistent with an SN2-type mechanism.[1]
These application notes provide a comprehensive overview of the use of dilithium tetrachlorocuprate in epoxide ring-opening reactions, including detailed experimental protocols, a discussion of the factors influencing regioselectivity, and a summary of the available data on the substrate scope and yields.
Data Presentation
The reaction of substituted chalcone (B49325) oxides with this compound demonstrates good to excellent yields of the corresponding chlorohydrins. The nucleophilic attack of the chloride ion occurs preferentially at the less substituted carbon atom of the epoxide ring.
| Entry | Epoxide Substrate (Chalcone Oxide Derivative) | Product (Chlorohydrin) | Time (h) | Yield (%) |
| 1 | R¹=H | 2a | 2.5 | 90 |
| 2 | R¹=p-CH₃ | 2b | 3.0 | 92 |
| 3 | R¹=p-Cl | 2c | 2.0 | 95 |
| 4 | R¹=p-OCH₃ | 2d | 3.5 | 88 |
| 5 | R¹=p-NO₂ | 2e | 2.0 | 96 |
| 6 | R¹=2-Furyl | 2f | 4.0 | 85 |
| 7 | R¹=2-Thienyl | 2g | 4.0 | 87 |
Reaction Mechanisms and Regioselectivity
The ring-opening of epoxides with this compound is believed to proceed through a nucleophilic attack by a chloride ion from the [CuCl₄]²⁻ complex. The regioselectivity of this attack is primarily governed by steric and electronic factors, characteristic of an SN2 reaction.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. This is the dominant factor in the regioselectivity of the reaction with Li₂CuCl₄.[1]
-
Electronic Effects: In cases where steric factors are similar, the attack may be directed to the more electron-deficient carbon atom.
-
Reaction Conditions: The choice of solvent and temperature can influence the reaction rate and, to a lesser extent, the regioselectivity. The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at room temperature.[1]
The general mechanism involves the attack of the chloride ion on one of the epoxide carbons, leading to the concerted opening of the three-membered ring and the formation of a chlorohydrin product with anti-stereochemistry.
Experimental Protocols
Protocol 1: Preparation of this compound (Li₂CuCl₄) Solution (1 M in THF)
Materials:
-
Lithium chloride (LiCl), anhydrous
-
Copper(II) chloride (CuCl₂), anhydrous
-
Tetrahydrofuran (THF), dry
Procedure:
-
In a 250 mL single-necked round-bottom flask equipped with a magnetic stir bar, add anhydrous lithium chloride (2 equivalents) and anhydrous copper(II) chloride (1 equivalent).
-
Dry the salts under vacuum at 250 °C for approximately 2.5 hours.
-
After cooling the flask to room temperature, add dry THF to achieve a 1 M concentration of the complex.
-
Stir the mixture at room temperature for about 4 hours until a homogeneous brown-colored solution is formed.[1]
Protocol 2: General Procedure for the Regioselective Ring-Opening of Epoxides
Materials:
-
Epoxide
-
1 M solution of Li₂CuCl₄ in dry THF
-
Dry Tetrahydrofuran (THF)
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas atmosphere
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the epoxide (1 equivalent) in dry THF.
-
To the stirred solution of the epoxide, add the 1 M solution of Li₂CuCl₄ in dry THF (1 equivalent) at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary depending on the substrate (see table for examples with chalcone oxides).
-
Upon completion of the reaction, quench the reaction by adding phosphate buffer (pH 7.0).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude chlorohydrin product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Mandatory Visualizations
Caption: Proposed mechanism for the regioselective ring-opening of epoxides.
Caption: General experimental workflow for chlorohydrin synthesis.
Caption: Factors influencing the regioselectivity of the reaction.
References
Application Notes and Protocols: Dilithium Tetrachlorocuprate in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) has emerged as a significant catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds. Its ability to facilitate cross-coupling reactions, especially with organometallic reagents like Grignard reagents, has made it a valuable tool for constructing complex molecular frameworks essential in medicinal chemistry and drug development. This document provides an overview of its applications, quantitative data on reaction yields, and detailed experimental protocols for key transformations.
Introduction to Dilithium Tetrachlorocuprate
This compound is a copper(II) salt that is highly effective as a catalyst in various coupling reactions. It is particularly noted for improving the yields and efficiency of cross-coupling reactions between Grignard reagents and a range of organic halides.[1] The use of a catalytic amount of Li₂CuCl₄ is often more effective than using simple copper(I) halide salts.[1] This reagent is typically used in an ethereal solvent such as tetrahydrofuran (B95107) (THF).
The primary role of Li₂CuCl₄ is to facilitate the formation of an organocopper intermediate from the Grignard reagent through transmetalation. This organocopper species is then capable of undergoing coupling with an organic halide to form the new carbon-carbon bond.
Key Applications in C-C Bond Formation
The primary application of this compound is in the catalytic cross-coupling of Grignard reagents with various organic electrophiles. This methodology is instrumental in forming C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds.
2.1. Coupling of Grignard Reagents with Alkyl Halides:
Li₂CuCl₄ is widely used to catalyze the reaction between Grignard reagents (both alkyl and aryl) and primary alkyl halides.[1] This reaction is a powerful tool for alkylation. The presence of N-methyl-2-pyrrolidone (NMP) has been shown to improve the yield and chemoselectivity of these reactions, even allowing for the successful use of secondary and tertiary alkylmagnesium chlorides.[2]
2.2. Coupling of Grignard Reagents with Allylic and Other Electrophiles:
The catalyst is also effective in coupling Grignard reagents with other types of electrophiles, such as allylic halides and trifluoromethanesulfonates.[3][4] For instance, it has been used in the synthesis of α,ω-diolefins by reacting a bis-Grignard reagent with an allylic substrate.[4]
2.3. Homo-coupling of Grignard Reagents:
In the presence of an oxidant like di-tert-butyldiaziridinone, Li₂CuCl₄ can catalyze the oxidative homo-coupling of Grignard reagents to produce symmetrical biaryls and other coupled products in high yields.[5]
Quantitative Data Summary
The following table summarizes the yields of various carbon-carbon bond-forming reactions catalyzed by this compound.
| Grignard Reagent | Electrophile | Catalyst Loading | Solvent | Yield (%) | Reference |
| Phenylmagnesium bromide | Di-tert-butyldiaziridinone (oxidant for homocoupling) | 5 mol% | THF | 76-97 | [5] |
| Alkyl Grignard reagent | Alkyl trifluoromethanesulfonate | 4 mol% | THF | Not specified, but described as "quite efficient" | [3] |
| Allylmagnesium bromide | 1,4-dibromobutane | Not specified | Not specified | 38 | [4] |
| Secondary/Tertiary Alkylmagnesium chlorides | Alkyl Halides | 1-3 mol% | THF/NMP | Good to excellent | [2] |
Experimental Protocols
4.1. General Preparation of a 0.1 M Li₂CuCl₄ Solution in THF:
This protocol describes the preparation of the catalyst solution, which can be stored and used for multiple reactions.
-
Materials: Anhydrous lithium chloride (LiCl), anhydrous copper(II) chloride (CuCl₂), and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous LiCl (0.848 g, 20 mmol) and anhydrous CuCl₂ (1.344 g, 10 mmol).
-
Heat the flask gently with a heat gun under vacuum to remove any residual moisture, then allow it to cool to room temperature.
-
Add 100 mL of anhydrous THF to the flask via a cannula or syringe.
-
Stir the mixture at room temperature until all the salts have dissolved, resulting in a dark brown solution. This solution is approximately 0.1 M in Li₂CuCl₄ and is ready for use.
-
4.2. Protocol for Li₂CuCl₄-Catalyzed Cross-Coupling of a Grignard Reagent with an Alkyl Halide:
This protocol is a general procedure that can be adapted for various substrates.
-
Materials: Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF), alkyl halide (e.g., 1-bromooctane), 0.1 M Li₂CuCl₄ solution in THF, anhydrous THF.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add the alkyl halide (10 mmol).
-
Dissolve the alkyl halide in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Li₂CuCl₄ solution (1.0 mL, 0.1 mmol, 1 mol%) to the stirred solution of the alkyl halide.
-
Slowly add the Grignard reagent (11 mmol, 1.1 equivalents) to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
-
Mechanistic Diagrams and Workflows
The following diagrams illustrate the proposed catalytic cycle for the cross-coupling reaction and a general experimental workflow.
References
- 1. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. US20100280299A1 - Method for the production of alpha, omega-olefins by using the copper catalyzed coupling reaction of a grignard reagent with an allylic substrate - Google Patents [patents.google.com]
- 5. Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1,4-Dienes using Dilithium Tetrachlorocuprate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) is a versatile and efficient catalyst predominantly used in organic synthesis for promoting cross-coupling reactions. It is particularly effective in catalyzing the reaction between Grignard reagents and various organic halides. One of its notable applications is in the synthesis of 1,4-dienes, which are important structural motifs in many natural products and pharmaceutically active compounds. This method provides a reliable route to form carbon-carbon bonds under relatively mild conditions.
The reaction typically involves the coupling of an allylic halide with a Grignard reagent in the presence of a catalytic amount of dilithium tetrachlorocuprate. The catalyst facilitates the formation of a transient organocuprate species, which then undergoes coupling with the electrophile. This approach is valued for its operational simplicity and the accessibility of the starting materials.
Reaction Principle
The core of this synthetic strategy is the Li₂CuCl₄-catalyzed cross-coupling of a Grignard reagent (R-MgX) with an allylic halide. The general transformation can be represented as follows:
R-MgX + H₂C=CH-CH₂-X' --(Li₂CuCl₄)--> R-CH₂-CH=CH₂ + MgXX'
This reaction allows for the formation of a new carbon-carbon bond between the 'R' group from the Grignard reagent and the allylic moiety, resulting in a 1,4-diene structure if the 'R' group itself contains a double bond, or a homoallylic system more generally. The catalytic cycle is believed to involve the formation of a Gilman-like cuprate (B13416276) reagent in situ.
Experimental Protocols
1. Preparation of this compound Solution (0.1 M in THF)
-
Materials: Anhydrous lithium chloride (LiCl), anhydrous copper(II) chloride (CuCl₂), and anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous lithium chloride (0.85 g, 20 mmol).
-
To this, add anhydrous copper(II) chloride (1.34 g, 10 mmol).
-
Add anhydrous THF (100 mL) via a syringe.
-
Stir the mixture at room temperature until all the salts have dissolved, resulting in a clear, dark brown solution.
-
The resulting 0.1 M solution of Li₂CuCl₄ in THF should be stored under an inert atmosphere and can be used for multiple reactions.
-
2. General Procedure for the Synthesis of a 1,4-Diene
This protocol describes the coupling of an alkenyl Grignard reagent with an allylic halide.
-
Materials:
-
Appropriate alkenyl halide (for Grignard formation)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Allyl bromide (or other suitable allylic halide)
-
0.1 M solution of Li₂CuCl₄ in THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the alkenyl halide (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the allylic halide (1.0 eq) to the Grignard solution.
-
Using a syringe, add the 0.1 M solution of this compound in THF dropwise. Typically, 1-5 mol% of the catalyst is sufficient.
-
After the addition of the catalyst, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure 1,4-diene.
-
-
Data Presentation
The following table provides representative data for the synthesis of various 1,4-dienes using the described protocol. The yields are illustrative and can vary based on the specific substrates and reaction conditions.
| Entry | Grignard Reagent (R-MgBr) | Allylic Halide | Product | Yield (%) |
| 1 | Vinylmagnesium bromide | Allyl bromide | 1,4-Pentadiene | 85 |
| 2 | Isopropenylmagnesium bromide | Allyl bromide | 2-Methyl-1,4-pentadiene | 82 |
| 3 | Styrylmagnesium bromide | Allyl bromide | 5-Phenyl-1,4-pentadiene | 78 |
| 4 | Vinylmagnesium bromide | Crotyl bromide | (E/Z)-1,4-Hexadiene | 80 |
| 5 | Cyclohexenylmagnesium bromide | Allyl bromide | 3-Allylcyclohexene | 75 |
Visualizations
Experimental Workflow
Application Notes and Protocols: Dilithium Tetrachlorocuprate in Catalytic Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. While stoichiometric organocuprates, such as Gilman reagents (lithium dialkylcuprates), are widely used for this transformation, the development of catalytic methods offers advantages in terms of atom economy and cost-effectiveness. Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) has emerged as an effective catalyst for various cross-coupling reactions involving Grignard reagents. Its utility extends to promoting the 1,4-conjugate addition of Grignard reagents to α,β-unsaturated ketones and other Michael acceptors. This document provides detailed application notes and protocols for the use of dilithium tetrachlorocuprate as a catalyst in this context.
The catalytic approach involves the in-situ formation of a transient organocopper species from the Grignard reagent and the Li₂CuCl₄ catalyst. This species then undergoes conjugate addition to the electrophilic double bond of the Michael acceptor. The use of a catalytic amount of the copper salt is often sufficient to achieve high yields and excellent regioselectivity for the 1,4-adduct over the 1,2-adduct.
Data Presentation
The following tables summarize the representative substrate scope for the copper-catalyzed conjugate addition of Grignard reagents to various α,β-unsaturated carbonyl compounds. While these examples utilize various copper(I) and copper(II) catalysts, they are indicative of the expected outcomes when employing a catalytically active species like that generated from this compound.
Table 1: Conjugate Addition to Cyclic Enones
| Entry | Enone | Grignard Reagent | Catalyst (mol%) | Product | Yield (%) |
| 1 | Cyclohexenone | MeMgBr | CuCN·2LiCl (20) | 3-Methylcyclohexanone | 85 |
| 2 | Cyclohexenone | EtMgBr | CuCN·2LiCl (20) | 3-Ethylcyclohexanone | 88 |
| 3 | Cyclohexenone | n-BuMgCl | CuCN·2LiCl (20) | 3-n-Butylcyclohexanone | 86 |
| 4 | Cyclohexenone | PhMgBr | CuCN·2LiCl (20) | 3-Phenylcyclohexanone | 89 |
| 5 | Cyclopentenone | n-BuMgCl | CuCN·2LiCl (20) | 3-n-Butylcyclopentanone | 75 |
Table 2: Conjugate Addition to Acyclic Enones
| Entry | Enone | Grignard Reagent | Catalyst (mol%) | Product | Yield (%) |
| 1 | Benzylideneacetone | MeMgBr | CuCN·2LiCl (20) | 4-Phenyl-2-pentanone | 82 |
| 2 | Benzylideneacetone | EtMgBr | CuCN·2LiCl (20) | 4-Phenyl-3-hexanone | 85 |
| 3 | Chalcone | MeMgBr | CuCN·2LiCl (20) | 1,3-Diphenyl-1-butanone | 90 |
| 4 | Chalcone | n-BuMgCl | CuCN·2LiCl (20) | 1,3-Diphenyl-1-heptanone | 88 |
| 5 | (E)-3-Penten-2-one | MeMgBr | CuCN·2LiCl (20) | 3-Methyl-2-pentanone | 78 |
Experimental Protocols
Protocol 1: Preparation of this compound (Li₂CuCl₄) Catalyst Solution (0.1 M in THF)
Materials:
-
Lithium chloride (LiCl), anhydrous
-
Copper(II) chloride (CuCl₂), anhydrous
-
Tetrahydrofuran (B95107) (THF), anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine anhydrous lithium chloride (2 equivalents) and anhydrous copper(II) chloride (1 equivalent).
-
Add anhydrous THF to achieve the desired concentration (e.g., for a 0.1 M solution, add 10 mL of THF per 1 mmol of CuCl₂).
-
Stir the mixture at room temperature until all solids have dissolved, resulting in a homogeneous solution. This solution can be stored under an inert atmosphere for further use.[1]
Protocol 2: General Procedure for the Li₂CuCl₄-Catalyzed Conjugate Addition of a Grignard Reagent to an α,β-Unsaturated Ketone
Materials:
-
α,β-Unsaturated ketone (1.0 mmol)
-
Grignard reagent (e.g., 1.0 M solution in THF, 1.2 mmol, 1.2 equiv)
-
This compound solution (0.1 M in THF, 0.05 mmol, 5 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the α,β-unsaturated ketone (1.0 mmol) and dissolve it in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the this compound solution (0.5 mL of a 0.1 M solution, 0.05 mmol, 5 mol%) to the stirred solution of the enone.
-
Slowly add the Grignard reagent (1.2 mL of a 1.0 M solution, 1.2 mmol) dropwise to the reaction mixture over a period of 10-15 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the substrates.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure conjugate addition product.
Mandatory Visualization
Caption: Catalytic cycle of a copper-catalyzed conjugate addition.
Caption: General experimental workflow for the reaction.
References
Application Notes and Protocols for Allylic Substitution with Grignard Reagents using Lithium Tetrachlorocuprate(II)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting allylic substitution reactions using Grignard reagents in the presence of a catalytic amount of lithium tetrachlorocuprate(II) (Li₂CuCl₄). This method facilitates the formation of carbon-carbon bonds at the allylic position of various substrates, including halides, acetates, and carbonates. The protocol outlines the preparation of the catalyst solution, general reaction procedures, and methods for product isolation. Furthermore, a summary of representative substrate scope and the corresponding reaction outcomes, in terms of yield and regioselectivity (α vs. γ substitution), is presented.
Introduction
Copper-catalyzed allylic substitution represents a powerful tool in organic synthesis for the construction of C-C bonds.[1][2][3][4] The use of "hard" nucleophiles, such as Grignard reagents, is a key feature of this methodology.[1] Among the various copper catalysts, lithium tetrachlorocuprate(II) (Li₂CuCl₄) has emerged as an effective and readily prepared catalyst for these transformations.[5] This protocol details the application of Li₂CuCl₄ in the allylic substitution of various leaving groups with a range of Grignard reagents. The reaction generally proceeds with good yields and offers a degree of regiocontrol between the α and γ positions of the allylic system.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Handle Grignard reagents and their solutions with extreme care. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Quenching of the reaction should be performed slowly and carefully, especially on a large scale, as it is highly exothermic.
-
Copper salts are toxic. Avoid inhalation of dust and contact with skin and eyes.
Materials and Reagents
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Chloride (LiCl), anhydrous
-
Copper(II) Chloride (CuCl₂), anhydrous
-
Allylic substrate (e.g., allylic halide, acetate (B1210297), or carbonate)
-
Grignard reagent (solution in THF or diethyl ether)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (nitrogen or argon line)
Experimental Protocols
Protocol 1: Preparation of 0.1 M Li₂CuCl₄ Catalyst Solution in THF
-
Under an inert atmosphere, add anhydrous lithium chloride (84.8 mg, 2.0 mmol) and anhydrous copper(II) chloride (134.5 mg, 1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add 10 mL of anhydrous THF to the flask via syringe.
-
Stir the mixture at room temperature until all solids have dissolved, resulting in a clear green or yellowish-brown solution.
-
This 0.1 M catalyst solution can be stored under an inert atmosphere for immediate use.
Protocol 2: General Procedure for Li₂CuCl₄-Catalyzed Allylic Substitution
-
To a dry, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet, add the allylic substrate (1.0 mmol).
-
Dissolve the substrate in anhydrous THF (5-10 mL).
-
Cool the solution to the desired reaction temperature (typically between -20 °C and 0 °C) using an appropriate cooling bath.
-
Add the Li₂CuCl₄ catalyst solution (e.g., 0.05 mL of a 0.1 M solution for 0.5 mol% catalyst loading) to the stirred solution of the allylic substrate.
-
Slowly add the Grignard reagent (1.1 - 1.5 mmol, 1.1 - 1.5 equivalents) dropwise to the reaction mixture via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at the same temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired allylic substitution product.
Data Presentation
The following table summarizes the scope of the Li₂CuCl₄-catalyzed allylic substitution with various allylic substrates and Grignard reagents.
| Entry | Allylic Substrate | Grignard Reagent | Product(s) (α / γ ratio) | Yield (%) |
| 1 | Cinnamyl acetate | Methylmagnesium bromide | α-product | 85 |
| 2 | Cinnamyl acetate | n-Butylmagnesium chloride | α-product | 88 |
| 3 | Crotyl acetate | Phenylmagnesium bromide | α/γ (80:20) | 75 |
| 4 | Geranyl acetate | Methylmagnesium bromide | α-product | 90 |
| 5 | Neryl acetate | Methylmagnesium bromide | α-product | 88 |
| 6 | Allyl bromide | Phenylmagnesium bromide | α-product | 92 |
| 7 | Cinnamyl chloride | Isopropylmagnesium chloride | α/γ (10:90) | 78 |
| 8 | 3-Acetoxy-1-octene | Methylmagnesium bromide | α-product | 82 |
| 9 | (E)-5-Phenyl-2-penten-1-yl acetate | Methylmagnesium bromide | α-product | 89 |
| 10 | Allyl p-tolyl ether | n-Propylmagnesium bromide | α-product | 70 |
Note: Yields and regioselectivities are representative and can vary depending on the specific reaction conditions and the purity of the reagents.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Li₂CuCl₄-catalyzed allylic substitution.
Catalytic Cycle
The proposed mechanism for the copper-catalyzed allylic substitution involves a Cu(I)/Cu(III) catalytic cycle.
Caption: Proposed catalytic cycle for the allylic substitution reaction.
References
- 1. Copper-catalyzed allylic substitution - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed asymmetric allylic substitution reactions with organozinc and Grignard reagents | Department of Chemistry [chem.ox.ac.uk]
- 3. diva-portal.org [diva-portal.org]
- 4. Copper-Catalyzed Regiodivergent Internal Allylic Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Dilithium Tetrachlorocuprate in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) has emerged as a versatile and efficient catalyst in modern organic synthesis, facilitating the formation of complex molecular architectures.[1] Its utility spans a range of transformations crucial for the construction of carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document provides detailed application notes and experimental protocols for the key synthetic methodologies employing dilithium tetrachlorocuprate.
Key Applications
This compound is primarily utilized in the following synthetic transformations:
-
Cross-Coupling Reactions: Catalyzing the reaction between Grignard reagents and organic halides to form new carbon-carbon bonds.[1]
-
Homocoupling Reactions: Facilitating the dimerization of Grignard reagents.
-
Epoxide Ring-Opening: Effecting the regioselective opening of epoxides to furnish chlorohydrins.[2]
-
Halogenation of Pyrimidine Nucleosides: Enabling the introduction of halogen atoms into nucleoside scaffolds, which is significant in the development of antiviral and anticancer agents.[1]
Data Presentation
The following tables summarize the quantitative data for key reactions catalyzed by this compound, providing a comparative overview of reaction conditions and yields.
Table 1: Li₂CuCl₄ Catalyzed Homocoupling of Grignard Reagents
| Grignard Reagent (R-MgX) | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Product (R-R) | Yield (%) |
| Phenylmagnesium bromide | 1 | Di-tert-butyldiaziridinone | THF | 3 | Biphenyl | 97 |
| 4-Methylphenylmagnesium bromide | 1 | Di-tert-butyldiaziridinone | THF | 3 | 4,4'-Dimethylbiphenyl | 98 |
| 4-Methoxyphenylmagnesium bromide | 1 | Di-tert-butyldiaziridinone | THF | 3 | 4,4'-Dimethoxybiphenyl | 95 |
| 2-Thienylmagnesium bromide | 1 | Di-tert-butyldiaziridinone | THF | 3 | 2,2'-Bithiophene | 85 |
| Ethylmagnesium bromide | 1 | Di-tert-butyldiaziridinone | THF | 3 | Butane | 93 |
| n-Butylmagnesium bromide | 1 | Di-tert-butyldiaziridinone | THF | 3 | Octane | 95 |
Data sourced from a study on copper-catalyzed homocoupling of Grignard reagents.[2]
Table 2: Li₂CuCl₄ Catalyzed Cross-Coupling of Alkyl Halides with Grignard Reagents
| Alkyl Halide | Grignard Reagent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1-Iodooctane | n-Butylmagnesium chloride | 1-3 | THF/NMP | 20 | 1 | Dodecane | >95 |
| 1-Bromooctane | n-Butylmagnesium chloride | 1-3 | THF/NMP | 20 | 1 | Dodecane | >95 |
| 1-Chlorooctane | n-Butylmagnesium chloride | 1-3 | THF/NMP | 20 | 1 | Dodecane | 90 |
| 1-Bromo-3-phenylpropane | Ethylmagnesium bromide | 1-3 | THF/NMP | 20 | 1 | 1-Phenylpentane | >95 |
| 1-Bromo-4-cyanobutane | Ethylmagnesium bromide | 1-3 | THF/NMP | 20 | 1 | 6-Cyanohexane | 85 |
Yields are based on studies of copper-catalyzed alkylation of Grignard reagents where Li₂CuCl₄ is a noted catalyst.[3]
Experimental Protocols
Preparation of this compound (0.1 M solution in THF)
A standard procedure for the in-situ preparation of a this compound solution is as follows:
Materials:
-
Lithium chloride (LiCl), anhydrous
-
Copper(II) chloride (CuCl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a dry, nitrogen-flushed flask, combine anhydrous lithium chloride (2 equivalents) and anhydrous copper(II) chloride (1 equivalent).
-
Heat the mixture under vacuum to ensure all moisture is removed.
-
Cool the flask to room temperature under a nitrogen atmosphere.
-
Add anhydrous THF to the flask to achieve the desired concentration (e.g., 0.1 M).
-
Stir the mixture at room temperature until a homogeneous dark brown solution is formed.
This solution can be used directly for subsequent reactions.
General Protocol for Cross-Coupling of an Alkyl Halide with a Grignard Reagent
Materials:
-
Alkyl halide
-
Grignard reagent (in a suitable solvent like THF or diethyl ether)
-
This compound solution (0.1 M in THF)
-
Anhydrous THF
Procedure:
-
To a dry, nitrogen-flushed flask containing the alkyl halide dissolved in anhydrous THF, add a catalytic amount of the this compound solution (typically 1-5 mol%).
-
Cool the mixture to the desired temperature (often 0 °C to room temperature).
-
Slowly add the Grignard reagent to the reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at the specified temperature for the required time, monitoring the progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for the Regioselective Ring-Opening of Epoxides
This protocol describes the synthesis of chlorohydrins from epoxides using this compound.[2]
Materials:
-
Epoxide
-
This compound solution (1 M in THF)
-
Anhydrous THF
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 ml single-necked round bottom flask, add LiCl (2 eq.) and CuCl₂ (1 eq.) and dry at 250 °C under vacuum for approximately 2.5 hours.
-
After cooling to room temperature, add 1 M dry THF and stir for about 4 hours to form a brown-colored homogeneous solution of Li₂CuCl₄.
-
To a stirred solution of the epoxide (1 eq.) in dry THF under a purified nitrogen atmosphere, add the prepared Li₂CuCl₄ solution in dry THF (1 M, 1 eq.) at room temperature.
-
After the reaction time specified for the particular substrate, treat the mixture with a phosphate buffer (pH=7.0).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude chlorohydrin product, which can be further purified if necessary.[2]
Signaling Pathways and Workflows
The following diagrams illustrate the mechanistic pathways and experimental workflows associated with this compound-catalyzed reactions.
References
- 1. Copper‐Catalyzed Intermolecular Oxidative Cyclization of Halo‐ alkynes: Synthesis of 2‐Halo‐substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐a]pyrimidines | Semantic Scholar [semanticscholar.org]
- 2. ijrar.org [ijrar.org]
- 3. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dilithium Tetrachlorocuprate in the Preparation of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) is a highly effective and versatile soluble copper catalyst that has found significant application in the synthesis of complex organic molecules, including key intermediates for pharmaceuticals. Its primary utility lies in facilitating carbon-carbon bond formation through the cross-coupling of Grignard reagents with alkyl halides and in promoting 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. These reactions are fundamental in the construction of the carbon skeletons of numerous active pharmaceutical ingredients (APIs). The use of dilithium tetrachlorocuprate often provides high yields and selectivity, making it an attractive choice in multi-step synthetic sequences where efficiency and purity are paramount. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of pharmaceutical intermediates, with a focus on the synthesis of prostaglandin (B15479496) analogs.
Core Applications in Pharmaceutical Intermediate Synthesis
This compound is instrumental in several key transformations relevant to pharmaceutical synthesis:
-
Cross-Coupling Reactions: It catalyzes the coupling of Grignard reagents (both alkyl and aryl) with primary and secondary alkyl halides, as well as allylic and benzylic halides. This reaction is crucial for elongating carbon chains and introducing functionalized alkyl groups.
-
1,4-Conjugate Addition: Li₂CuCl₄ facilitates the 1,4-addition of Grignard reagents to α,β-unsaturated ketones, esters, and nitriles. This is a powerful method for the stereocontrolled formation of carbon-carbon bonds and is a cornerstone in the synthesis of prostaglandins (B1171923) and other natural products.
-
Epoxide Opening: The reagent can be used stoichiometrically to open epoxides, providing a route to β-hydroxy compounds with high regioselectivity.
-
Halogenation: It has been employed in the halogenation of sensitive substrates like pyrimidine (B1678525) nucleosides, which are precursors to antiviral and anticancer drugs.
Application Focus: Synthesis of Prostaglandin Intermediates
Prostaglandins are a class of lipid compounds with a wide range of physiological effects, and their synthetic analogs are important drugs for treating conditions such as glaucoma (e.g., Latanoprost, Bimatoprost) and pulmonary hypertension. A key step in the synthesis of many prostaglandins is the 1,4-conjugate addition of a vinylcuprate reagent to a protected cyclopentenone derivative, often referred to as a Corey lactone derivative. This compound is an excellent catalyst for this transformation.
Logical Workflow for Prostaglandin Synthesis via Conjugate Addition
The following diagram illustrates the general workflow for the synthesis of a prostaglandin intermediate using a this compound-catalyzed conjugate addition.
Troubleshooting & Optimization
Technical Support Center: Li₂CuCl₄ Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for Li₂CuCl₄ catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of lithium tetrachlorocuprate(II) in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Li₂CuCl₄ and what is its primary application in cross-coupling?
Lithium tetrachlorocuprate(II) (Li₂CuCl₄) is an organic-soluble copper catalyst.[1] Its primary role in cross-coupling is to facilitate the reaction between organometallic reagents, such as Grignard reagents (R-MgX), and organic halides (R'-X) to form a new carbon-carbon bond (R-R').[1][2] This type of reaction is a variation of the Kumada-Corriu coupling.
Q2: Why is Li₂CuCl₄ sometimes preferred over other copper or palladium catalysts?
Li₂CuCl₄ is often chosen for its cost-effectiveness and efficiency in specific applications, such as the coupling of Grignard reagents with alkyl or aryl halides.[1][3] For certain substrate combinations, it has been described as a superior catalyst, leading to higher yields and cleaner reactions compared to other methods available at the time of its early applications.
Q3: What are the typical reaction conditions for a Li₂CuCl₄ catalyzed cross-coupling?
A typical reaction involves the slow addition of a Grignard reagent to a solution of the organic halide and a catalytic amount of Li₂CuCl₄ in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 °C to room temperature). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the Grignard reagent and the catalyst.
Q4: What are the most common side reactions observed in these couplings?
The most common side reaction is homocoupling, where two molecules of the Grignard reagent couple to form a dimer (R-R).[2] Another potential side reaction is hydrodehalogenation, where the organic halide is reduced, replacing the halogen with a hydrogen atom.[4]
Q5: How does the purity of the Grignard reagent affect the reaction?
The purity and concentration of the Grignard reagent are critical. Impurities or the presence of excess magnesium can lead to side reactions and lower yields. It is crucial to use freshly prepared or accurately titrated Grignard reagents for reproducible results. Due to their high reactivity, Grignard reagents are sensitive to protonolysis from even mildly acidic groups like alcohols and can also react with carbonyls.[2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the Li₂CuCl₄ solution is fresh. Over time, the catalyst can degrade. Prepare a fresh solution if necessary. |
| Poor Quality Grignard Reagent | Use a freshly prepared Grignard reagent or titrate an older batch to determine its exact concentration. Ensure it is free of excess magnesium. |
| Presence of Water or Protic Solvents | Use anhydrous and degassed solvents.[4] Ensure all glassware is thoroughly dried before use. Even trace amounts of water can quench the Grignard reagent. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While many reactions proceed at 0 °C to room temperature, some substrates may require lower or higher temperatures. High temperatures can sometimes increase the rate of side reactions.[4] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS. Some reactions may require longer times to reach completion. |
| Poor Substrate Reactivity | Aryl and vinyl halides are generally more reactive than alkyl halides. For unreactive substrates, consider using a more reactive Grignard reagent or exploring alternative catalytic systems. |
Problem 2: Significant Homocoupling of the Grignard Reagent
Possible Causes & Solutions
| Cause | Recommended Action |
| High Concentration of Grignard Reagent | Add the Grignard reagent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Reaction Temperature is Too High | Running the reaction at a lower temperature can often minimize homocoupling. |
| Catalyst Loading | Optimize the catalyst loading. Too much or too little catalyst can sometimes favor side reactions. |
Problem 3: Formation of Debrominated/Dehalogenated Byproduct
Possible Causes & Solutions
| Cause | Recommended Action |
| Source of Hydride | The presence of protic impurities or certain bases can lead to the formation of palladium-hydride species in related systems, which cause dehalogenation.[4] While the mechanism with Li₂CuCl₄ is different, ensure the system is free of protic contaminants. |
| Reaction Conditions | High temperatures can sometimes promote hydrodehalogenation.[4] Try running the reaction at a lower temperature. |
Experimental Protocols
Key Experiment: Li₂CuCl₄ Catalyzed Cross-Coupling of 2-(1,3-Butadienyl)magnesium chloride with an Alkyl Halide
This protocol is adapted from the work of Nunomoto, Kawakami, and Yamashita, who reported Li₂CuCl₄ as a superior catalyst for this transformation.
Materials:
-
2-(1,3-Butadienyl)magnesium chloride in THF
-
Alkyl or Aryl Halide
-
Li₂CuCl₄ solution in THF (typically 0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Charging the Flask: Under a positive pressure of inert gas, charge the flask with the alkyl or aryl halide and anhydrous THF.
-
Catalyst Addition: Add the Li₂CuCl₄ solution in THF to the flask via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Grignard Addition: Add the solution of 2-(1,3-butadienyl)magnesium chloride dropwise from the dropping funnel to the stirred reaction mixture over a period of 30-60 minutes, maintaining the internal temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature or let it warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
The following table summarizes hypothetical yield data based on the optimization of reaction conditions for a generic Li₂CuCl₄ catalyzed cross-coupling between an aryl bromide and an alkyl Grignard reagent.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Homocoupling (%) |
| 1 | 1 | 25 | 12 | 65 | 20 |
| 2 | 2 | 25 | 12 | 85 | 10 |
| 3 | 5 | 25 | 12 | 88 | 8 |
| 4 | 2 | 0 | 24 | 92 | 5 |
| 5 | 2 | 50 | 6 | 70 | 25 |
Visualizations
Caption: Experimental workflow for Li₂CuCl₄ catalyzed cross-coupling.
Caption: Troubleshooting decision tree for low yield.
Caption: Simplified proposed catalytic cycle for Li₂CuCl₄ coupling.
References
Technical Support Center: Optimizing Dilithium Tetrachlorocuprate (Li₂CuCl₄) Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) catalyzed reactions.
Troubleshooting Guide
Low or no product yield is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions. The following guide provides a systematic approach to troubleshooting these challenges.
Problem: Low or No Product Yield
Potential Causes and Solutions
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | - Ensure the Li₂CuCl₄ solution is fresh. It is a homogeneous and stable reagent at room temperature, but prolonged storage can affect its activity.[1] - Prepare the catalyst solution in situ from anhydrous lithium chloride (LiCl) and copper(II) chloride (CuCl₂) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.[2] - Verify the purity of the starting materials (LiCl and CuCl₂); impurities can poison the catalyst. |
| Poor Quality Grignard Reagent | - Titrate the Grignard reagent immediately before use to determine its exact concentration. - Ensure the magnesium turnings used for Grignard reagent formation are fresh and reactive. Activate the magnesium with iodine or 1,2-dibromoethane (B42909) if necessary. - Use anhydrous solvents (typically THF or diethyl ether) for the preparation of the Grignard reagent. |
| Presence of Water or Oxygen | - Thoroughly dry all glassware in an oven and cool under an inert atmosphere (argon or nitrogen). - Use anhydrous and degassed solvents. THF is a common solvent for these reactions.[3] - Maintain a positive pressure of an inert gas throughout the entire experimental setup. |
| Suboptimal Reaction Temperature | - The optimal temperature for Li₂CuCl₄-catalyzed couplings is often substrate-dependent and typically ranges from -40°C to 0°C.[3] - Start with a lower temperature (e.g., -30°C to -40°C) and gradually warm the reaction to room temperature.[4] For some substrates, maintaining a specific low temperature is crucial. |
| Incorrect Catalyst Loading | - Catalyst loading can vary from 0.1 to 10 mol%.[3] A typical starting point is 1-5 mol%.[3] - Perform a catalyst loading screen to find the optimal concentration for your specific substrates. |
| Inefficient Substrate Coupling | - Ensure the halide leaving group on the electrophile is sufficiently reactive (I > Br > Cl). - Consider the steric hindrance of both the Grignard reagent and the electrophile. Bulky substrates may require longer reaction times or higher temperatures. |
Troubleshooting Workflow for Low Yield
A troubleshooting workflow for low-yield Li₂CuCl₄ catalyzed reactions.
Problem: Formation of Side Products
Common Side Products and Prevention Strategies
| Side Product | Potential Cause | Prevention Strategy |
| Homocoupling of Grignard Reagent (R-R) | - Presence of oxygen or other oxidants. - Higher reaction temperatures. | - Ensure the reaction is performed under a strictly inert atmosphere. - Maintain a low reaction temperature. - Add the Grignard reagent slowly to the reaction mixture. |
| Elimination Products | - Substrates prone to β-hydride elimination. - Higher reaction temperatures. | - Use milder reaction conditions (lower temperature). - This is a known issue with some alkyl halides.[5] |
| Wurtz-type Coupling | - Reaction of the Grignard reagent with unreacted alkyl halide starting material. | - Add the Grignard reagent slowly to the mixture of the electrophile and catalyst. - Ensure efficient stirring to maintain homogeneity. |
Reaction Pathways: Desired vs. Side Reactions
Desired cross-coupling versus common side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: How should I prepare the 0.1 M Li₂CuCl₄ solution in THF?
A1: To prepare a 0.1 M solution of Li₂CuCl₄, anhydrous lithium chloride (2 equivalents) and anhydrous copper(II) chloride (1 equivalent) are stirred in dry THF under an inert atmosphere until a homogeneous brown solution is formed.[2] For example, to make 100 mL of a 0.1 M solution, you would use 0.848 g of LiCl (20 mmol) and 1.344 g of CuCl₂ (10 mmol) in 100 mL of anhydrous THF. The mixture should be stirred for about 4 hours at room temperature.[2]
Q2: What is the optimal solvent for Li₂CuCl₄ catalysis?
A2: Tetrahydrofuran (THF) is the most commonly used and generally preferred solvent for Li₂CuCl₄-catalyzed Grignard cross-coupling reactions.[3][5] Diethyl ether can also be used.[3] It is crucial that the solvent is anhydrous and free of peroxides, as these impurities can significantly impact the reaction outcome.
Q3: Can I use Li₂CuCl₄ with other organometallic reagents besides Grignard reagents?
A3: While Li₂CuCl₄ is most prominently used with Grignard reagents, copper catalysis, in general, can be applied to other organometallic reagents. However, the specific efficacy and reaction conditions for Li₂CuCl₄ with other organometallics would require specific investigation and optimization.
Q4: My reaction is very exothermic. How can I control it?
A4: Exothermic reactions can be managed by:
-
Slow Addition: Add the Grignard reagent dropwise to the reaction mixture at a low temperature.
-
Efficient Cooling: Use a suitable cooling bath (e.g., dry ice/acetone) to maintain the desired low temperature.
-
Good Stirring: Ensure efficient stirring to dissipate heat and maintain a uniform temperature throughout the reaction mixture.
Q5: How do I quench the reaction and work up the product?
A5: A typical workup involves quenching the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at a low temperature. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of key reaction parameters on the yield of a model cross-coupling reaction. The data is illustrative and compiled from general trends observed in copper-catalyzed cross-coupling reactions.
Table 1: Effect of Catalyst Loading on Product Yield
| Catalyst Loading (mol%) | Product Yield (%) |
| 0.1 | 65 |
| 0.5 | 85 |
| 1.0 | 92 |
| 2.5 | 93 |
| 5.0 | 91 |
| 10.0 | 88 |
| Optimal catalyst loading is typically between 1-5 mol%.[3] |
Table 2: Influence of Temperature on Product Yield
| Temperature (°C) | Product Yield (%) |
| -78 | 45 |
| -40 | 88 |
| -30 | 93 |
| 0 | 85 |
| 25 (Room Temp) | 70 |
| Reactions are often initiated at low temperatures and allowed to warm gradually.[4] |
Table 3: Impact of Solvent on Product Yield
| Solvent | Dielectric Constant | Product Yield (%) |
| Tetrahydrofuran (THF) | 7.6 | 92 |
| Diethyl Ether | 4.3 | 85 |
| 1,4-Dioxane | 2.2 | 75 |
| Toluene | 2.4 | 55 |
| Anhydrous THF is generally the solvent of choice.[3] |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Li₂CuCl₄ in THF
-
Drying of Reagents: In a 250 mL round-bottom flask, add lithium chloride (0.848 g, 20 mmol) and copper(II) chloride (1.344 g, 10 mmol).
-
Dry the solids under vacuum at a high temperature (e.g., 150-250°C) for at least 2-3 hours.[2]
-
Dissolution: Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Add 100 mL of anhydrous THF via a cannula or syringe.
-
Stirring: Stir the mixture at room temperature for approximately 4 hours until a clear, brown-colored homogeneous solution is formed.[2]
-
Storage: Store the solution under an inert atmosphere.
Protocol 2: General Procedure for Li₂CuCl₄-Catalyzed Cross-Coupling
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add the electrophile (1.0 equiv).
-
Add anhydrous THF to dissolve the electrophile.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -30°C) using an appropriate cooling bath.
-
Catalyst Addition: Add the 0.1 M Li₂CuCl₄ solution in THF (e.g., 5 mol%) to the stirred solution of the electrophile.
-
Grignard Addition: Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise via the dropping funnel, maintaining the internal temperature below the specified limit.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at the same temperature for a specified time or allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or GC/LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
A general experimental workflow for Li₂CuCl₄ catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. US20100280299A1 - Method for the production of alpha, omega-olefins by using the copper catalyzed coupling reaction of a grignard reagent with an allylic substrate - Google Patents [patents.google.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Dilithium Tetrachlorocuprate (Li₂CuCl₄)
Welcome to the technical support center for experiments involving dilithium (B8592608) tetrachlorocuprate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is dilithium tetrachlorocuprate, and what are its primary applications in organic synthesis?
A1: this compound (Li₂CuCl₄) is a soft Lewis acid and an excellent catalyst for cross-coupling reactions. Its primary application is to facilitate the formation of carbon-carbon bonds by coupling organometallic reagents, such as Grignard reagents, with organic halides.[1] It is also an effective reagent for the regioselective ring-opening of epoxides to form chlorohydrins.
Q2: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A2: The most prevalent side reactions are homocoupling of the Grignard reagent and elimination reactions. Homocoupling results in a dimer of the Grignard reagent's organic group, while elimination reactions, which are more common with secondary and tertiary alkyl halides, lead to the formation of alkenes.[2]
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Minimizing homocoupling can be achieved by controlling the reaction temperature, usually by maintaining a low temperature (e.g., -20 °C to 0 °C), and by the slow addition of the Grignard reagent to the reaction mixture containing the alkyl halide and the Li₂CuCl₄ catalyst. Using a high-purity Grignard reagent and strictly anhydrous conditions is also crucial.
Q4: My reaction is not proceeding to completion. What are the possible causes?
A4: Incomplete reactions can be due to several factors:
-
Inactive Catalyst: The Li₂CuCl₄ solution may have decomposed due to exposure to moisture or air. It is best to use a freshly prepared or properly stored solution.
-
Poor Quality Grignard Reagent: The Grignard reagent may have degraded. It is advisable to titrate the Grignard reagent before use to determine its exact concentration.
-
Low Reaction Temperature: While low temperatures are generally preferred to minimize side reactions, the optimal temperature is substrate-dependent. A gradual increase in temperature might be necessary to drive the reaction to completion.
-
Steric Hindrance: Highly sterically hindered substrates may react sluggishly. In such cases, longer reaction times or a slight increase in temperature may be required.
Q5: What is the functional group compatibility with Li₂CuCl₄-catalyzed reactions?
A5: this compound, being a mild reagent, is compatible with a range of functional groups. However, since it is used in conjunction with highly reactive Grignard reagents, the overall functional group tolerance is limited by the Grignard reagent's reactivity. The table below provides a general guideline for the compatibility of various functional groups.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product
A low yield of the desired product is a common issue that can be traced back to several factors. This guide provides a step-by-step approach to troubleshooting.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Presence of Moisture | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. |
| Degraded Grignard Reagent | Use a freshly prepared Grignard reagent or titrate an older batch to confirm its concentration. |
| Suboptimal Temperature | The optimal temperature is a balance between reaction rate and side reactions. If the reaction is sluggish, try gradually increasing the temperature from the initial low temperature. |
| Incorrect Stoichiometry | Ensure the molar ratios of the Grignard reagent, alkyl halide, and catalyst are correct. A slight excess of the Grignard reagent may be beneficial. |
| Significant Homocoupling | This is a common side reaction. To minimize it, add the Grignard reagent slowly to the reaction mixture. Maintaining a low temperature is also critical. |
| Elimination Byproducts | This is more prevalent with secondary and tertiary alkyl halides. If possible, use a primary alkyl halide. Otherwise, running the reaction at the lowest possible temperature that allows for conversion can help. |
Issue 2: Formation of Significant Amounts of Homocoupling Byproduct
The formation of a homocoupled product (R-R from a Grignard reagent RMgX) is a frequent side reaction. The table below, adapted from a study on copper-catalyzed homocoupling, illustrates the yields of such byproducts with various Grignard reagents.[3]
Table 1: Yields of Homocoupling Products with a Copper Catalyst
| Grignard Reagent | Homocoupling Product | Yield (%) |
| Phenylmagnesium bromide | Biphenyl | 97 |
| 4-Methylphenylmagnesium bromide | 4,4'-Dimethylbiphenyl | 95 |
| 4-Methoxyphenylmagnesium bromide | 4,4'-Dimethoxybiphenyl | 98 |
| 2-Thienylmagnesium bromide | 2,2'-Bithiophene | 92 |
| Ethylmagnesium bromide | Butane | 73 |
| n-Butylmagnesium bromide | Octane | 78 |
Data adapted from a study on copper-catalyzed oxidative homocoupling, which provides insight into the propensity of this side reaction.[3]
Troubleshooting Strategies:
-
Slow Addition: Add the Grignard reagent dropwise to the solution of the alkyl halide and Li₂CuCl₄. This maintains a low concentration of the Grignard reagent, disfavoring the bimolecular homocoupling reaction.
-
Low Temperature: Perform the reaction at a low temperature (e.g., -20 °C to 0 °C) to decrease the rate of the homocoupling reaction.
-
Reverse Addition: In some cases, adding the alkyl halide to the Grignard reagent and catalyst mixture can be beneficial, although this is less common.
Experimental Protocols
Protocol 1: General Procedure for Li₂CuCl₄-Catalyzed Cross-Coupling
This protocol describes a general method for the cross-coupling of a Grignard reagent with an alkyl halide catalyzed by this compound.
Experimental Workflow
Caption: A typical experimental workflow for Li₂CuCl₄-catalyzed cross-coupling.
Materials:
-
Alkyl halide
-
Grignard reagent in THF or diethyl ether
-
This compound solution (0.1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add the alkyl halide.
-
Dissolve the alkyl halide in anhydrous THF.
-
Add the this compound solution (typically 1-5 mol%) to the stirred solution.
-
Cool the reaction mixture to the desired temperature (usually between -20 °C and 0 °C) using an appropriate cooling bath.
-
Slowly add the Grignard reagent (typically 1.1-1.5 equivalents) to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature.
-
Stir the reaction mixture at the low temperature for the recommended time (typically 1-4 hours) or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at a low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of Chlorohydrins via Epoxide Ring-Opening
This protocol details the preparation of the Li₂CuCl₄ reagent and its use in the regioselective ring-opening of epoxides.[4]
Reaction Pathway
Caption: The pathway for the synthesis of chlorohydrins from epoxides using Li₂CuCl₄.
Materials:
-
Lithium chloride (LiCl)
-
Copper(II) chloride (CuCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Epoxide
-
Phosphate (B84403) buffer (pH=7.0)
-
Ethyl acetate (B1210297)
Procedure for Reagent Preparation:
-
In a round-bottom flask, add LiCl (2 equivalents) and CuCl₂ (1 equivalent).
-
Dry the salts under vacuum at a high temperature (e.g., 250 °C) for approximately 2.5 hours.
-
After cooling to room temperature, add anhydrous THF to achieve a 1 M concentration.
-
Stir the mixture for about 4 hours until a homogeneous brown solution is formed.
Procedure for Epoxide Ring-Opening:
-
In a dry flask under an inert atmosphere, dissolve the epoxide (1 equivalent) in anhydrous THF.
-
To the stirred solution, add the prepared Li₂CuCl₄ solution (1 M in THF, 1 equivalent).
-
Stir the reaction mixture at room temperature for the required time (monitor by TLC).
-
Upon completion, add phosphate buffer (pH=7.0) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude chlorohydrin, which can be further purified if necessary.
Functional Group Compatibility
The compatibility of various functional groups in Li₂CuCl₄-catalyzed cross-coupling reactions is largely dictated by the reactivity of the Grignard reagent. The following table provides a general guide.
Table 2: Functional Group Compatibility in Li₂CuCl₄-Catalyzed Cross-Coupling Reactions
| Functional Group | Compatibility | Notes |
| Alkenes, Alkynes | Compatible | Generally non-reactive towards the catalyst and Grignard reagent under typical conditions. |
| Ethers | Compatible | Commonly used as solvents (e.g., THF, diethyl ether) and are stable. |
| Halides (Aryl, Vinyl) | Compatible | Can be present on the substrate, but may compete in the coupling reaction if sufficiently reactive. |
| Esters | Limited | Can be tolerated at low temperatures, but may react with the Grignard reagent. |
| Ketones | Not Compatible | Highly reactive towards Grignard reagents. Protection is required. |
| Aldehydes | Not Compatible | Extremely reactive towards Grignard reagents. Protection is necessary. |
| Nitriles | Limited | Can react with Grignard reagents. Compatibility is substrate-dependent and requires low temperatures. |
| Amides | Limited | Generally react with Grignard reagents, although some N,N-disubstituted amides may be tolerated at low temperatures. |
| Alcohols, Amines, Thiols | Not Compatible | These acidic protons will quench the Grignard reagent. Protection is essential. |
| Nitro Groups | Not Compatible | Will react with the Grignard reagent. |
References
Technical Support Center: Epoxide Ring Opening with Li₂CuCl₄
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for improving the yield of epoxide ring-opening reactions catalyzed by lithium tetrachlorocuprate (Li₂CuCl₄).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Li₂CuCl₄ in this reaction?
A1: Li₂CuCl₄ acts as an efficient and regioselective Lewis acid catalyst.[1] It coordinates to the oxygen atom of the epoxide ring, activating it for nucleophilic attack. This coordination makes the epoxide's carbon atoms more electrophilic, facilitating the ring-opening process.
Q2: What kind of nucleophiles can be used for Li₂CuCl₄-catalyzed epoxide opening?
A2: While Li₂CuCl₄ is versatile, it is often used when the chloride ion (from the catalyst itself) acts as the nucleophile to form chlorohydrins.[1] However, copper-based catalysts, in general, are widely used to facilitate the ring opening of epoxides with strong nucleophiles like Grignard reagents (RMgX) and organolithium reagents.[2][3][4]
Q3: How does the regioselectivity of the Li₂CuCl₄-catalyzed reaction work?
A3: The reaction is highly regioselective. The nucleophile, often a chloride ion from the catalyst, attacks the less sterically hindered (less substituted) carbon atom of the epoxide.[1][5] This is characteristic of an Sₙ2-type mechanism where steric accessibility is the controlling factor.[2][3][6]
Q4: What solvents are typically recommended for this reaction?
A4: Anhydrous polar aprotic solvents are preferred. Dry tetrahydrofuran (B95107) (THF) is a common and effective solvent for preparing the Li₂CuCl₄ reagent and for conducting the ring-opening reaction.[1] The use of dry solvents is critical to prevent the formation of diol byproducts from the reaction with water.
Q5: What is the expected stereochemistry of the product?
A5: The ring-opening reaction proceeds via a backside attack, which is characteristic of an Sₙ2 mechanism.[3][6] This results in an inversion of the stereochemical configuration at the carbon center that is attacked. The resulting product will have a trans or anti configuration between the newly introduced nucleophile and the hydroxyl group.[5][7]
Troubleshooting Guide
This section addresses common issues that can lead to low yields or failed reactions.
Problem 1: Very low or no product yield.
-
Possible Cause 1: Inactive Catalyst. The Li₂CuCl₄ reagent may have degraded due to exposure to moisture or air.
-
Solution: Prepare the Li₂CuCl₄ solution fresh before use. Ensure that the lithium chloride (LiCl) and copper(II) chloride (CuCl₂) salts are thoroughly dried under vacuum at high temperatures (e.g., 250°C for 2.5 hours) before dissolving them in anhydrous THF.[1] An inert atmosphere (nitrogen or argon) should be maintained throughout the preparation and reaction.[1]
-
-
Possible Cause 2: Wet Reagents or Solvent. Trace amounts of water in the reaction mixture can hydrolyze the epoxide to form a 1,2-diol, consuming the starting material.[3]
-
Solution: Use freshly distilled, anhydrous solvents. Ensure the epoxide substrate is free of water. Flame-dry all glassware and allow it to cool under an inert atmosphere before use.
-
-
Possible Cause 3: Incorrect Reaction Temperature. The reaction rate may be too slow at very low temperatures.
-
Solution: While many ring-opening reactions are started at 0°C, allowing the reaction to slowly warm to room temperature can improve the rate and overall yield. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Problem 2: Formation of significant side products.
-
Possible Cause 1: Dimerization or Polymerization. If the concentration of the epoxide is too high, it can lead to side reactions.
-
Solution: Perform the reaction under more dilute conditions. Add the epoxide solution slowly to the stirred solution of the catalyst.
-
-
Possible Cause 2: Reversibility under basic conditions. The resulting chlorohydrin product can be unstable under basic conditions and may intramolecularly react to reform the epoxide.[1]
-
Solution: Ensure the workup procedure is neutral or slightly acidic. A common workup involves quenching the reaction with a saturated aqueous solution of NH₄Cl.
-
Problem 3: The reaction does not go to completion.
-
Possible Cause 1: Insufficient Catalyst. The catalytic amount may not be enough for a complete conversion of the substrate.
-
Solution: While Li₂CuCl₄ is a catalyst, it is often used in stoichiometric amounts when the chloride is the desired nucleophile.[1] If using it catalytically with another nucleophile, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Possible Cause 2: Short Reaction Time. The reaction may be kinetically slow for the specific epoxide substrate.
-
Solution: Increase the reaction time and monitor the consumption of the starting material by TLC or GC-MS. Some substrates may require several hours or even overnight stirring to achieve full conversion.[1]
-
Visualizing the Workflow and Logic
To aid in experimental planning and troubleshooting, the following diagrams illustrate a typical workflow and a logic tree for diagnosing low-yield issues.
References
- 1. ijrar.org [ijrar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions Catalyzed by Dilithium Tetrachlorocuprate (Li₂CuCl₄)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) as a catalyst in Grignard reactions.
Troubleshooting Guide
Low yields, unexpected side products, or reaction failures can be common hurdles in organometallic chemistry. This guide provides a systematic approach to troubleshooting Grignard reactions catalyzed by Li₂CuCl₄.
Problem 1: Low or No Product Yield
Possible Causes:
-
Poor Quality of Grignard Reagent: The Grignard reagent may not have formed efficiently or may have decomposed upon storage.
-
Inactive Catalyst: The Li₂CuCl₄ solution may have decomposed due to exposure to moisture or air.
-
Presence of Water: Trace amounts of water in the reaction flask, solvents, or reagents will quench the Grignard reagent.[1]
-
Poor Magnesium Activation: An oxide layer on the magnesium surface can prevent or slow down the formation of the Grignard reagent.[2]
-
Side Reactions: Competing side reactions such as Wurtz coupling or elimination can consume the starting materials.[1]
-
Incorrect Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of the reagents or products.
Solutions:
-
Verify Grignard Reagent: Titrate the Grignard reagent solution before use to determine its exact concentration.[3]
-
Use Fresh Catalyst: Prepare a fresh solution of Li₂CuCl₄ or use a recently purchased commercial solution.[4]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents, and ensure all reagents are free of water.[1]
-
Activate Magnesium: Use fresh, shiny magnesium turnings. If the magnesium appears dull, activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
-
Optimize Reaction Conditions:
-
Temperature: For many Li₂CuCl₄ catalyzed couplings, the reaction is started at a low temperature (e.g., -78 °C or 0 °C) and then allowed to warm to room temperature.[5][6]
-
Slow Addition: Add the Grignard reagent or the electrophile slowly to the reaction mixture to control the reaction rate and minimize side reactions.[7]
-
Problem 2: Formation of Significant Side Products
Common Side Products and Their Causes:
-
Homocoupling (Wurtz-type) Product: This arises from the reaction of the Grignard reagent with the starting alkyl/aryl halide. This is a major side reaction, especially with primary and benzylic halides.[8]
-
Reduction Product: The electrophile is reduced instead of undergoing coupling.
-
Elimination Product: Particularly relevant when the electrophile has a leaving group on a carbon adjacent to a proton.
Solutions:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often suppress the rate of side reactions more than the desired coupling reaction.
-
Control Addition Rate: Slow, dropwise addition of the Grignard reagent can help to maintain a low concentration of the nucleophile, which can minimize homocoupling.[7]
-
Use of Additives: In some copper-catalyzed Grignard reactions, additives like N-methylpyrrolidone (NMP) have been shown to improve yield and chemoselectivity.[6]
Frequently Asked Questions (FAQs)
Q1: How do I prepare the Li₂CuCl₄ catalyst solution?
A 0.1 M solution of Li₂CuCl₄ in anhydrous tetrahydrofuran (B95107) (THF) is commonly used. To prepare it, add anhydrous lithium chloride (2 equivalents) to a slurry of anhydrous copper(II) chloride (1 equivalent) in dry THF under an inert atmosphere (e.g., nitrogen or argon).[9][10] The mixture is stirred until the salts dissolve, typically forming a brown, homogeneous solution.[10] Commercial solutions are also available.[11][12]
Q2: What is the role of Li₂CuCl₄ in the reaction?
Li₂CuCl₄ acts as a catalyst to facilitate the cross-coupling reaction between the Grignard reagent and the electrophile. The Grignard reagent undergoes transmetalation with the copper catalyst to form a more reactive organocuprate species. This organocuprate then reacts with the electrophile in a coupling reaction.[13] This catalytic process is often more efficient and selective than the direct reaction of the Grignard reagent with the electrophile, particularly for coupling with alkyl halides and tosylates.[5]
Q3: My reaction fails to initiate. What should I do?
Difficulty in initiating a Grignard reaction is a common issue.[1] Here are several activation methods:
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent. This can help break the magnesium oxide layer.[1]
-
Chemical Activation:
-
Ultrasound: The use of an ultrasonic bath can help to break up the oxide layer on the magnesium surface and initiate the reaction.[1]
Q4: What are the best practices for setting up a Li₂CuCl₄ catalyzed Grignard reaction?
-
Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent and decomposition of the catalyst.[10]
-
Dry Glassware and Solvents: All glassware must be rigorously dried, and anhydrous solvents are essential.[1]
-
Reagent Quality: Use pure starting materials. The Grignard reagent should be freshly prepared or titrated before use.
-
Temperature Control: Maintain the recommended temperature throughout the reaction. An ice bath or a cryocooler may be necessary.
Q5: How do I properly quench and work up the reaction?
After the reaction is complete (as monitored by TLC or GC/MS), it is typically quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5] This protonates the intermediate magnesium alkoxide and deactivates any remaining Grignard reagent. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Grignard reactions catalyzed by Li₂CuCl₄, compiled from various literature sources.
| Electrophile | Grignard Reagent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkyl Tosylate | Allylmagnesium bromide | 10 | THF | 0 to RT | 0.5 | ~70-80% | [9] |
| Alkyl Halide | Alkylmagnesium chloride | 1-3 | THF | 20 | Varies | High | [6] |
| Allylic Chloride | Racemic Grignard reagent | Not specified | THF | Not specified | Not specified | Excellent | [5] |
| Epoxide | Grignard Reagent | Stoichiometric | THF | RT | Varies | High | [10] |
Experimental Protocols
1. Preparation of 0.1 M Li₂CuCl₄ in THF
-
Materials: Anhydrous Lithium Chloride (LiCl), Anhydrous Copper(II) Chloride (CuCl₂), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon or nitrogen, add anhydrous LiCl (2.0 mmol).
-
Add anhydrous CuCl₂ (1.0 mmol).
-
Add anhydrous THF (10 mL) via a syringe.
-
Stir the mixture at room temperature until all the solids have dissolved to form a clear brown solution.[9][10]
-
The solution is now ready to be used. It is sensitive to moisture and oxygen and should be used relatively quickly or stored under an inert atmosphere.[4]
-
2. General Procedure for Li₂CuCl₄-Catalyzed Cross-Coupling
-
Materials: Substrate (e.g., alkyl halide or tosylate), Grignard reagent solution (of known concentration), 0.1 M Li₂CuCl₄ solution in THF, anhydrous THF.
-
Procedure:
-
To a flame-dried, multi-necked round-bottom flask under an inert atmosphere, add the substrate and dissolve it in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Add the Li₂CuCl₄ solution (typically 1-10 mol%) to the stirred solution of the substrate.
-
Slowly add the Grignard reagent solution (typically 1.1-1.5 equivalents) dropwise via a syringe or an addition funnel, maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to stir at the specified temperature for the required time, monitoring its progress by TLC or GC/MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. New Insights into the Copper-Catalyzed Alkylation of Grignard and Organolithium Reagents [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. ijrar.org [ijrar.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. Dilithium tetrachlorocuprate(II) THF 0.1M 15489-27-7 [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Lithium Tetrachlorocuprate (Li₂CuCl₄) in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of lithium tetrachlorocuprate (Li₂CuCl₄), focusing on the critical role of the solvent in determining its stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for Li₂CuCl₄ and why?
A1: Tetrahydrofuran (THF) is the most prevalently used solvent for Li₂CuCl₄. This is evidenced by its near-exclusive use in commercially available solutions. THF is an ethereal solvent that effectively solvates the lithium and copper ions, promoting the stability of the complex. Its relatively inert nature under typical reaction conditions for cross-coupling reactions makes it a reliable choice.
Q2: Can I use other solvents besides THF for my reaction with Li₂CuCl₄?
A2: While THF is the standard, other aprotic solvents could potentially be used, but require careful consideration. The choice of solvent can significantly impact the solubility, stability, and reactivity of the Li₂CuCl₄ complex. Polar aprotic solvents like acetonitrile (B52724) might be considered, but their higher reactivity and potential to coordinate strongly with the copper center could alter the catalytic activity. It is crucial to conduct small-scale pilot reactions to validate the suitability of any alternative solvent for your specific application.
Q3: How does the presence of water or other protic impurities in the solvent affect Li₂CuCl₄?
A3: Li₂CuCl₄ is sensitive to moisture and protic impurities. Water can lead to the decomposition of the complex and any organometallic reagents (e.g., Grignard reagents) used in conjunction with it. This will result in reduced reactivity and lower product yields. It is imperative to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experimental setup and reaction.
Q4: What are the visual indicators of Li₂CuCl₄ decomposition in solution?
A4: A fresh solution of Li₂CuCl₄ in THF is typically a clear orange to brown-red solution. The appearance of a precipitate or a significant color change may indicate decomposition of the complex. In such cases, it is recommended to use a fresh batch of the reagent.
Q5: Are there any known incompatibilities between Li₂CuCl₄ and common organic solvents?
A5: While comprehensive compatibility data is scarce, solvents that can readily oxidize or reduce the Cu(II) center, or strongly coordinate to it in a way that inhibits catalysis, should be avoided. For instance, highly reactive solvents or those containing functional groups that can react with the cuprate (B13416276) complex are generally not suitable.
Troubleshooting Guides
Issue 1: Low or No Reactivity in a Cross-Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Solvent Quality | Ensure the solvent is anhydrous and freshly distilled if necessary. Use of wet solvent can quench the Grignard reagent and decompose the Li₂CuCl₄. |
| Reagent Decomposition | If the Li₂CuCl₄ solution appears discolored or contains a precipitate, it may have decomposed. Use a fresh solution. |
| Inappropriate Solvent | If using a solvent other than THF, the solubility and reactivity of Li₂CuCl₄ might be compromised. Revert to using THF or perform a solvent screening study. |
| Reaction Temperature | The optimal temperature can be solvent-dependent. Consider adjusting the reaction temperature. |
Issue 2: Inconsistent Reaction Yields
| Possible Cause | Troubleshooting Step |
| Variable Solvent Quality | Ensure consistent use of high-purity, anhydrous solvent for all reactions. Small variations in water content can lead to significant differences in yield. |
| Atmosphere Control | Inconsistent inert atmosphere can lead to varying degrees of reagent decomposition. Ensure a consistently dry and oxygen-free environment. |
| Solution Stability | If preparing a stock solution of Li₂CuCl₄, its stability over time may vary depending on the solvent and storage conditions. It is often best to use freshly prepared or newly opened commercial solutions. |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Li₂CuCl₄ Solution in THF
Materials:
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Copper(II) Chloride (CuCl₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add anhydrous LiCl (2 equivalents) to a flame-dried flask equipped with a magnetic stir bar.
-
Add anhydrous CuCl₂ (1 equivalent) to the same flask.
-
Add the required volume of anhydrous THF to achieve a 0.1 M concentration with respect to CuCl₂.
-
Stir the mixture at room temperature until all solids have dissolved, resulting in a clear orange to brown-red solution.
-
The solution is now ready for use. It is recommended to use it fresh.
Protocol 2: General Procedure for Li₂CuCl₄-Catalyzed Cross-Coupling of a Grignard Reagent with an Alkyl Halide
Materials:
-
Alkyl Halide
-
Magnesium turnings
-
Anhydrous THF
-
Freshly prepared 0.1 M Li₂CuCl₄ in THF
-
Anhydrous diethyl ether (for Grignard preparation)
Procedure:
-
Prepare the Grignard reagent from the corresponding alkyl halide and magnesium in anhydrous diethyl ether under an inert atmosphere.
-
In a separate flame-dried flask under an inert atmosphere, add the substrate (second alkyl halide).
-
Add anhydrous THF to dissolve the substrate.
-
Cool the substrate solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Add the Li₂CuCl₄ solution in THF (typically 1-5 mol% with respect to the substrate).
-
Slowly add the Grignard reagent to the reaction mixture via a syringe or dropping funnel.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Proceed with the standard aqueous workup and purification of the product.
Visualizations
Caption: Workflow for Li₂CuCl₄ preparation and its use in a cross-coupling reaction.
Caption: Decision tree for troubleshooting low yield in Li₂CuCl₄ catalyzed reactions.
Technical Support Center: Managing Temperature for Selective Dilithium Tetrachlorocuprate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature for selective reactions involving dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Li₂CuCl₄-catalyzed reactions?
A1: Li₂CuCl₄-catalyzed reactions, particularly cross-coupling reactions with Grignard reagents, are often conducted at low to ambient temperatures. The specific temperature can significantly impact reaction efficiency and selectivity. Common temperature ranges include low-temperature conditions, such as -35°C to 0°C, and ambient temperatures around 20°C.[1][2][3] The optimal temperature is highly dependent on the specific substrates and the desired outcome.
Q2: How does temperature affect the selectivity of my Li₂CuCl₄ reaction?
A2: Temperature is a critical parameter for controlling selectivity in Li₂CuCl₄-catalyzed reactions. Lower temperatures generally favor kinetic control, which can lead to higher selectivity, especially in reactions involving allylic substrates where different isomers can be formed.[4] Conversely, higher temperatures can sometimes lead to a decrease in selectivity and the formation of undesired side products due to competing reaction pathways becoming more accessible.
Q3: My reaction is sluggish at low temperatures. What can I do to improve the reaction rate without sacrificing selectivity?
A3: If your reaction is slow at low temperatures, there are a few strategies you can employ. One approach is to allow the reaction mixture to warm gradually to a slightly higher temperature after the initial low-temperature addition.[2] Another option is the use of additives. For instance, in related organocuprate chemistry, Lewis acids are sometimes used to accelerate conjugate additions. While specific data for Li₂CuCl₄ is limited, this could be an area for exploration. Additionally, ensuring the quality and purity of your reagents and solvents is crucial, as impurities can inhibit the catalyst.[5]
Q4: Can Li₂CuCl₄ be used at room temperature?
A4: Yes, Li₂CuCl₄ has been successfully used as a catalyst in cross-coupling reactions at room temperature (around 20°C).[1][3] This offers a more convenient and environmentally friendly approach compared to reactions requiring very low temperatures. However, the suitability of room temperature depends on the specific substrates and the desired selectivity. For highly reactive substrates or when high selectivity is paramount, lower temperatures may still be necessary.
Q5: What are the signs of catalyst decomposition due to temperature?
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am getting a low yield or no product in my Li₂CuCl₄-catalyzed reaction. What are the possible causes related to temperature?
A: Low yield is a common problem that can often be traced back to reaction temperature, among other factors. Here’s a step-by-step guide to troubleshoot this issue:
-
Verify Temperature Control: Ensure your cooling bath is at the correct temperature and that the internal reaction temperature is being maintained. Inconsistent temperature control can lead to side reactions or catalyst deactivation.
-
Optimize Reaction Temperature: If the reaction is performed at a very low temperature, it might be too slow. Consider a gradual warming of the reaction mixture after the initial addition of reagents. For example, a reaction initiated at -35°C could be allowed to warm to 0°C or even room temperature.[2] Conversely, if the reaction is run at room temperature and you observe significant side products, cooling the reaction may improve the yield of the desired product.
-
Check for Catalyst Deactivation: The catalyst may be sensitive to higher temperatures over prolonged periods. If the reaction stalls, it could be due to catalyst deactivation. Consider running the reaction at a lower temperature for a longer duration.
-
Reagent Addition Temperature: The temperature at which reagents are added can be critical. Adding a Grignard reagent to the catalyst solution at too high a temperature can lead to undesired side reactions. Pre-cooling the catalyst solution before adding the Grignard reagent is often recommended.[2]
Issue 2: Poor Selectivity (e.g., formation of isomeric products)
Q: My reaction is producing a mixture of isomers. How can I improve the selectivity by adjusting the temperature?
A: Poor selectivity is a common challenge, especially in reactions with substrates that have multiple reactive sites. Temperature plays a key role in controlling which reaction pathway is favored.
-
Lower the Reaction Temperature: This is the most common strategy to enhance selectivity. Lower temperatures favor the kinetically controlled product, which is often the desired isomer. Reactions that give poor selectivity at room temperature can often be significantly improved by running them at 0°C, -25°C, or even -78°C.
-
Maintain Low Temperature Throughout: It is crucial to maintain the low temperature throughout the course of the reaction, as temperature fluctuations can lead to the formation of the thermodynamically more stable, but undesired, isomer.
-
Slow Addition of Reagents: Adding your reagents dropwise at a low temperature can help to maintain better control over the reaction and improve selectivity by minimizing localized heating.
Data Presentation
Table 1: Temperature Conditions for Li₂CuCl₄-Catalyzed Cross-Coupling Reactions
| Reactants | Temperature Profile | Solvent | Yield | Reference |
| 1-Bromooctane + sec-Butylmagnesium chloride | 20°C | THF | 95% | [1][3] |
| Allyl bromide + 4-Bromo-1-butene/Mg | -35°C to -25°C, then warm to 0-5°C | THF | Not specified | [2] |
Experimental Protocols
Protocol 1: General Procedure for Li₂CuCl₄-Catalyzed Cross-Coupling of a Grignard Reagent with an Alkyl Halide at Room Temperature
This protocol is a general representation based on the efficient procedure for the alkylation of organomagnesium reagents.[1][3]
-
Catalyst Preparation: In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), prepare a 0.1 M solution of Li₂CuCl₄ in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction Setup: To the Li₂CuCl₄ solution (1-3 mol%), add the alkyl halide (1.0 equivalent).
-
Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) to the stirred solution at 20°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Low-Temperature Li₂CuCl₄-Catalyzed Coupling of a Grignard Reagent with an Allylic Halide
This protocol is adapted from a procedure for the synthesis of α,ω-olefins.[2]
-
Catalyst Solution Preparation: In a reactor under an inert atmosphere, prepare the Li₂CuCl₄ catalyst solution in anhydrous THF.
-
Cooling: Cool the catalyst solution to a temperature between -35°C and -25°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Substrate Addition: Add the allylic halide (1.0 equivalent) to the cold catalyst solution.
-
Grignard Reagent Addition: Add the Grignard reagent solution to the cold catalyst/allyl halide mixture at a rate that maintains the internal temperature between -35°C and -25°C.
-
Warming and Reaction: After the addition is complete, allow the reaction mixture to warm to 0-5°C and continue stirring for approximately 1 hour.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Proceed with a standard aqueous work-up and extraction with an organic solvent.
-
Purification: Dry the combined organic extracts, remove the solvent in vacuo, and purify the product as required.
Visualizations
Caption: A general experimental workflow for Li₂CuCl₄ catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low product yield in Li₂CuCl₄ reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. US20100280299A1 - Method for the production of alpha, omega-olefins by using the copper catalyzed coupling reaction of a grignard reagent with an allylic substrate - Google Patents [patents.google.com]
- 3. 标题:Cu-catalyzed alkylation of Grignard reagents: A new efficient procedure【化源网】 [chemsrc.com]
- 4. Influences on the regioselectivity of palladium-catalyzed allylic alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
catalyst deactivation and regeneration in Li₂CuCl₄ reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Li₂CuCl₄ catalysts. As direct literature on the deactivation and regeneration of Li₂CuCl₄ is limited, this guide draws upon established principles and common issues observed with analogous copper-based catalysts used in similar applications, such as cross-coupling and hydrogenation reactions.
Troubleshooting Guide
Issue 1: Decreased Catalytic Activity or Stalled Reaction
Possible Causes:
-
Catalyst Poisoning: Impurities in the reactants, solvents, or atmosphere can bind to the active copper sites, blocking them from participating in the catalytic cycle. Common poisons for copper catalysts include sulfur compounds, strong coordinating ligands, and certain functional groups on substrates.[1]
-
Change in Copper Oxidation State: The active catalytic species is often a specific oxidation state of copper (e.g., Cu(I) or Cu(II)). Undesirable redox processes during the reaction can convert the active species into an inactive one. For instance, the active Cu(I) species might be oxidized to the less active Cu(II) or reduced to inactive Cu(0).
-
Thermal Degradation (Sintering): At elevated temperatures, the catalyst particles can agglomerate, leading to a decrease in the active surface area.[2][3] While Li₂CuCl₄ is a homogeneous catalyst in some applications, thermal instability can still be a concern, potentially leading to the formation of inactive copper species.
-
Leaching of the Metal: In heterogeneous systems, the active copper species may leach from the support into the reaction mixture, reducing the catalyst concentration at the desired location.[1] For homogeneous applications of Li₂CuCl₄, precipitation of copper salts can occur.
-
Product Inhibition: The product of the reaction may coordinate with the copper center more strongly than the reactants, leading to a slowdown or complete stop of the catalytic turnover.[4]
Troubleshooting Steps:
-
Purity Check: Ensure the purity of all reactants, solvents, and inert gases used in the reaction. Consider using freshly distilled solvents and high-purity reagents.
-
Inert Atmosphere: For reactions sensitive to oxidation, ensure a rigorously inert atmosphere (e.g., Argon or Nitrogen) is maintained throughout the experiment.
-
Temperature Control: Operate the reaction at the lowest effective temperature to minimize potential thermal degradation.
-
Ligand/Additive Effects: If using ligands or additives, investigate their stability and potential to act as inhibitors under the reaction conditions.
-
Reaction Monitoring: Analyze aliquots of the reaction mixture over time to determine if the reaction is slowing down or has completely stopped. This can help differentiate between slow catalysis and complete deactivation.
Issue 2: Poor Selectivity or Formation of Undesired Byproducts
Possible Causes:
-
Side Reactions: The catalyst might be promoting undesired side reactions, such as homocoupling of starting materials.
-
Decomposition of Reactants or Products: The reaction conditions (temperature, solvent, base) may be causing the decomposition of sensitive functional groups on the reactants or products.
-
Change in Catalytic Species: A change in the active catalytic species during the reaction could lead to a different reaction pathway and the formation of byproducts.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the reaction parameters, such as temperature, solvent, and reaction time, to find conditions that favor the desired product.
-
Choice of Base/Additives: The nature of the base or other additives can significantly influence the selectivity. Screen different bases or additives to minimize byproduct formation.
-
Protecting Groups: If sensitive functional groups are present, consider using appropriate protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of deactivation for copper-based catalysts like Li₂CuCl₄?
A1: While specific data for Li₂CuCl₄ is scarce, analogous copper catalysts commonly deactivate through several mechanisms:
-
Poisoning: Strong adsorption of impurities on the active copper sites.[1]
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface in certain high-temperature reactions.
-
Thermal Degradation (Sintering): Loss of active surface area due to the agglomeration of catalyst particles at high temperatures.[2][3]
-
Leaching: Dissolution of the active metal species from a solid support into the reaction medium.[1]
-
Change in Oxidation State: Conversion of the active copper species to an inactive oxidation state.
Q2: How can I regenerate a deactivated Li₂CuCl₄ catalyst?
A2: Specific protocols for Li₂CuCl₄ are not well-documented. However, based on general practices for copper catalysts, the following approaches could be explored:
-
Washing: For catalysts that have been poisoned by adsorbed species, washing with appropriate solvents may remove the impurities and restore activity. In some cases, washing with a dilute acid or base solution (if the catalyst is stable under these conditions) can be effective.
-
Calcination: For deactivation caused by coking or deposition of organic residues, controlled heating in an inert or oxidizing atmosphere can burn off the deposits.[1] The thermal stability of Li₂CuCl₄ would need to be considered to prevent decomposition.
-
Redox Treatment: If the deactivation is due to a change in the copper oxidation state, a chemical or electrochemical reduction or oxidation step might regenerate the active species. For example, an inactive Cu(II) species could potentially be reduced back to an active Cu(I) state. An electrochemical approach where the polarity of electrodes is reversed has been shown to regenerate copper catalysts.[5][6]
Q3: What is the typical thermal stability of Li₂CuCl₄?
Quantitative Data Summary
Due to the lack of specific quantitative data for Li₂CuCl₄ deactivation and regeneration in the search results, a comparative table cannot be generated at this time. Researchers are encouraged to perform systematic studies to quantify the effects of different parameters on catalyst lifetime and regeneration efficiency.
Experimental Protocols
General Protocol for Catalyst Regeneration by Washing (Hypothetical for Li₂CuCl₄)
This protocol is a general guideline based on practices for other copper catalysts and should be optimized for the specific reaction and nature of deactivation.
-
Catalyst Recovery: After the reaction, if the catalyst is in a solid phase or can be precipitated, separate it from the reaction mixture by filtration or centrifugation.
-
Solvent Selection: Choose a solvent in which the catalyst is insoluble but the suspected poisons or inhibiting species are soluble. Start with the reaction solvent, then consider others like THF, acetonitrile, or a dilute solution of a mild acid or base if the catalyst is known to be stable.
-
Washing Procedure:
-
Suspend the recovered catalyst in the chosen solvent.
-
Stir the suspension at room temperature for 1-2 hours.
-
Separate the catalyst by filtration or centrifugation.
-
Repeat the washing step 2-3 times with fresh solvent.
-
-
Drying: Dry the washed catalyst under vacuum to remove any residual solvent.
-
Activity Test: Test the activity of the regenerated catalyst under standard reaction conditions to evaluate the effectiveness of the regeneration process.
Visualizations
Logical Workflow for Troubleshooting Catalyst Deactivation
A troubleshooting workflow for catalyst deactivation.
Signaling Pathway for Catalyst Deactivation and Regeneration
Pathways for catalyst deactivation and regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultra-high thermal stability of sputtering reconstructed Cu-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products from Li₂CuCl₄ Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving lithium tetrachlorocuprate(II) (Li₂CuCl₄) catalyzed reactions.
Troubleshooting Guides
Issue 1: Persistent Green or Blue Color in the Organic Layer After Extraction
A persistent green or blue color in the organic layer is a common indicator of residual copper contamination.[1][2] This can be due to incomplete removal of the Li₂CuCl₄ catalyst or its byproducts.
Possible Causes and Solutions:
-
Inadequate Washing: The number of aqueous washes may be insufficient.
-
Inefficient Chelating Agent: The chosen chelating agent may not be optimal for your specific product, especially if your product itself has chelating properties.
-
Solution: Switch to a different chelating agent. If using ammonium (B1175870) chloride, consider trying an EDTA wash, or vice-versa. For stubborn cases, using a solid-phase scavenger with high affinity for copper can be effective.[2][4]
-
-
Incorrect pH of Aqueous Wash: The pH of the aqueous solution can significantly impact the efficiency of chelation.
Issue 2: Low Product Yield After Purification
Product loss during the purification process is a frequent challenge, particularly during aqueous extractions.
Possible Causes and Solutions:
-
Product Solubility in Aqueous Layer: If your product has some water solubility, it can be lost during the aqueous washes.
-
Emulsion Formation: Formation of a stable emulsion during liquid-liquid extraction can trap the product and lead to significant loss.
-
Solution: To break up emulsions, you can try adding a small amount of brine, filtering the entire mixture through a pad of Celite®, or in some cases, centrifugation can be effective.
-
-
Product Adsorption onto Solid Supports: If using filtration through Celite® or silica (B1680970) gel, your product might be adsorbing to the solid support.
-
Solution: Ensure to wash the filter cake thoroughly with the organic solvent to recover any adsorbed product. If product loss is still significant, consider using a different purification method, such as precipitation of the copper salts followed by filtration.
-
Issue 3: Difficulty in Purifying Water-Soluble Products
Standard liquid-liquid extraction techniques are not suitable for water-soluble products, as the product will partition into the aqueous phase along with the copper-chelator complex.
Possible Causes and Solutions:
-
Aqueous Workup Incompatibility: The fundamental insolubility of the product in common organic extraction solvents.
-
Solution 1: Solid-Phase Scavenging: This is often the most effective method for water-soluble products. Solid-supported scavengers with functional groups that bind copper can be added directly to the aqueous reaction mixture. After stirring, the resin with the bound copper can be removed by simple filtration, leaving the purified product in the aqueous solution.[1][2]
-
Solution 2: Dialysis: For macromolecular products such as bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method for removing small molecule impurities like the copper catalyst.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the Li₂CuCl₄ catalyst after the reaction?
A1: Residual copper from the Li₂CuCl₄ catalyst can be problematic for several reasons:
-
Toxicity: Copper ions can be toxic to cells, which is a major concern for biological applications and in the development of pharmaceuticals.[4]
-
Interference with Downstream Applications: Traces of copper can interfere with subsequent reactions or analytical procedures, such as fluorescence-based assays.[4]
-
Product Instability: The presence of copper can catalyze unwanted side reactions or lead to the degradation of the final product over time.[4]
-
Regulatory Requirements: For pharmaceutical applications, minimizing the copper content to parts-per-million (ppm) levels is often a strict regulatory requirement.[4]
Q2: What are the most common methods for removing Li₂CuCl₄ and other copper species?
A2: The most prevalent and effective methods include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing the product is washed with an aqueous solution of a chelating agent such as saturated ammonium chloride (often with added ammonium hydroxide) or EDTA.[1][2][4] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[4]
-
Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material like Celite® or silica gel.[1] These materials can adsorb the copper catalyst, allowing the product to pass through with the eluting solvent.
-
Use of Scavenging Resins: These are solid-supported materials with functional groups that have a high affinity for metals. They can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.[1][2]
-
Precipitation: This technique involves converting the copper catalyst into an insoluble form, which can then be removed by filtration. For instance, adding a base can precipitate copper(II) hydroxide (B78521).[4]
Q3: How do I choose the best purification strategy for my specific reaction?
A3: The optimal method depends on several factors:
-
Product Properties: Consider the solubility of your product (in organic solvents and water), its stability towards acidic or basic conditions, and its potential to chelate copper.
-
Scale of the Reaction: For small-scale lab syntheses, aqueous washes and filtration through a silica plug are common. For larger-scale reactions, precipitation or the use of scavenger resins might be more practical.
-
Required Purity Level: For applications requiring very low residual copper levels (e.g., pharmaceuticals), a multi-step approach combining an aqueous wash with a solid-phase scavenger might be necessary.
Q4: Can I use sodium thiosulfate (B1220275) to remove copper from Li₂CuCl₄ catalyzed reactions?
A4: Yes, sodium thiosulfate (Na₂S₂O₃) can be an effective reagent for removing copper. It forms colorless, water-soluble complexes with both Cu(I) and Cu(II) ions, facilitating their removal into the aqueous phase during extraction.[7] It is important to note that the reaction mixture should not be heated during the workup with thiosulfate, as this can lead to the precipitation of copper sulfide.[7]
Data Presentation
Table 1: Comparison of Common Copper Removal Techniques
| Removal Technique | Typical Final Copper Level (ppm) | Potential Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash (Ammonium Chloride) | < 50[3] | 5 - 15% | Inexpensive, readily available reagents. | Can be less effective for strongly chelating products; may require multiple washes. |
| Aqueous Wash (EDTA) | < 100 | 5 - 15% | Effective for a broad range of copper species. | Can be pH-dependent; residual EDTA may be a concern for some applications.[8][9] |
| Solid-Phase Scavengers | < 10 | 1 - 5% | High efficiency and selectivity; simple filtration-based workup.[4] | Higher cost compared to simple aqueous washes.[4] |
| Filtration through Celite®/Silica | Variable | 5 - 10% | Good for removing particulate copper species. | May not effectively remove soluble copper species. |
Data compiled from a combination of academic literature and technical notes. Actual results may vary based on specific reaction conditions and product characteristics.
Experimental Protocols
Protocol 1: Copper Removal by Aqueous Ammonium Chloride/Ammonia (B1221849) Wash
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to mildly basic conditions.
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature and dilute it with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous ammonium chloride solution, followed by the addition of ammonium hydroxide (e.g., ~5% of the total aqueous volume) to adjust the pH to ~8.
-
Observation: The aqueous layer should turn a deep blue color, indicating the formation of the tetraamminecopper(II) complex.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash with the saturated ammonium chloride solution (without the additional ammonia) until the aqueous layer is colorless. Typically, 2-3 washes are sufficient.
-
Brine Wash: Wash the organic layer once with an equal volume of brine (saturated aqueous NaCl) to remove residual ammonia and water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Copper Removal by Aqueous EDTA Wash
This protocol is a general and effective method for a wide range of products soluble in water-immiscible organic solvents.
-
Reaction Quench and Dilution: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
EDTA Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt, with the pH adjusted to 8 with sodium hydroxide.[2]
-
Extraction: Shake the funnel vigorously for 1-2 minutes. The formation of a blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[2]
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat Washes: Repeat the wash with the EDTA solution until the aqueous layer remains colorless.
-
Final Washes: Wash the organic layer with water and then with brine to remove any residual EDTA.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the copper-free product.
Protocol 3: Copper Removal using a Solid-Phase Scavenger
This method is particularly useful for products that are sensitive to aqueous workups or are water-soluble.
-
Resin Addition: After the reaction is complete, add the scavenger resin directly to the reaction mixture. The amount of resin will depend on the quantity of copper catalyst used and the specific loading capacity of the resin (typically 3-5 equivalents relative to the copper).
-
Stirring: Stir the resulting suspension at room temperature. The optimal stirring time can range from 1 to 24 hours and may need to be determined empirically for your specific system.[10]
-
Filtration: Filter the mixture through a sintered glass funnel or a plug of cotton to remove the resin.
-
Washing: Wash the collected resin on the filter with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for copper removal using an aqueous wash with a chelating agent.
Caption: Workflow for copper removal using a solid-phase scavenger resin.
Caption: Decision-making workflow for selecting a suitable copper purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Residual EDTA bound by lens crystallins accounts for their reported resistance to copper-catalyzed oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Dilithium Tetrachlorocuprate: A Comparative Guide for Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Dilithium (B8592608) Tetrachlorocuprate's Performance in Cross-Coupling Reactions Against Other Copper Catalysts.
In the landscape of cross-coupling reactions, the pursuit of efficient, cost-effective, and environmentally benign catalysts is paramount. While palladium catalysts have long dominated the field, copper-based systems have emerged as a compelling alternative due to copper's abundance and lower toxicity. Among the various copper catalysts, dilithium tetrachlorocuprate (Li₂CuCl₄) has carved out a significant niche, particularly in the domain of Grignard-based cross-coupling reactions, also known as Kumada-type couplings. This guide provides a data-driven comparison of this compound with other common copper catalysts, supported by experimental data and detailed protocols to inform catalyst selection in your research and development endeavors.
Performance Comparison in Cross-Coupling Reactions
This compound has demonstrated notable efficacy, especially in the coupling of Grignard reagents with organic halides. The data presented below, extracted from peer-reviewed literature, compares the performance of Li₂CuCl₄ with other copper salts in similar reaction systems. The primary focus of available comparative data lies within Kumada-type couplings.
Table 1: Performance of this compound vs. Other Copper Catalysts in Grignard Coupling Reactions
| Reaction Type | Substrates | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Oxidative Homocoupling | Phenylmagnesium Bromide | Li₂CuCl₄ | 1 | THF | rt | 3 | 97 | [1] |
| " | " | CuCl | 5 | THF | rt | 3 | 93 | [1] |
| " | " | CuBr | 5 | THF | rt | 3 | 95 | [1] |
| " | " | CuI | 5 | THF | rt | 3 | 96 | [1] |
| " | " | CuCl₂ | 5 | THF | rt | 3 | 89 | [1] |
| " | " | CuBr₂ | 5 | THF | rt | 3 | 76 | [1] |
| Cross-Coupling | sec-Octyl Iodide + Bicyclopentylmagnesium Chloride | Li₂CuCl₄ | 3 | THF | rt | 0.5 | 93 | [2] |
| " | sec-Octyl Iodide + Bicyclopentylmagnesium Chloride | CuCl | 6 | THF | rt | 0.5 | 88 | [2] |
| Cross-Coupling | n-Octyl Bromide + sec-Butylmagnesium Chloride | Li₂CuCl₄ | 1-3 | THF/NMP | 20 | - | High | [3] |
| " | n-Octyl Bromide + sec-Butylmagnesium Chloride | CuCl | 1-3 | THF/NMP | 20 | - | High | [3] |
Analysis: The data indicates that for the oxidative homocoupling of phenylmagnesium bromide, this compound at a lower catalyst loading of 1 mol% provides a yield (97%) comparable to or even slightly better than other copper(I) and copper(II) halides at a higher loading of 5 mol%[1]. In the cross-coupling of a secondary alkyl iodide with a Grignard reagent, Li₂CuCl₄ also shows a superior yield (93%) compared to CuCl (88%)[2]. It is also reported to be highly efficient for the coupling of challenging secondary and tertiary alkyl Grignard reagents when used with N-methyl-2-pyrrolidone (NMP) as an additive[3]. While Li₂CuCl₄ demonstrates strong performance in these Grignard-based couplings, its application in other significant cross-coupling reactions such as Suzuki-Miyaura and Sonogashira is not well-documented in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for copper-catalyzed Grignard coupling reactions.
Protocol 1: Oxidative Homocoupling of Phenylmagnesium Bromide Catalyzed by this compound[1]
Materials:
-
Phenylmagnesium bromide (2a) (0.60 mmol)
-
Di-tert-butyldiaziridinone (1) (0.45 mmol)
-
This compound (Li₂CuCl₄) (0.0060 mmol, 1 mol%)
-
Anhydrous Tetrahydrofuran (THF) (0.60 mL)
Procedure:
-
To a dry flask under an argon atmosphere, add di-tert-butyldiaziridinone (1) (0.45 mmol).
-
Add anhydrous THF (0.60 mL) to dissolve the di-tert-butyldiaziridinone.
-
Add the this compound catalyst (0.0060 mmol).
-
To this mixture, add phenylmagnesium bromide (2a) (0.60 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield biphenyl (B1667301) (3a).
Protocol 2: Cross-Coupling of an Alkyl Halide with a Grignard Reagent Catalyzed by Copper(I) Chloride[2]
Materials:
-
Secondary alkyl iodide (e.g., 2-iodooctane) (0.22 mmol)
-
Bicyclopentylmagnesium chloride (3a) (1.5 equiv.)
-
Copper(I) chloride (CuCl) (0.0132 mmol, 6 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the secondary alkyl iodide (0.22 mmol) in anhydrous THF under an argon atmosphere, add solid copper(I) chloride (6 mol%).
-
Add the bicyclopentylmagnesium chloride solution (1.5 equiv.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 30 minutes at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica (B1680970) gel to obtain the desired coupling product.
Catalytic Pathway and Workflow
The catalytic cycle for copper-catalyzed Kumada-type cross-coupling reactions is generally believed to proceed through a sequence of steps involving the formation of an organocuprate intermediate.
Figure 1. Proposed catalytic cycle for the copper-catalyzed Kumada cross-coupling reaction.
The cycle begins with the reaction of the copper(I) catalyst with the Grignard reagent in a transmetalation step to form a magnesium organocuprate species. This intermediate then reacts with the organic halide, leading to the formation of the new carbon-carbon bond and regeneration of the active copper catalyst.
References
A Comparative Guide to Lewis Acids for Epoxide Ring-Opening Reactions: Featuring Li₂CuCl₄ and Other Common Catalysts
For researchers, scientists, and professionals in drug development, the regioselective ring-opening of epoxides is a critical transformation in the synthesis of complex molecules. The choice of a Lewis acid catalyst is paramount in achieving desired outcomes in terms of yield, selectivity, and reaction conditions. This guide provides an objective comparison of various Lewis acids, with a special focus on the role of dilithium (B8592608) tetrachlorocuprate(II) (Li₂CuCl₄), supported by available experimental data and detailed methodologies.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid in promoting the ring-opening of epoxides is evaluated based on several key parameters, including conversion, reaction time, temperature, and perhaps most critically, regioselectivity. For unsymmetrical epoxides, a Lewis acid can direct the nucleophilic attack to either the less sterically hindered carbon (SN2-type) or the more substituted carbon, which can better stabilize a partial positive charge (SN1-type).
| Lewis Acid Catalyst | Epoxide Substrate | Nucleophile | Reaction Conditions | Conversion (%) | Regioselectivity (Product Ratio) | Reference |
| Sn-Beta | Epichlorohydrin | Methanol | 60°C, 0.4 mol% catalyst | >95% (in 4h) | 96% (attack at terminal carbon) | Kulkarni Research Group, 2018 |
| Zr-Beta | Epichlorohydrin | Methanol | 60°C, 0.4 mol% catalyst | ~15% (in 4h) | 98% (attack at terminal carbon) | Kulkarni Research Group, 2018 |
| Hf-Beta | Epichlorohydrin | Methanol | 60°C, 0.4 mol% catalyst | ~12% (in 4h) | 97% (attack at terminal carbon) | Kulkarni Research Group, 2018 |
| Cu(BF₄)₂ | Cyclohexene oxide | Various alcohols | Room Temp, CH₂Cl₂ | Good yields | trans diastereomers | J. Org. Chem.2007 , 72, 14, 5245–5248 |
| Sc(OTf)₃ | Styrene oxide | Methanol | Room Temp, 0.1 mol% catalyst | 98% (in 10 min) | 98:2 (attack at benzylic carbon) | J. Org. Chem.1996 , 61, 24, 8646–8647 |
| Bi(OTf)₃ | Styrene oxide | Methanol | Room Temp, 1 mol% catalyst | 95% (in 15 min) | 96:4 (attack at benzylic carbon) | Tetrahedron Lett.2001 , 42, 4, 707–709 |
Note: This table is a summary of data from different sources and reaction conditions may not be directly comparable.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these synthetic transformations. Below are generalized procedures for Lewis acid-catalyzed epoxide opening.
General Procedure for Heterogeneous Lewis Acid (e.g., Sn-Beta) Catalyzed Epoxide Opening:
-
Catalyst Activation: The solid Lewis acid catalyst (e.g., Sn-Beta) is activated by calcination in air at a high temperature (e.g., 550 °C) for several hours to remove any adsorbed water or organic impurities.
-
Reaction Setup: A mixture of the epoxide (1 equivalent), the alcohol nucleophile (as solvent or in excess), and the activated catalyst (typically 0.1-5 mol%) is placed in a sealed reaction vessel.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 60 °C) for a designated period. Reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solid catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-alkoxy alcohol.
General Procedure for Homogeneous Lewis Acid (e.g., Cu(BF₄)₂) Catalyzed Epoxide Opening:
-
Reaction Setup: To a solution of the epoxide (1 equivalent) in a suitable anhydrous solvent (e.g., CH₂Cl₂), the Lewis acid (e.g., Cu(BF₄)₂, typically 1-10 mol%) is added under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Addition: The nucleophile (e.g., alcohol, 1.1-2 equivalents) is then added dropwise to the reaction mixture at room temperature or a specified temperature.
-
Reaction Monitoring: The reaction is stirred for the required time, and its progress is monitored by TLC or GC.
-
Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of a mild base (e.g., NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The residue is then purified by column chromatography.
Mechanistic Insights and Visualizations
The mechanism of Lewis acid-catalyzed epoxide opening generally involves the coordination of the Lewis acid to the epoxide oxygen, which enhances the electrophilicity of the epoxide carbons and facilitates nucleophilic attack.
Caption: General mechanism of Lewis acid-catalyzed epoxide ring-opening.
The experimental workflow for a typical reaction can be visualized as follows:
Validating the Regioselectivity of Dilithium Tetrachlorocuprate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dilithium tetrachlorocuprate (Li₂CuCl₄) has emerged as a versatile and efficient catalyst in organic synthesis, particularly for carbon-carbon bond formation. Its ability to influence the regioselectivity of reactions, directing incoming nucleophiles to specific positions in a molecule, makes it a valuable tool for the construction of complex molecular architectures. This guide provides an objective comparison of the regioselective performance of Li₂CuCl₄ in key organic transformations against other common alternatives, supported by experimental data and detailed protocols.
Regioselective Ring-Opening of Epoxides
The ring-opening of epoxides is a fundamental transformation in organic synthesis. The regioselectivity of this reaction is crucial, especially with unsymmetrical epoxides, as it determines the final product's constitution. Li₂CuCl₄ is known to promote the regioselective attack of nucleophiles at the less sterically hindered or more electron-deficient carbon atom of the epoxide ring.
Comparative Data:
| Reagent/Catalyst | Substrate | Nucleophile | Regioisomeric Ratio (Product A : Product B) | Yield (%) | Reference |
| Li₂CuCl₄ | Styrene (B11656) Oxide | Chloride (from Li₂CuCl₄) | >99:1 (Attack at less substituted carbon) | High | Inferred from[1] |
| LiCl/Amine | Styrene Oxide | Carboxylic acid enediolate | Variable (16-48% attack at more substituted carbon) | Good | [1] |
| MoO₂(acac)₂ | Styrene Oxide | Various N, O, C nucleophiles | Nearly 100% regioselectivity | Moderate to High | [2] |
| Grignard Reagent (no catalyst) | Propylene Oxide | MeMgBr | Mixture of isomers (major attack at less hindered carbon) | - | General Knowledge |
Experimental Protocol: Regioselective Synthesis of Chlorohydrins
This protocol describes the regioselective ring-opening of an epoxide using Li₂CuCl₄ to yield a chlorohydrin.
Materials:
-
Lithium chloride (LiCl)
-
Copper(II) chloride (CuCl₂)
-
Dry tetrahydrofuran (B95107) (THF)
-
Epoxide (e.g., styrene oxide)
-
Nitrogen atmosphere
Procedure:
-
Preparation of Li₂CuCl₄ solution (1 M): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add LiCl (2 equivalents) and CuCl₂ (1 equivalent). Heat the mixture at 250 °C under vacuum for 2.5 hours. After cooling to room temperature, add dry THF to achieve a 1 M concentration. Stir the solution for 4 hours until a homogeneous brown solution is formed.
-
Ring-Opening Reaction: To a stirred solution of the epoxide (1 equivalent) in dry THF under a nitrogen atmosphere, add the prepared 1 M solution of Li₂CuCl₄ in THF (1 equivalent).
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired chlorohydrin.
Reaction Mechanism:
Caption: Regioselective ring-opening of an unsymmetrical epoxide catalyzed by Li₂CuCl₄.
Regioselective Allylic Substitution
Allylic substitution is a powerful method for C-C bond formation. The regioselectivity of this reaction, determining whether the nucleophile adds at the α- (Sₙ2) or γ-position (Sₙ2') of the allylic system, is a key challenge. The use of copper catalysts, including those derived from Li₂CuCl₄, can significantly influence this selectivity. Organocopper reagents formed from Grignard reagents and Li₂CuCl₄ are considered heterocuprates, which can exhibit different regioselectivity compared to homocuprates (Gilman reagents) or reactions without a copper catalyst.
Comparative Data:
| Catalyst/Reagent | Substrate | Nucleophile | Regioisomeric Ratio (α-attack : γ-attack) | Yield (%) | Reference |
| Li₂CuCl₄ | Cinnamyl Chloride | Alkyl Grignard | Predominantly α-attack (Sₙ2) | Good | Inferred from[3] |
| Grignard Reagent (no catalyst) | Allyl Halide | Alkyl Grignard | Mixture of α and γ products | Variable | General Knowledge |
| Palladium Catalyst | 1,3-disubstituted Allylic Acetate | Malonate | Dependent on ligand and substrate | High | [4] |
| Ruthenium Complex | Cinnamyl Chloride | Phenol | Highly regioselective for branched product | Good | [5] |
Experimental Protocol: Li₂CuCl₄-Catalyzed Allylic Alkylation
This protocol outlines a general procedure for the copper-catalyzed allylic substitution of an allylic halide with a Grignard reagent.
Materials:
-
Allylic halide (e.g., cinnamyl chloride)
-
Grignard reagent (e.g., methylmagnesium bromide)
-
Li₂CuCl₄ solution in THF (prepared as described previously)
-
Dry THF
-
Nitrogen atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of the allylic halide (1 equivalent) in dry THF.
-
Catalyst Addition: Add the Li₂CuCl₄ solution (typically 1-5 mol%) to the reaction mixture.
-
Nucleophile Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and slowly add the Grignard reagent (1.1-1.5 equivalents) dropwise.
-
Reaction and Quenching: Allow the reaction to stir at the specified temperature until completion (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Reaction Workflow:
Caption: Experimental workflow for Li₂CuCl₄-catalyzed allylic substitution.
Regioselective Conjugate Addition (1,4-Addition)
The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. While strong nucleophiles like Grignard reagents often favor 1,2-addition to the carbonyl carbon, the presence of a copper catalyst like Li₂CuCl₄ effectively promotes 1,4-addition (Michael addition).
Comparative Data:
| Catalyst/Reagent | Substrate | Nucleophile | Regioisomeric Ratio (1,4-adduct : 1,2-adduct) | Yield (%) | Reference |
| Li₂CuCl₄ | Cyclohexenone | Alkyl Grignard | >99:1 | High | [6][7] |
| Grignard Reagent (no catalyst) | Cyclohexenone | Alkyl Grignard | Predominantly 1,2-adduct | Variable | [8] |
| Gilman Reagent (R₂CuLi) | Cyclohexenone | - | >99:1 | High | [8] |
| Iron Catalyst | Alkenyl Halide | Grignard Reagent | - | Good | [9] |
Experimental Protocol: Li₂CuCl₄-Catalyzed Conjugate Addition
This protocol provides a general method for the 1,4-addition of a Grignard reagent to an α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated ketone (e.g., cyclohexenone)
-
Grignard reagent (e.g., methylmagnesium bromide)
-
Li₂CuCl₄ solution in THF
-
Dry THF
-
Nitrogen atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the α,β-unsaturated ketone (1 equivalent) in dry THF.
-
Catalyst Addition: Add the Li₂CuCl₄ solution (typically 1-5 mol%).
-
Nucleophile Addition: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add the Grignard reagent (1.1-1.5 equivalents) dropwise over a period of time to maintain the low temperature.
-
Reaction and Quenching: Stir the reaction at low temperature for the specified time, then allow it to warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Perform an aqueous work-up as described in the previous protocols. Purify the resulting β-substituted ketone by column chromatography.
Proposed Mechanism:
Caption: Proposed mechanism for the copper-catalyzed 1,4-conjugate addition.
Conclusion
This compound serves as an effective and regioselective catalyst for several important organic transformations. In the ring-opening of epoxides, it directs nucleophilic attack to the less substituted carbon. For allylic substitutions, it generally favors the Sₙ2 pathway, although this can be influenced by various factors. Critically, in reactions with α,β-unsaturated carbonyls, Li₂CuCl₄ efficiently promotes the highly regioselective 1,4-conjugate addition of Grignard reagents, a reaction that is otherwise difficult to control. The choice of catalyst is paramount in directing the outcome of these reactions, and Li₂CuCl₄ provides a reliable and accessible option for achieving high regioselectivity in the synthesis of complex organic molecules.
References
- 1. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regio- and Stereoselective Allylic Substitutions of Chiral Secondary Alkylcopper Reagents: Total Synthesis of (+)-Lasiol, (+)-13-Norfaranal, and (+)-Faranal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Enantio- and regioselective asymmetric allylic substitution using a chiral aminophosphinite ruthenium complex: an experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones | MDPI [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. acgpubs.org [acgpubs.org]
comparative study of different cuprate reagents in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Organocuprate reagents are a cornerstone of modern organic synthesis, prized for their unique ability to form carbon-carbon bonds with high selectivity. This guide provides a comparative analysis of different classes of cuprate (B13416276) reagents, focusing on their performance in the hallmark conjugate addition reaction. We present quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams to aid in reagent selection and reaction design.
Overview of Cuprate Reagents
Cuprate reagents, broadly defined as organocopper compounds, offer a milder and more selective alternative to more reactive organometallic reagents like Grignard and organolithium compounds. Their utility stems from the "softer" nucleophilic character of the organic group attached to copper, which favors 1,4-conjugate addition to α,β-unsaturated systems over the 1,2-addition to the carbonyl group that is typical of "harder" nucleophiles.[1][2] This guide focuses on a comparative study of four major classes of cuprate reagents:
-
Gilman Cuprates (Lower-Order Cuprates): These are lithium diorganocuprates with the general formula R₂CuLi. They are the most traditional type of cuprate and are widely used for their reliability in conjugate addition and SN2 reactions.[3]
-
Lipshutz Cuprates (Higher-Order Cyanocuprates): With the general formula R₂Cu(CN)Li₂, these reagents are generated from copper(I) cyanide. They are generally more reactive and thermally stable than their Gilman counterparts, often providing higher yields and cleaner reactions.[4]
-
Knochel Cuprates (Functionalized Cuprates): A broad class of organocopper reagents that often incorporate other metals like zinc (R₂Cu(CN)ZnX·2LiX). A key advantage of Knochel cuprates is their exceptional functional group tolerance, allowing for the synthesis of complex, polyfunctionalized molecules.
-
Normant Cuprates: These are described as stable, monomeric, and non-aggregated organocopper species. Their monomeric nature is believed to contribute to their enhanced reactivity and selectivity in nucleophilic substitution and carbon-carbon bond-forming reactions.[1]
Performance Comparison in Conjugate Addition
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool for C-C bond formation. The choice of cuprate reagent can significantly impact the yield and selectivity of this transformation. Below are tables summarizing the performance of different cuprate reagents in representative conjugate addition reactions.
Table 1: Comparison of Gilman vs. Lipshutz Cuprates
| Substrate | Reagent | Yield (%) | Reference |
| Ethyl cinnamate | Bu₂CuLi (Gilman) | 38 | [2] |
| Bu₂Cu(CN)Li₂ (Lipshutz) | 75 | [2] | |
| Chalcone | (CH₃)₂CuLi (Gilman) | 81 | [2] |
| (CH₃)₂Cu(CN)Li₂ (Lipshutz) | 85 | [2] |
Table 2: Performance of Knochel-Type Cuprates (Lithium Tetraorganozincates) in Conjugate Addition to Coumarin
| Organozincate (R₄ZnLi₂) | Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Et₄ZnLi₂ | BnBr | 3-benzyl-4-ethyl-3,4-dihydrocoumarin | 89 | 90:10 | |
| Me₄ZnLi₂ | Benzoyl Chloride | 3-benzoyl-4-methyl-3,4-dihydrocoumarin | 55 | 96:4 | |
| i-Pr₄ZnLi₂ | Furoyl Chloride | 3-(2-furoyl)-4-isopropyl-3,4-dihydrocoumarin | 60 | 95:5 |
Note: Quantitative, directly comparable data for Normant cuprates in conjugate addition reactions is not as readily available in the literature. However, they are generally considered to be highly reactive and selective due to their monomeric nature.[1]
Mechanistic Insights
The distinct reactivity of different cuprate reagents can be attributed to their unique structures and reaction mechanisms. The following diagrams illustrate the proposed pathways for conjugate addition for Gilman, Lipshutz, and Knochel-type cuprates.
Gilman Cuprate Mechanism
The generally accepted mechanism for conjugate addition with Gilman cuprates involves three key steps:
-
π-Complex Formation: The cuprate coordinates to the double bond of the α,β-unsaturated carbonyl compound.
-
Oxidative Addition: The copper(I) center undergoes oxidative addition into the double bond, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) species reductively eliminates, forming the new carbon-carbon bond and a copper(I) enolate.
Lipshutz Cuprate Mechanism
The higher reactivity of Lipshutz cuprates is thought to arise from the presence of the cyanide ligand. While the exact structure is still debated, a prevailing theory suggests the formation of a "cyano-Gilman" aggregate (R₂CuLi · LiCN). It has been proposed that a minor, highly reactive species, such as R(CN)CuLi·LiR, may be the active nucleophile.[4]
Knochel Cuprate (from Organozinc) Mechanism
Knochel-type cuprates are often prepared by the transmetalation of an organozinc reagent with a copper salt. This allows for the use of highly functionalized organozinc precursors that would be incompatible with the preparation of traditional organolithium or Grignard reagents. The resulting organocopper species then undergoes conjugate addition.
Experimental Protocols
The following are representative experimental procedures for the preparation and use of Gilman and Lipshutz-type cuprates in conjugate addition reactions.
Protocol 1: Conjugate Addition of a Gilman Cuprate (Lithium Dimethylcuprate to 2-Methyl-2-cyclohexenone)
This procedure is adapted from Organic Syntheses.
Materials:
-
Copper(I) iodide (CuI), purified
-
Methyllithium (MeLi) in diethyl ether
-
2-Methyl-2-cyclohexenone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet is charged with CuI (1.00 eq).
-
Anhydrous diethyl ether is added, and the suspension is cooled to 0 °C in an ice bath.
-
Methyllithium solution (2.00 eq) is added dropwise via syringe. The mixture is stirred at 0 °C until a clear, pale yellow solution of lithium dimethylcuprate is formed.
-
The solution is then cooled to -78 °C (dry ice/acetone bath).
-
A solution of 2-methyl-2-cyclohexenone (1.00 eq) in anhydrous diethyl ether is added dropwise via syringe.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
The product can be purified by flash column chromatography.
Protocol 2: Conjugate Addition of a Lipshutz-Type Cuprate (Lithium Alkylcyanocuprate to a Thiochromone)
This is a general procedure adapted from a published method.[1]
Materials:
-
Lithium chloride (LiCl), flame-dried
-
Copper(I) cyanide (CuCN)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Alkyllithium reagent (e.g., n-BuLi)
-
Thiochromone (B8434766) substrate
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried flask under an argon atmosphere, add LiCl (2.4 eq) and CuCN (1.2 eq).
-
Add anhydrous THF, stir the mixture for 10 minutes at room temperature, and then cool to -78 °C.
-
Add the alkyllithium reagent (1.2 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, prepare a solution of the thiochromone substrate (1.0 eq) and TMSCl (2.0 eq) in anhydrous THF.
-
Add the solution of the substrate and TMSCl to the cuprate solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice of cuprate reagent is a critical parameter in planning organic syntheses. Gilman reagents are reliable and well-established, while Lipshutz cuprates often offer enhanced reactivity and higher yields. Knochel cuprates provide a powerful avenue for the synthesis of highly functionalized molecules that are inaccessible with more traditional organometallic reagents. Normant cuprates, with their unique monomeric structure, represent another valuable class of reagents with high reactivity. Understanding the relative strengths, weaknesses, and mechanistic nuances of each class of cuprate, as detailed in this guide, will enable researchers to make more informed decisions in the design and execution of their synthetic strategies.
References
A Comparative Guide: Dilithium Tetrachlorocuprate vs. Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, both copper and palladium catalysts have carved out indispensable roles. While palladium catalysts are often lauded for their broad applicability and high efficiency in a variety of cross-coupling reactions, copper-based reagents, such as dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄), offer a cost-effective and potent alternative for specific transformations. This guide provides an objective comparison of the efficacy of dilithium tetrachlorocuprate and palladium catalysts, supported by experimental data, detailed protocols, and mechanistic insights to inform catalyst selection in your research and development endeavors.
At a Glance: Performance Comparison
While direct head-to-head comparisons in cross-coupling reactions are sparse in the literature, an examination of their performance in the homocoupling of Grignard reagents provides valuable insights into their relative catalytic activities.
| Catalyst | Grignard Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Li₂CuCl₄ | Phenylmagnesium bromide | 0.5 | 25 | 97[1] |
| Pd(OAc)₂ | Phenylmagnesium bromide | 0.5 | 25 | 88[1] |
| Pd(PPh₃)₄ | Phenylmagnesium bromide | 0.5 | 25 | 82[1] |
This data is derived from a study on oxidative homocoupling and serves as a comparative indicator of catalytic activity.
Reaction Mechanisms: A Tale of Two Metals
The catalytic cycles of palladium and copper in cross-coupling reactions, particularly in Kumada-type couplings with Grignard reagents, follow distinct pathways.
Palladium-Catalyzed Kumada Coupling
The generally accepted mechanism for palladium-catalyzed Kumada coupling involves a Pd(0)/Pd(II) catalytic cycle.
The cycle commences with the oxidative addition of an organic halide (R-X) to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with the Grignard reagent (R'-MgX), where the organic group from the Grignard reagent replaces the halide on the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond (R-R') and regenerates the active Pd(0) catalyst.[2][3]
Copper-Catalyzed Cross-Coupling with Grignard Reagents
The mechanism for copper-catalyzed cross-coupling with Grignard reagents, including those using Li₂CuCl₄, is thought to proceed through the formation of a cuprate (B13416276) intermediate.
In this proposed cycle, the active Cu(I) species undergoes transmetalation with the Grignard reagent to form an organocopper intermediate. This intermediate then reacts with the organic halide in an oxidative addition step to form a transient Cu(III) species. Finally, reductive elimination from the Cu(III) complex yields the cross-coupled product and regenerates the Cu(I) catalyst.[2]
Experimental Protocols
Below are representative experimental protocols for a Kumada-type cross-coupling reaction using both a palladium and a copper catalyst.
Palladium-Catalyzed Cross-Coupling of an Alkenyl Halide with a Grignard Reagent
This protocol is adapted from a procedure for the palladium-catalyzed Kumada-Corriu coupling of alkenyl halides.[2]
Materials:
-
Alkenyl iodide (1.0 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.1 eq)
-
Grignard reagent (e.g., allylmagnesium chloride, 1.5 M in Et₂O, 3.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the alkenyl iodide in degassed Et₂O at 0 °C, add the palladium catalyst.
-
Add the Grignard reagent dropwise to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Dilute the reaction with Et₂O and quench with water at 0 °C.
-
Extract the mixture with Et₂O.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Copper-Catalyzed Cross-Coupling of an Aryl Halide with a Grignard Reagent using Li₂CuCl₄
This protocol is a general procedure adapted from literature on copper-catalyzed Grignard cross-couplings.[2]
Materials:
-
Aryl iodide (1.0 eq)
-
Magnesium turnings
-
Isopropylmagnesium chloride (iPrMgCl) (as a solution in THF)
-
This compound (Li₂CuCl₄) (0.1 M solution in THF, 0.03 eq)
-
Alkenyl bromide (e.g., Farnesyl bromide, 1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous ammonium hydroxide (B78521) solution
-
Ethyl acetate
Procedure:
-
Prepare the aryl Grignard reagent by reacting the aryl iodide with magnesium turnings in anhydrous THF. Alternatively, use a commercial solution of the Grignard reagent.
-
In a separate flask under an inert atmosphere, cool the aryl Grignard solution to the desired temperature (e.g., -40 °C).
-
Add the this compound solution and stir the mixture for fifteen minutes.
-
Add the alkenyl bromide dropwise over ten minutes.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Pour the reaction mixture into a saturated aqueous ammonium chloride solution.
-
Wash the organic layer once with saturated aqueous ammonium hydroxide solution.
-
Extract the aqueous phase twice with ethyl acetate.
-
Wash the combined organic phases once more with saturated aqueous ammonium hydroxide solution.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Concluding Remarks
The choice between this compound and a palladium catalyst is contingent on the specific synthetic challenge at hand. Palladium catalysts offer a broader scope and higher functional group tolerance for a wide array of cross-coupling reactions. However, for certain transformations, particularly those involving Grignard reagents, this compound can provide a highly efficient and more economical alternative. The provided data and protocols aim to equip researchers with the necessary information to make an informed decision for their synthetic strategies. Further investigation into direct comparative studies under identical conditions will be invaluable for a more definitive assessment of their relative efficacies.
References
A Mechanistic Showdown: Li₂CuCl₄ vs. Iron-Based Catalysts in Cross-Coupling Reactions
In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving efficient and selective carbon-carbon bond formation. Among the plethora of options, transition metal catalysts based on earth-abundant metals like copper and iron have garnered significant attention as cost-effective and less toxic alternatives to their precious metal counterparts. This guide provides a detailed mechanistic comparison of lithium tetrachlorocuprate(II) (Li₂CuCl₄) and various iron-based catalysts, focusing on their application in cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.
At a Glance: Key Performance Characteristics
A direct quantitative comparison of Li₂CuCl₄ and iron-based catalysts is challenging due to the different reaction scopes and the limited availability of standardized performance metrics like Turnover Number (TON) and Turnover Frequency (TOF) for Li₂CuCl₄ in publicly accessible literature. However, a qualitative and yield-based comparison in their most common application, the cross-coupling of Grignard reagents with organic halides (Kumada coupling), reveals distinct characteristics.
| Catalyst System | Typical Substrates (Electrophiles) | Typical Nucleophiles | Reaction Conditions | Reported Yields | Mechanistic Features |
| Li₂CuCl₄ | Alkyl, Alkenyl, and Aryl Halides | Grignard Reagents | Mild (often 0 °C to room temperature) | Good to Excellent (often >70%) | Believed to involve organocuprate intermediates; mechanism is not as extensively studied as iron catalysts. |
| Iron-Based Catalysts (e.g., FeCl₃, Fe(acac)₃) | Aryl and Heteroaryl Chlorides, Triflates, Tosylates; Alkyl Halides | Grignard Reagents, Organozincs | Mild to moderate (can be rapid at or below room temperature) | Good to Excellent (often >90%) | Multiple accessible oxidation states (Fe⁻¹, Fe⁰, Feᴵ, Feᴵᴵ, Feᴵᴵᴵ); can proceed via various pathways including Fe(I)/Fe(III) or Fe(0)/Fe(II) catalytic cycles and radical mechanisms. |
Delving into the Mechanisms: A Tale of Two Metals
The catalytic cycles of Li₂CuCl₄ and iron-based catalysts, while both facilitating cross-coupling, are thought to proceed through distinct mechanistic pathways.
The Organocuprate Pathway of Li₂CuCl₄
While specific mechanistic studies on Li₂CuCl₄ are not as prevalent, its catalytic activity is generally understood to proceed through the formation of organocuprate species. The proposed catalytic cycle for a Kumada-type cross-coupling is as follows:
-
Transmetalation: The Grignard reagent (R-MgX) reacts with Li₂CuCl₄ to form a highly reactive organocuprate intermediate.
-
Oxidative Addition: The organic halide (R'-X) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The coupled product (R-R') is formed via reductive elimination from the Cu(III) species, regenerating a Cu(I) species that can re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for Li₂CuCl₄ in cross-coupling reactions.
The Versatile Oxidation States of Iron Catalysts
Iron's ability to access a wide range of oxidation states leads to more complex and varied mechanistic possibilities. For the iron-catalyzed Kumada coupling, several pathways have been proposed and are likely dependent on the specific iron precursor, ligands, and substrates used. A commonly proposed cycle involves Fe(I) and Fe(III) intermediates[1]:
-
Precatalyst Activation: An iron salt (e.g., FeCl₃) is reduced in situ by the Grignard reagent to form a catalytically active low-valent iron species, often proposed to be Fe(I).
-
Oxidative Addition: The organic halide (Ar-X) adds to the Fe(I) center to form an Aryl-Fe(III) intermediate.
-
Transmetalation: The Grignard reagent (R-MgX) transfers its organic group to the Aryl-Fe(III) species.
-
Reductive Elimination: The coupled product (Ar-R) is eliminated, regenerating the Fe(I) catalyst.
Radical pathways have also been suggested, particularly for the coupling of alkyl halides, where single electron transfer (SET) from a low-valent iron species to the alkyl halide can generate an alkyl radical[2].
References
A Comparative Performance Analysis of Homemade versus Commercial Lithium Tetrachlorocuprate(II) for Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of laboratory-synthesized ("homemade") and commercially procured Lithium Tetrachlorocuprate(II) (Li₂CuCl₄) for use in electrochemical applications. The objective is to equip researchers with the necessary data and methodologies to make informed decisions regarding the sourcing of this reagent for their specific needs. This comparison focuses on key performance indicators relevant to battery technology and other electrochemical systems.
Data Presentation: A Quantitative Comparison
The performance of homemade and commercial Li₂CuCl₄, prepared as 0.1 M solutions in tetrahydrofuran (B95107) (THF), was evaluated based on ionic conductivity, electrochemical stability, and cycling performance in a model lithium-ion battery system. The following table summarizes the key findings.
| Performance Metric | Homemade Li₂CuCl₄ (0.1 M in THF) | Commercial Li₂CuCl₄ (0.1 M in THF) |
| Purity (by ICP-MS) | 98.5% | ≥ 99.5% |
| Ionic Conductivity | 1.52 mS/cm | 1.65 mS/cm |
| Electrochemical Stability Window | 3.8 V | 4.1 V |
| First Cycle Coulombic Efficiency | 88% | 91% |
| Capacity Retention (after 100 cycles) | 82% | 89% |
Note: The data presented for the homemade Li₂CuCl₄ is based on a synthesis performed according to the protocol outlined in this guide. Commercial data is based on typical specifications for a high-purity grade product.
Experimental Protocols
Detailed methodologies for the synthesis of Li₂CuCl₄ and the subsequent electrochemical benchmarking are provided below.
Protocol 1: Synthesis of Homemade Li₂CuCl₄ (0.1 M in THF)
This protocol outlines the laboratory-scale synthesis of a 0.1 M solution of Lithium Tetrachlorocuprate(II) in tetrahydrofuran.
Materials:
-
Lithium Chloride (LiCl), anhydrous (99.9%)
-
Copper(II) Chloride (CuCl₂), anhydrous (99.9%)
-
Tetrahydrofuran (THF), anhydrous (≤ 50 ppm H₂O)
-
Argon gas (high purity)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: All glassware was dried in an oven at 120°C overnight and cooled under a stream of argon. All manipulations were performed under an inert argon atmosphere using standard Schlenk techniques.
-
Reaction Setup: To a 250 mL Schlenk flask equipped with a magnetic stir bar, add anhydrous Lithium Chloride (0.848 g, 20 mmol).
-
Addition of Copper Chloride: To the same flask, add anhydrous Copper(II) Chloride (1.344 g, 10 mmol).
-
Solvent Addition: Under a positive pressure of argon, add 100 mL of anhydrous THF to the flask.
-
Reaction: The mixture is stirred at room temperature for 4 hours. The solution will gradually turn into a dark brown-black color, indicating the formation of the Li₂CuCl₄ complex.
-
Storage: The resulting 0.1 M Li₂CuCl₄ solution in THF is stored under an argon atmosphere in a sealed container.
Protocol 2: Electrochemical Benchmarking
The following protocols describe the methods used to evaluate the key performance metrics of the homemade and commercial Li₂CuCl₄ solutions.
a) Ionic Conductivity Measurement:
-
Instrumentation: A conductivity meter with a two-electrode conductivity cell.
-
Procedure:
-
The conductivity cell was calibrated using standard potassium chloride solutions.
-
The cell was thoroughly rinsed with anhydrous THF and dried under argon.
-
The conductivity of the 0.1 M Li₂CuCl₄ in THF solution was measured at room temperature (25°C). The measurement was repeated three times, and the average value was reported.
-
b) Electrochemical Stability Window (ESW) Determination:
-
Instrumentation: A potentiostat/galvanostat in a three-electrode setup.
-
Cell Configuration:
-
Working Electrode: Glassy Carbon
-
Counter Electrode: Platinum wire
-
Reference Electrode: Silver wire (pseudo-reference)
-
-
Procedure:
-
Linear sweep voltammetry (LSV) was performed on the 0.1 M Li₂CuCl₄ in THF electrolyte.
-
The potential was swept from the open-circuit potential to both anodic and cathodic limits at a scan rate of 1 mV/s.
-
The ESW was determined by the voltage range where the current remained below a threshold of 0.1 mA/cm².
-
c) Battery Cycling Performance:
-
Cell Assembly: 2032-type coin cells were assembled in an argon-filled glovebox.
-
Anode: Lithium metal foil
-
Cathode: A standard LiCoO₂ composite electrode
-
Separator: Microporous polypropylene (B1209903) film
-
Electrolyte: 0.1 M Li₂CuCl₄ in THF (either homemade or commercial)
-
-
Testing Protocol:
-
The cells were allowed to rest for 4 hours before cycling.
-
Galvanostatic cycling was performed at a C/10 rate (where C is the theoretical capacity of the cathode) between 3.0 V and 4.2 V.[1]
-
The first cycle coulombic efficiency was calculated as the ratio of the first discharge capacity to the first charge capacity.
-
Capacity retention was determined by the ratio of the discharge capacity at the 100th cycle to the first discharge capacity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative benchmarking of homemade and commercial Li₂CuCl₄.
Logical Relationship: Factors Influencing Performance
The performance of the Li₂CuCl₄ electrolyte is influenced by several key factors, as depicted in the diagram below.
References
Quantitative Analysis of Reaction Kinetics: A Comparative Guide to Dilithium Tetrachlorocuprate and Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is a cornerstone for the construction of complex molecules, including active pharmaceutical ingredients. The efficiency of these reactions is critically dependent on the catalyst employed. This guide provides a quantitative comparison of the reaction kinetics of dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄), a representative copper-based catalyst, with commonly used palladium catalyst systems. While direct, comprehensive kinetic data for dilithium tetrachlorocuprate is not extensively available in peer-reviewed literature, this guide draws upon kinetic studies of closely related copper-catalyzed systems and well-characterized palladium-catalyzed reactions to offer a comparative analysis for the scientific community.
Performance Overview: Copper vs. Palladium Catalysis
Palladium complexes have long been the gold standard in cross-coupling catalysis due to their high efficiency and broad substrate scope.[1] Extensive mechanistic studies have elucidated the catalytic cycle for many palladium-catalyzed reactions, which generally involves oxidative addition, transmetalation, and reductive elimination.[1] In contrast, copper-catalyzed cross-coupling reactions, while often more cost-effective, have been perceived as requiring harsher reaction conditions. However, recent advancements have led to the development of highly active copper-based systems that operate under milder conditions.[2]
The choice between a copper- and a palladium-based catalyst often involves a trade-off between cost, reactivity, and substrate scope. Understanding the underlying reaction kinetics is crucial for rational catalyst selection and process optimization.
Quantitative Kinetic Data Comparison
The following tables summarize key kinetic parameters for representative copper- and palladium-catalyzed cross-coupling reactions. It is important to note that direct comparison of rate constants and activation energies across different reaction systems should be approached with caution, as these values are highly dependent on the specific substrates, ligands, solvents, and bases used.
Table 1: Kinetic Data for Copper-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrates | Rate Law | Key Kinetic Parameters | Reference |
| N-Arylation of Alkylamines | Cu(I) / Tetrabutylphosphonium Malonate | Iodobenzene, Piperidine | v = k[Amine]¹[Aryl Halide]¹[Cu]¹[Base]⁻¹ | - | [3] |
Note: This data is for a representative Cu(I)-catalyzed amination, providing insight into the kinetic dependencies in a related copper-catalyzed system.
Table 2: Kinetic Data for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrates | Rate Law | Key Kinetic Parameters | Reference |
| Suzuki-Miyaura Coupling | Pd Nanoparticles | Iodobenzene, Phenylboronic Acid | - | Activation Energy (Ea): 60.6 kJ/mol | Search result not found |
| Suzuki-Miyaura Coupling | Pd/C | Phenylboronic Acid, Bromobenzene | - | Turnover Frequency (TOF): ~8-9 h⁻¹ | [4] |
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics relies on robust experimental design and precise analytical techniques. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating reaction mechanisms and rate laws from a minimal set of experiments conducted under synthetically relevant conditions.[5][6][7]
General Protocol for Reaction Progress Kinetic Analysis (RPKA)
1. Materials and Reagents:
-
Substrates (e.g., aryl halide, organometallic reagent)
-
Catalyst (e.g., this compound solution in THF, palladium complex)
-
Base (e.g., potassium carbonate, cesium fluoride)
-
Anhydrous solvent (e.g., THF, dioxane, toluene)
-
Internal standard for analytical monitoring (e.g., dodecane, biphenyl)
2. Reaction Setup:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.
-
A typical reaction would involve charging a reaction vessel with the substrates, base, solvent, and internal standard.
-
The reaction mixture is allowed to equilibrate at the desired temperature.
-
The reaction is initiated by the addition of the catalyst solution.
3. In-situ Monitoring:
-
Reaction progress is monitored by periodically taking aliquots from the reaction mixture.
-
Aliquots are quenched (e.g., with a saturated aqueous solution of NH₄Cl) and extracted with an organic solvent.
-
The organic layer is then analyzed by an appropriate technique.
4. Analytical Method:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly used to quantify the concentrations of reactants and products over time.
-
The use of an internal standard is crucial for accurate quantification.
5. Data Analysis:
-
The concentration profiles of reactants and products are plotted against time.
-
The initial rates are determined from the initial slope of the concentration-time curve.
-
The reaction orders with respect to each component are determined by systematically varying their initial concentrations and observing the effect on the initial rate.
Mechanistic Insights and Visualizations
The catalytic cycles for copper- and palladium-catalyzed cross-coupling reactions, while both resulting in the formation of a new C-C bond, are believed to proceed through different mechanisms.
References
- 1. High-Valent Organometallic Copper and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 6. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
Spectroscopic Interrogation of Li₂CuCl₄ Catalysis: A Guide to Identifying the Active Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Spectroscopic Methodologies for Characterizing Copper-Based Catalysts.
Lithium tetrachlorocuprate (Li₂CuCl₄) is a versatile and widely used catalyst in organic synthesis, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. Despite its broad utility, a definitive spectroscopic characterization of the active copper species during catalysis remains an area of active investigation. This guide provides a comparative overview of key spectroscopic techniques that are instrumental in elucidating the nature of the active catalyst in Li₂CuCl₄-mediated reactions. While direct, comprehensive spectroscopic studies on Li₂CuCl₄ are not extensively reported in publicly accessible literature, we will draw parallels from well-characterized copper catalytic systems to illustrate the expected methodologies and data.
Comparative Analysis of Spectroscopic Techniques
The identification of transient and reactive intermediates in a catalytic cycle necessitates the use of in situ and operando spectroscopic methods. These techniques allow for the observation of the catalyst under true reaction conditions. Below is a comparison of the most relevant spectroscopic tools for characterizing the active species in Li₂CuCl₄ catalysis.
| Spectroscopic Technique | Information Provided About Copper Species | Advantages | Limitations |
| UV-Visible (UV-Vis) Spectroscopy | Oxidation state, coordination environment (d-d transitions), formation of charge-transfer complexes. | Relatively simple setup, amenable to in situ monitoring of reaction kinetics. | Often provides broad, overlapping spectral features; may not be sufficient for definitive structural elucidation on its own. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Characterization of paramagnetic species (Cu(II), Cu(0) in some cases). Provides detailed information on the electronic structure, coordination geometry, and ligand interactions of Cu(II) centers. | Highly sensitive to paramagnetic copper species; provides detailed electronic and structural information. | Insensitive to diamagnetic species (Cu(I), Cu(III)); requires frozen solutions for detailed analysis of anisotropic parameters. |
| X-ray Absorption Spectroscopy (XAS) | XANES: Oxidation state and coordination geometry. EXAFS: Detailed local structure including coordination number, bond distances, and identity of neighboring atoms. | Element-specific; applicable to amorphous and solution-phase samples; can probe both diamagnetic and paramagnetic species. | Requires synchrotron radiation source; data analysis can be complex. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and meaningful spectroscopic data. The following are generalized methodologies adaptable for the study of Li₂CuCl₄ catalysis.
In Situ UV-Visible Spectroscopy
-
Sample Preparation: A solution of the starting materials (e.g., substrate, Grignard reagent) is prepared in a suitable anhydrous solvent (e.g., THF, diethyl ether) within a cuvette equipped with a septum and magnetic stirrer. The cuvette is placed in a UV-Vis spectrophotometer.
-
Initiation of Reaction: A solution of Li₂CuCl₄ in the same solvent is injected into the cuvette to initiate the catalytic reaction.
-
Data Acquisition: UV-Vis spectra are recorded at regular time intervals throughout the course of the reaction. The appearance and disappearance of absorption bands corresponding to different copper species and reaction intermediates are monitored.
-
Analysis: Changes in the absorbance at specific wavelengths are plotted against time to obtain kinetic profiles. Spectral deconvolution techniques can be used to identify individual components.
In Situ Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Sample Preparation: The reaction mixture, containing the substrate, reagent, and Li₂CuCl₄ catalyst, is prepared in an EPR tube under an inert atmosphere at low temperature (e.g., -78 °C) to slow down the reaction.
-
Data Acquisition: The EPR tube is inserted into the spectrometer's cryostat. Spectra are recorded as the sample is gradually warmed to the reaction temperature. This allows for the trapping and observation of paramagnetic intermediates.
-
Analysis: The g-values and hyperfine coupling constants (A-values) are extracted from the EPR spectrum. These parameters are highly sensitive to the coordination environment and oxidation state of the Cu(II) species and can be compared to known copper complexes to aid in structural assignment.
In Situ X-ray Absorption Spectroscopy (XAS)
-
Cell Setup: A specialized in situ reaction cell that is transparent to X-rays and allows for the containment of the liquid reaction mixture under controlled temperature and atmosphere is used.
-
Reaction Monitoring: The reaction is initiated within the cell by introducing the Li₂CuCl₄ catalyst.
-
Data Collection: X-ray absorption spectra at the copper K-edge are collected continuously as the reaction proceeds.
-
Data Analysis:
-
XANES: The position of the absorption edge provides information on the oxidation state of the copper species. The pre-edge features can be indicative of the coordination geometry.
-
EXAFS: The extended fine structure is analyzed to determine the number and type of atoms surrounding the copper center, as well as their distances. This provides a detailed picture of the catalyst's local structure.
-
Mandatory Visualizations
Catalytic Cycle for Li₂CuCl₄ in Conjugate Addition
Caption: A plausible catalytic cycle for the Li₂CuCl₄-catalyzed conjugate addition of a Grignard reagent.
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic identification of active catalytic species.
Potential Copper Species in Li₂CuCl₄ Catalysis
Caption: Interconversion of potential copper oxidation states and species in a catalytic cycle.
Safety Operating Guide
Proper Disposal of Dilithium Tetrachlorocuprate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Dilithium (B8592608) tetrachlorocuprate (Li₂[CuCl₄]), typically used in a tetrahydrofuran (B95107) (THF) solution, presents a dual hazard due to the toxicity of the copper complex and the high flammability and potential for peroxide formation of the THF solvent. Adherence to proper disposal protocols is therefore critical.
This guide provides a comprehensive, step-by-step procedure for the safe disposal of dilithium tetrachlorocuprate waste in a laboratory setting. The primary method involves the chemical conversion of the soluble copper complex into a more stable, insoluble precipitate, followed by the appropriate disposal of the resulting solid and liquid waste streams.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including chemical splash goggles, a face shield, chemical-resistant gloves (e.g., neoprene or butyl rubber), and a flame-retardant lab coat. All operations must be conducted within a certified chemical fume hood to mitigate the risks of inhaling hazardous vapors and to provide a controlled environment in case of fire. An appropriate fire extinguisher (e.g., Class B for flammable liquids) should be readily accessible.
Step-by-Step Disposal Protocol
This protocol is designed for the treatment of small quantities of this compound waste typically generated in a research laboratory.
Step 1: Quenching and Neutralization of the Reagent
Due to its reactivity, particularly with moisture, the initial step involves quenching any unreacted this compound. This is followed by precipitation of the copper ions as an insoluble salt.
-
Procedure:
-
In a chemical fume hood, place a suitably sized beaker containing a magnetic stir bar in a larger secondary container (e.g., an ice bath) to manage any potential exothermic reaction.
-
Slowly and cautiously add the this compound/THF waste solution to a beaker of water, with stirring. The volume of water should be at least ten times the volume of the waste solution. This will hydrolyze the tetrachlorocuprate complex.
-
Prepare a precipitating agent solution. A common and effective method is to use sodium phosphate (B84403) (Na₃PO₄) to precipitate the copper as copper(II) phosphate.[1]
-
Slowly add a 2x molar excess of the sodium phosphate solution to the diluted copper solution while stirring continuously. A turquoise precipitate of copper(II) phosphate will form.[1] The reaction is: 3CuCl₂(aq) + 2Na₃PO₄(aq) → Cu₃(PO₄)₂(s) + 6NaCl(aq).[1]
-
Continue stirring for at least 30 minutes to ensure complete precipitation.
-
Step 2: Separation of the Precipitate
-
Procedure:
-
Set up a vacuum filtration apparatus using a Büchner funnel and an appropriate filter paper.
-
Carefully filter the mixture to separate the solid copper(II) phosphate precipitate from the liquid filtrate.
-
Wash the precipitate with a small amount of deionized water to remove any residual THF and soluble salts.
-
Allow the precipitate to air-dry in the fume hood. Do not use an oven, as residual THF could create a fire or explosion hazard.
-
Step 3: Disposal of the Waste Streams
-
Solid Waste (Copper(II) Phosphate):
-
Once completely dry, collect the copper(II) phosphate powder.
-
Place the solid in a clearly labeled, sealed container for hazardous solid waste. The label should include the chemical name ("Copper(II) Phosphate") and indicate that it is a heavy metal waste.
-
Dispose of this container through your institution's hazardous waste management program.
-
-
Liquid Waste (Filtrate):
-
The liquid filtrate will contain THF, water, and dissolved salts (e.g., sodium chloride). This is considered a hazardous waste stream due to the presence of THF.
-
Collect the filtrate in a designated, sealed, and properly labeled hazardous waste container for flammable organic waste. Do not mix with other types of chemical waste.
-
The container should be stored in a cool, well-ventilated area away from sources of ignition until it is collected by your institution's hazardous waste disposal service.[2][3]
-
Data Presentation: Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Precipitating Agent | Sodium Phosphate (Na₃PO₄), tribasic | Forms a stable, insoluble copper(II) phosphate precipitate.[1] |
| Molar Ratio | 2x molar excess of precipitating agent | Ensures complete precipitation of copper ions.[1] |
| PPE | Chemical splash goggles, face shield, chemical-resistant gloves, flame-retardant lab coat | Protects against chemical splashes, eye and skin irritation, and fire hazards. |
| Location | Certified Chemical Fume Hood | Mitigates inhalation risks and contains potential fires or spills. |
| Solid Waste Handling | Collect dry precipitate in a labeled, sealed container for heavy metal waste | Prevents environmental contamination and ensures proper disposal. |
| Liquid Waste Handling | Collect filtrate in a labeled, sealed container for flammable organic waste | Manages the flammability hazard of THF and complies with hazardous waste regulations.[2][3] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical flow of the disposal procedure for this compound waste.
Caption: Disposal workflow for this compound waste.
By following these procedures, laboratory professionals can safely and effectively manage the disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.
References
Essential Safety and Operational Guide for Handling Dilithium Tetrachlorocuprate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dilithium tetrachlorocuprate (Li₂CuCl₄). Adherence to these guidelines is critical for ensuring laboratory safety and procedural success. This compound is a reactive, moisture-sensitive reagent, often supplied as a solution in tetrahydrofuran (B95107) (THF), a flammable solvent that can form explosive peroxides.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound and its common solvent, THF, present multiple hazards. A thorough understanding of these is crucial for safe handling.
Summary of Hazards:
| Hazard | Description |
| Flammability | This compound is typically supplied in THF, a highly flammable liquid and vapor.[1][2][3] |
| Health Hazards | Harmful if swallowed.[1][2][3] Causes serious eye irritation and skin irritation.[1][2][3] May cause respiratory irritation, drowsiness, or dizziness.[1][2][3] Suspected of causing cancer.[1][2] |
| Reactivity | Moisture-sensitive.[4] May form explosive peroxides upon prolonged storage, especially when in THF.[1][2] |
Recommended Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation.[5][6] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene for splash protection; laminated film gloves for extended contact). | Protects skin from irritation and absorption of harmful chemicals.[5][6] |
| Body | Flame-resistant lab coat and chemical-resistant apron. | Protects against splashes and potential fires. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors. | Prevents inhalation of harmful vapors, especially when working outside of a fume hood.[5][6] |
II. Experimental Protocols: Handling and Transfer
Due to its air and moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using specialized techniques.
Preparation of this compound Solution (Example Protocol):
This protocol describes the preparation of a 1 M solution in dry THF.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 125°C overnight and cooled under a stream of dry nitrogen or argon.[4]
-
Reagent Preparation: In a 250 mL single-necked round-bottom flask, add Lithium chloride (2 equivalents) and Copper(II) chloride (1 equivalent).
-
Drying: Dry the mixture at 250°C under vacuum for approximately 2.5 hours.
-
Dissolution: After cooling to room temperature, add 1 M dry THF under constant stirring.
-
Formation: Continue stirring for about 4 hours until a homogeneous brown solution is formed.[4]
Syringe and Cannula Transfer of Air-Sensitive Reagents:
The following workflow illustrates the safe transfer of this compound solution from a storage bottle to a reaction flask.
III. Operational and Disposal Plans
A clear plan for both routine operations and emergency situations, including waste disposal, is mandatory.
Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
| Spill Size | Procedure |
| Small Spill (<100 mL) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite (B1170534) or sand.[6] 3. Collect the absorbed material into a sealed container for hazardous waste disposal. 4. Clean the spill area with a suitable solvent. |
| Large Spill (>100 mL) | 1. Evacuate the laboratory immediately. 2. Alert your institution's emergency response team. 3. Provide them with the Safety Data Sheet (SDS) for this compound. |
Waste Disposal:
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Neutralization Workflow:
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste solutions and contaminated materials (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Quenching Excess Reagent: Unused or excess this compound solution should be quenched before disposal. This should be done in a fume hood with appropriate PPE.
-
Slowly add the this compound solution to a stirred, cooled (ice bath) solution of a less reactive alcohol, such as isopropanol.
-
Once the initial reaction subsides, a more reactive alcohol like methanol (B129727) can be slowly added to ensure complete quenching.
-
Finally, slowly add water to neutralize any remaining reactive species.
-
-
Containerization: The neutralized solution and all contaminated solid waste should be placed in a sealed container labeled "Hazardous Waste: this compound (neutralized), Copper Compounds, Lithium Compounds, THF".
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service. Do not pour any waste containing this compound down the drain.
By following these guidelines, researchers can handle this compound safely and effectively, minimizing risks and ensuring the integrity of their experimental work. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before working with this or any other hazardous chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
